Product packaging for N-Fmoc-3-fluoro-L-tyrosine(Cat. No.:CAS No. 1270290-56-6)

N-Fmoc-3-fluoro-L-tyrosine

Cat. No.: B3096067
CAS No.: 1270290-56-6
M. Wt: 421.4 g/mol
InChI Key: VNQUEERXNCSBHF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Fmoc-3-fluoro-L-tyrosine is a useful research compound. Its molecular formula is C24H20FNO5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20FNO5 B3096067 N-Fmoc-3-fluoro-L-tyrosine CAS No. 1270290-56-6

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQUEERXNCSBHF-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Properties and Applications in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated amino acids into peptides represents a cornerstone of modern chemical biology and drug discovery. The fluorine atom, though a minimal steric perturbation, imparts profound changes to the electronic, metabolic, and conformational properties of a peptide. N-α-Fmoc-3-fluoro-L-tyrosine is a key building block for this purpose, enabling the site-specific introduction of a 3-fluorotyrosine residue. This guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of N-Fmoc-3-fluoro-L-tyrosine for researchers and drug development professionals. We delve into the causality behind experimental choices, provide validated protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss the critical decision of side-chain protection to ensure synthetic success.

Introduction: The Strategic Value of Fluorinated Tyrosine

Tyrosine plays a pivotal role in biological systems, participating in protein-protein interactions, phosphorylation cascades, and enzymatic catalysis. The introduction of a fluorine atom onto the phenyl ring, specifically at the 3-position, creates a powerful analogue with unique and advantageous properties.[1][2]

The primary benefits of incorporating 3-fluoro-L-tyrosine into a peptide sequence include:

  • Modulated pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group compared to native tyrosine (pKa ~10.1). This alteration can significantly impact the charge state of the residue at physiological pH, influencing binding affinities and molecular interactions.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to enzymatic hydroxylation and other metabolic degradation pathways.[4]

  • A Sensitive Spectroscopic Probe: The 19F nucleus has a spin of ½, 100% natural abundance, and a wide chemical shift range, making it an exquisite Nuclear Magnetic Resonance (NMR) probe.[5][6] Site-specific incorporation of 3-fluorotyrosine allows for detailed, non-perturbative studies of protein conformation, dynamics, and ligand binding without the need for isotopic labeling.[7]

  • Altered Hydrogen Bonding: The polarized C-F bond can participate in unique dipole-dipole interactions and non-canonical hydrogen bonds within a protein or at a receptor interface, potentially enhancing binding affinity and specificity.[4]

This compound is the standard reagent for introducing this valuable residue using the ubiquitous Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8]

Physicochemical and Structural Properties

A precise understanding of the reagent's properties is fundamental to its successful application. While specific experimental data for this compound is not consistently published in peer-reviewed literature, we can infer its properties from closely related analogues and general chemical principles.

PropertyValue / DescriptionSource(s)
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid[9]
Synonyms Fmoc-Tyr(3-F)-OH, (S)-Fmoc-3-Fluoro-Tyrosine[9][10]
CAS Number 1270290-56-6[9][10]
Molecular Formula C₂₄H₂₀FNO₅[9]
Molecular Weight 421.42 g/mol [9]
Appearance Expected to be a white to off-white solid powder.Inferred
Melting Point Not formally published. Expected to be in the range of 160-190 °C, by analogy to Fmoc-3-chloro-L-tyrosine (162-176 °C) and Fmoc-L-tyrosine (182-187 °C).[1][11]
Optical Rotation Not formally published. Expected to be a negative value in DMF, by analogy to Fmoc-3-chloro-L-tyrosine ([α]D²⁰ = -22° in DMF) and Fmoc-L-tyrosine ([α] = -20° in DMF).[1][11]
Solubility Soluble in common polar aprotic solvents used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Most Fmoc-amino acids achieve concentrations >0.4 M in these solvents.[12]

Synthesis of this compound

While commercially available, understanding the synthesis of the title compound provides insight into its quality and handling. The most logical and robust synthetic route involves a two-step process starting from the unprotected amino acid, 3-fluoro-L-tyrosine. The key decision in the synthesis is the protection of the phenolic hydroxyl group, which is ideally performed prior to Fmoc protection of the amine to ensure chemoselectivity and high yields. The tert-butyl (tBu) group is the standard choice for hydroxyl protection in Fmoc chemistry.[13]

A representative synthetic pathway is outlined below.

Synthesis_Workflow A 3-Fluoro-L-tyrosine reagent1 Isobutylene Sulfuric Acid (cat.) A->reagent1 B O-tBu-3-Fluoro-L-tyrosine reagent2 Fmoc-OSu Base (e.g., NaHCO₃) Dioxane/Water B->reagent2 C N-Fmoc-O-tBu-3-Fluoro-L-tyrosine (Recommended for SPPS) reagent3 TFA (for deprotection) C->reagent3 D This compound (Final Product - Unprotected) reagent1->B Hydroxyl Protection reagent2->C Amine Protection reagent3->D Hydroxyl Deprotection

Figure 1: Proposed synthetic workflow for this compound and its side-chain protected variant.

This pathway yields the side-chain protected version, which is the superior reagent for SPPS. The commercially available unprotected version can be obtained via a final deprotection step or by direct Fmoc protection of 3-fluoro-L-tyrosine, though the latter risks side reactions and lower yields.

The Critical Role of Phenolic Hydroxyl Group Protection in SPPS

A frequent point of failure in the synthesis of tyrosine-containing peptides is unwanted acylation of the nucleophilic phenolic hydroxyl group.[14][15] This side reaction, known as O-acylation, occurs when the activated carboxyl group of the incoming amino acid acylates the tyrosine side-chain instead of the N-terminal amine. This leads to the formation of a branched peptide and terminates the growth of the desired linear chain, resulting in difficult-to-remove impurities.

Why is protection necessary? Even though the fluorine atom at the 3-position reduces the pKa and nucleophilicity of the hydroxyl group compared to native tyrosine, the risk of O-acylation remains significant, especially under the forcing conditions often used in SPPS (e.g., high excess of activated amino acid, extended coupling times for difficult sequences).[15] To guarantee the integrity of the synthesis and achieve high purity of the final peptide, it is strongly recommended to use the side-chain protected version, this compound(tBu)-OH, for all but the shortest peptide sequences.

Why is the unprotected version commercially available? The unprotected form may be considered for the synthesis of di- or tripeptides where a large excess of reagent and extensive washing can mitigate the risk of side products. However, for any complex synthesis, the use of a tBu protecting group is a self-validating system that prevents this common side reaction and simplifies purification.

Experimental Protocol: Incorporation via Fmoc-SPPS

The following is a robust, field-proven protocol for the manual incorporation of this compound (ideally, the tBu-protected version) into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials
  • Peptide synthesis vessel

  • Resin-bound peptide with a free N-terminal amine

  • This compound(tBu)-OH (4 equivalents relative to resin loading)

  • HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.95 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • SPPS-grade DMF or NMP

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM) for washing

Step-by-Step Methodology
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 3 minutes. Drain. c. Add a fresh portion of 20% piperidine/DMF solution. d. Agitate for 10-15 minutes. Drain. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. f. Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound(tBu)-OH (4 eq.) and HCTU (3.95 eq.) in a minimal amount of DMF. b. Add DIPEA (8 eq.) to the activation mixture. The solution may change color (typically to yellow). c. Allow the activation to proceed for 1-2 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 45-90 minutes at room temperature. Studies on analogous compounds suggest coupling is efficient.[3] f. Optional: After the coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to confirm the disappearance of the free amine (negative result indicates complete coupling).

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to prepare for the next cycle.

The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Start Start Cycle: Resin-Peptide-(AA)n-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Tyr(3F,tBu)-OH HCTU / DIPEA Wash1->Coupling Wash2 DMF / DCM Wash Coupling->Wash2 End End Cycle: Resin-Peptide-(AA)n+1-Fmoc Wash2->End End->Deprotection Next Cycle

Figure 2: A single cycle in Fmoc solid-phase peptide synthesis for the incorporation of this compound.

Characterization and Analysis

Proper characterization of the incorporated residue is essential.

  • Mass Spectrometry: After cleavage from the resin and final deprotection, the peptide should be analyzed by ESI-MS or MALDI-TOF MS. The observed mass should correspond to the theoretical mass of the peptide containing a 3-fluorotyrosine residue (C₉H₁₀FNO₃, monoisotopic mass of unprotected residue: 199.0645 Da).

  • ¹⁹F NMR Spectroscopy: For peptides analyzed in solution, ¹⁹F NMR provides definitive proof of incorporation. A single peak in the aromatic fluorine region of the spectrum confirms the presence and provides information about the local chemical environment of the fluorinated residue.[5][16] The chemical shift of the fluorine is highly sensitive to changes in conformation, solvent exposure, and binding events.[7]

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show characteristic splitting patterns due to J-coupling between the fluorine and adjacent protons on the phenyl ring, providing further structural confirmation.

Conclusion

This compound is a powerful and versatile building block for peptide chemists. Its incorporation into peptides offers a subtle yet potent method for modulating biological activity, enhancing metabolic stability, and introducing a highly sensitive spectroscopic probe for mechanistic studies. The key to its successful use lies in a foundational understanding of its properties and, most critically, the implementation of a proper side-chain protection strategy. By utilizing the tBu-protected variant, researchers can circumvent common synthetic pitfalls and reliably access high-purity fluorinated peptides, thereby accelerating research and development in the fields of chemical biology and pharmaceutical science.

References

Introduction: The Strategic Value of Fluorinated Amino Acids in Advanced Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Fmoc-3-fluoro-L-tyrosine

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have emerged as exceptionally valuable building blocks. The introduction of fluorine, the most electronegative element, into an amino acid structure can profoundly modulate its physicochemical properties. This often leads to peptides and proteins with enhanced thermal stability, increased resistance to enzymatic degradation, and altered binding affinities for biological targets.[1]

This compound, a derivative of L-tyrosine, is a prime example of such a strategic building block.[1][2] Its application is critical in the synthesis of novel therapeutic peptides, neurological research probes, and for studying complex protein interactions through ¹⁹F NMR.[2][3] The synthesis of this compound, however, presents a distinct set of challenges, primarily centered on achieving regioselective fluorination of the aromatic ring and the subsequent, efficient protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group, a prerequisite for its use in modern solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive overview of the synthesis of this compound, detailing both enzymatic and chemical pathways for the core amino acid and a robust protocol for the critical N-Fmoc protection step. It is designed for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.

Core Synthetic Strategies: Pathways to 3-Fluoro-L-tyrosine

The synthesis of the core amino acid, 3-fluoro-L-tyrosine, is the foundational stage. The primary challenge lies in introducing a single fluorine atom at the C3 position of the tyrosine ring, avoiding the formation of other isomers. Two major strategies have proven effective: enzymatic synthesis and multi-step chemical synthesis.

Enzymatic Synthesis: A Green and Highly Selective Approach

Modern biochemical methods offer an elegant and highly efficient route to 3-fluoro-L-tyrosine. This approach leverages the catalytic prowess of enzymes like Tyrosine Phenol-Lyase (TPL), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

Causality and Mechanism: TPL catalyzes the reversible reaction of phenol, pyruvate, and ammonia to form L-tyrosine.[3] The enzyme exhibits a broad substrate scope, accommodating various substituted phenols. By supplying 2-fluorophenol as the substrate in place of phenol, the enzyme directly and stereoselectively synthesizes 3-fluoro-L-tyrosine. This method is exceptionally clean, often requiring minimal purification and proceeding in aqueous media under mild conditions. It has been successfully employed in E. coli expression systems to produce the fluorinated amino acid for subsequent protein labeling.[3]

Multi-Step Chemical Synthesis: The Classic and Scalable Route

While enzymatic methods offer high selectivity, traditional organic synthesis provides a robust, scalable, and often more accessible pathway for many laboratories. A common strategy involves building the amino acid from a pre-fluorinated aromatic precursor. A well-established, convenient synthesis was reported in The Journal of Organic Chemistry in 1980.[4] Although specific multi-step pathways can vary, the core logic involves the electrophilic fluorination of a protected tyrosine precursor or the construction of the alanine side chain onto a pre-fluorinated phenolic moiety.

The Critical Step: N-Fmoc Protection of 3-Fluoro-L-tyrosine

Once 3-fluoro-L-tyrosine is obtained, it must be protected with an Fmoc group on its α-amine to be usable in Fmoc-based SPPS.[5] The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base like piperidine, providing the orthogonal protection scheme essential for peptide synthesis.[5]

The standard and most effective method for this transformation is the Schotten-Baumann reaction, which is typically performed in a biphasic aqueous-organic solvent system.

Causality and Mechanism: The reaction requires a mild base (e.g., sodium bicarbonate or borax) to deprotonate the α-amino group of the 3-fluoro-L-tyrosine, rendering it nucleophilic. The now-nucleophilic amine attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Chloride (Fmoc-Cl). The biphasic system is crucial: the amino acid has some solubility in the aqueous phase where it is deprotonated, while the Fmoc reagent resides in the organic phase. This controlled environment promotes the desired N-acylation while minimizing side reactions.

Overall Synthetic Workflow

The following diagram illustrates the logical flow from the precursor amino acid to the final, peptide-ready building block.

G cluster_0 Part A: Synthesis of 3-Fluoro-L-tyrosine cluster_1 Part B: N-Fmoc Protection A L-Tyrosine (or other precursor) B Fluorination / Synthesis (Chemical or Enzymatic Route) A->B Reagents: e.g., Selectfluor or TPL Enzyme + 2-Fluorophenol C 3-Fluoro-L-tyrosine B->C Purification E Schotten-Baumann Reaction C->E D Fmoc-OSu (or Fmoc-Cl) D->E Base (e.g., NaHCO₃) Biphasic Solvent (Dioxane/Water) F This compound E->F Acidification & Purification

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol: N-Fmoc Protection

This protocol describes a robust and validated method for the N-terminal Fmoc protection of 3-fluoro-L-tyrosine.

Materials and Reagents:

  • 3-Fluoro-L-tyrosine (MW: 199.18 g/mol )[6][7]

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (MW: 337.3 g/mol )

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 3-fluoro-L-tyrosine (25.1 mmol, 1.0 equiv.) in 50 mL of a 10% aqueous sodium bicarbonate solution. Stir at room temperature until fully dissolved.

  • Addition of Fmoc Reagent: In a separate beaker, dissolve 9.3 g of Fmoc-OSu (27.6 mmol, 1.1 equiv.) in 50 mL of 1,4-dioxane.

  • Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes. The reaction mixture will appear cloudy. Allow the reaction to stir vigorously at room temperature overnight (12-16 hours).

  • Workup - Quenching and Extraction:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the mixture twice with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other organic-soluble impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 by adding 1 M HCl. A white precipitate (the product) will form.

    • Extract the product from the acidified aqueous layer three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration:

    • Combine the organic (ethyl acetate) layers.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid or foam.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethanol/water.[8]

    • Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry under high vacuum.

Data Summary and Characterization

The successful synthesis of this compound should be validated through standard analytical techniques. The table below summarizes the expected data for the final product.

ParameterExpected ValueSource
Molecular Formula C₂₄H₂₀FNO₅[9]
Molecular Weight 421.42 g/mol [9][10]
Appearance White or pale white solid[2]
Purity (HPLC) ≥97%[6]
Storage Conditions 0 - 8 °C, protect from light[2][6]
CAS Number 1270290-56-6[10][11]

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the Fmoc group protons, the aromatic protons of the fluorotyrosine ring (with splitting patterns influenced by the fluorine atom), and the α- and β-protons of the amino acid backbone.

  • ¹⁹F NMR: A single resonance in the fluorine NMR spectrum is expected, confirming the presence of the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent ion corresponding to the calculated mass of the molecule (e.g., [M-H]⁻ at m/z 420.1 or [M+H]⁺ at m/z 422.1).

Conclusion and Future Outlook

The synthesis of this compound is a well-defined process that combines either enzymatic or multi-step chemical synthesis for the core amino acid with a standardized N-protection protocol. The resulting building block is indispensable for the modern peptide chemist, enabling the creation of more robust and potent peptide-based therapeutics and research tools. As the demand for sophisticated peptide engineering grows, the reliable and scalable synthesis of fluorinated amino acids like 3-fluoro-L-tyrosine will remain a critical enabling technology in the fields of medicinal chemistry, biochemistry, and materials science.

References

A Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Structure, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-fluorenylmethoxycarbonyl)-3-fluoro-L-tyrosine (N-Fmoc-3-fluoro-L-tyrosine) is a synthetically modified amino acid that has garnered significant interest in the fields of peptide chemistry and drug discovery. The strategic introduction of a fluorine atom onto the aromatic ring of tyrosine, combined with the versatile Fmoc protecting group, offers a unique building block for the synthesis of peptides with enhanced biological and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics.

Introduction: The Rationale for Fluorination in Peptide Design

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and binding affinity to biological targets.[1] Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to that of a hydrogen atom, allowing it to function as a bioisostere. However, the strong C-F bond and the electron-withdrawing nature of fluorine can profoundly influence the physicochemical properties of the amino acid and, consequently, the resulting peptide.

Key advantages of incorporating 3-fluoro-L-tyrosine into peptide sequences include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for tyrosine-containing peptides.[1]

  • Modulation of pKa: The electron-withdrawing fluorine atom can lower the pKa of the phenolic hydroxyl group of tyrosine, which can alter hydrogen bonding interactions at a receptor binding site.

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable electrostatic or hydrophobic interactions with protein targets, thereby enhancing binding affinity and potency.[1]

  • Conformational Control: Fluorination can influence the conformational landscape of a peptide, potentially stabilizing a bioactive conformation.

The N-terminal Fmoc protecting group is an essential component for the iterative nature of solid-phase peptide synthesis (SPPS). Its lability to mild basic conditions (typically piperidine) while remaining stable to the acidic conditions used for side-chain deprotection and cleavage from the resin provides the necessary orthogonality for modern peptide synthesis.

Structure and Nomenclature

The chemical structure and IUPAC name of this compound are fundamental to its identity and application.

Chemical Structure

The structure of this compound consists of the L-tyrosine core, with a fluorine atom substituted at the 3-position of the phenyl ring and the α-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Caption: Chemical structure of this compound.

IUPAC Name

The formal IUPAC name for this compound is (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid .[2]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₂₄H₂₀FNO₅--INVALID-LINK--[2]
Molecular Weight 421.42 g/mol --INVALID-LINK--[2]
Appearance White to off-white powderTypical for Fmoc-amino acids
Melting Point Data not available. For comparison, the melting point of 3-fluoro-L-tyrosine is 280 °C (decomposes).[3]N/A
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. Limited solubility in water.General knowledge of Fmoc-amino acids
Optical Rotation Specific rotation has not been reported in peer-reviewed literature.N/A

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-terminal protection of 3-fluoro-L-tyrosine with an Fmoc-donating reagent. The most common and efficient method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactant1 3-Fluoro-L-tyrosine reaction Stirring at room temperature reactant1->reaction reactant2 Fmoc-OSu reactant2->reaction reactant3 Base (e.g., NaHCO₃) reactant3->reaction reactant4 Solvent (e.g., Acetone/Water) reactant4->reaction workup1 Acidification (e.g., HCl) reaction->workup1 workup2 Extraction with organic solvent workup1->workup2 workup3 Drying and solvent evaporation workup2->workup3 purification Recrystallization or Column Chromatography workup3->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the Fmoc protection of 3-fluoro-L-tyrosine. This protocol is based on well-established methods for the synthesis of Fmoc-amino acids.

Materials:

  • 3-Fluoro-L-tyrosine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of 3-Fluoro-L-tyrosine: In a round-bottom flask, dissolve 3-fluoro-L-tyrosine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4] The general SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

SPPS Workflow for Incorporation of this compound

spss_workflow cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection start Resin-Bound Peptide with Free N-terminus coupling_reagents This compound + Coupling Reagent (e.g., HBTU/DIEA) in DMF coupling_reaction Addition to Resin and Reaction coupling_reagents->coupling_reaction wash1 Wash with DMF coupling_reaction->wash1 deprotection_reagent 20% Piperidine in DMF wash1->deprotection_reagent deprotection_reaction Removal of Fmoc Group deprotection_reagent->deprotection_reaction wash2 Wash with DMF deprotection_reaction->wash2 end_cycle Resin-Bound Peptide with N-terminal 3-fluoro-L-tyrosine wash2->end_cycle next_cycle Ready for Next Coupling Cycle end_cycle->next_cycle

Caption: Incorporation of this compound in an SPPS cycle.

Causality in Experimental Choices
  • Choice of Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) are commonly used to activate the carboxylic acid of this compound, forming a highly reactive intermediate that readily couples with the free amine on the growing peptide chain. This ensures high coupling efficiency.

  • Solvent System: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the solvents of choice as they effectively swell the polystyrene resin and solubilize the reactants.

  • Deprotection: A 20% solution of piperidine in DMF is the standard reagent for Fmoc deprotection. The secondary amine efficiently removes the Fmoc group via a β-elimination mechanism.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its strategic design, combining the advantageous properties of fluorine with the utility of the Fmoc protecting group, provides researchers and drug developers with a powerful tool to create peptides with enhanced stability, affinity, and therapeutic potential. The well-established protocols for its synthesis and incorporation into peptides make it readily accessible for a wide range of applications in medicinal chemistry and chemical biology.

References

N-Fmoc-3-fluoro-L-tyrosine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Properties, Synthesis, and Application in Peptide Drug Development

Abstract

N-(9-Fluorenylmethoxycarbonyl)-3-fluoro-L-tyrosine (this compound) is a pivotal synthetic amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery. The strategic placement of a fluorine atom on the tyrosine side chain, combined with the versatile Fmoc protecting group, provides researchers with a powerful tool to enhance the pharmacological profiles of therapeutic peptides. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, analytical characterization, and its application in Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind experimental choices for its incorporation into peptide sequences and discuss the profound impact of fluorination on peptide stability, conformation, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated amino acids to overcome challenges in peptide-based therapeutics.

Introduction: The Rise of Fluorinated Amino Acids in Drug Discovery

The selective introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing drug efficacy, metabolic stability, and bioavailability.[1] Fluorinated amino acids (FAAs) have become indispensable tools, bridging the gap between small molecule design and the rapidly expanding field of peptide therapeutics.[2][3] Peptides offer high specificity and low toxicity but are often hampered by poor metabolic stability and low cell permeability. The incorporation of FAAs, such as 3-fluoro-L-tyrosine, can profoundly alter the physicochemical properties of a peptide, addressing these intrinsic limitations.[4]

This compound is the preeminent reagent for introducing this modification using the robust and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. The Fmoc group provides temporary protection of the alpha-amino group, allowing for sequential, controlled elongation of the peptide chain on a solid support.[5] This guide provides the technical foundation necessary to effectively utilize this valuable building block.

Physicochemical Properties and Structural Analysis

The utility of this compound stems from its unique chemical structure, which combines the features of a natural amino acid, a strategic fluorine modification, and a chemically orthogonal protecting group.

2.1 Core Data Summary The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 421.42 g/mol [6][7]
Molecular Formula C₂₄H₂₀FNO₅[6][7]
CAS Number 1270290-56-6[7]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid[7]
Appearance White to off-white solid[8]
Parent Amino Acid 3-Fluoro-L-tyrosine[9]

2.2 Structural Breakdown The molecule can be deconstructed into three key functional components:

  • 3-Fluoro-L-tyrosine Core: The L-tyrosine scaffold ensures recognition by ribosomal machinery (in biological contexts) and provides the fundamental peptide backbone structure. The fluorine atom at the 3-position of the phenyl ring is electron-withdrawing, which lowers the pKa of the adjacent phenolic hydroxyl group compared to natural tyrosine. This modification can significantly alter hydrogen bonding capabilities and electrostatic interactions at the target interface.

  • N-α-Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is a large, hydrophobic moiety that prevents unintended reactions at the N-terminus during peptide chain elongation. Its critical feature is its lability to basic conditions (e.g., piperidine), allowing for its clean removal without disturbing the acid-labile side-chain protecting groups, a principle known as orthogonality that is central to successful SPPS.[5]

  • Carboxylic Acid: The free carboxylic acid is the reactive site for coupling to the N-terminus of the growing peptide chain anchored to the solid support.

Synthesis and Analytical Characterization

Commercial availability of this compound is widespread, but an understanding of its synthesis and analytical validation is crucial for ensuring experimental success. The standard synthesis involves the reaction of 3-fluoro-L-tyrosine with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

A self-validating protocol for quality control is essential before its use in synthesis.

3.1 Key Analytical Protocols

  • High-Performance Liquid Chromatography (HPLC): Purity is paramount in SPPS. A reversed-phase HPLC analysis (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid) is performed to determine the purity of the reagent, which should typically be ≥97%.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the compound by verifying its molecular weight. The expected [M-H]⁻ ion would be observed at m/z 420.4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the overall structure, while ¹⁹F NMR provides a distinct signal confirming the presence and chemical environment of the fluorine atom, serving as an unambiguous marker for successful fluorination.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into synthetic peptides via Fmoc-SPPS. This process involves a series of repeated cycles of deprotection, washing, and coupling.

4.1 General Workflow for SPPS Incorporation The following diagram illustrates the standard cycle for adding an this compound residue to a peptide chain growing on a solid-phase resin.

spss_workflow cluster_cycle Single Amino Acid Incorporation Cycle Resin Resin-Bound Peptide (Free N-Terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Washing Steps (e.g., DMF, DCM) Deprotection->Wash1 Remove Piperidine Coupling Coupling Step: Activate & Add This compound Wash1->Coupling Prepare for Coupling Wash2 Washing Steps (e.g., DMF, DCM) Coupling->Wash2 Remove Excess Reagents NextCycle Resin-Bound Peptide (Now n+1 residues long) Wash2->NextCycle Cycle Complete NextCycle->Deprotection Begin Next Cycle

References

An In-depth Technical Guide to the Solubility of N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-3-fluoro-L-tyrosine is a critical building block in modern peptide synthesis, prized for its ability to introduce a fluorine atom—a bioisosteric mimic of a hydroxyl group or a hydrogen atom—into peptide sequences. This modification can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics. However, the successful incorporation of this unnatural amino acid is fundamentally dependent on its solubility in the solvents used during solid-phase peptide synthesis (SPPS). Insufficient solubility can lead to challenges such as poor reaction kinetics, incomplete coupling, and aggregation, ultimately compromising the yield and purity of the final product.[1] This guide provides a comprehensive overview of the core principles governing the solubility of this compound, offers a qualitative assessment of its solubility in common organic solvents, and details a rigorous experimental protocol for its precise determination.

Introduction: The Physicochemical Landscape of this compound

The solubility of this compound is a complex interplay of its constituent parts: the large, hydrophobic N-terminal fluorenylmethoxycarbonyl (Fmoc) group, the polar carboxylic acid, the amino group, and the unique 3-fluoro-tyrosine side chain.

  • The Fmoc Group: This bulky, nonpolar protecting group is the primary driver of solubility in many organic solvents.[2][3] Its large aromatic system facilitates dissolution in polar aprotic solvents commonly used in SPPS.

  • The Amino Acid Core: The free carboxylic acid and the protected amine contribute to the molecule's polarity and potential for hydrogen bonding.

  • The 3-fluoro-L-tyrosine Side Chain: The introduction of a fluorine atom onto the phenolic ring is a key modification. Fluorine is the most electronegative element, and its presence can alter the electronic distribution, lipophilicity, and hydrogen bonding capabilities of the molecule.[4] The fluorine atom can modulate the acidity of the phenolic hydroxyl group and influence intermolecular interactions, thereby affecting solubility.[5] While fluorination can sometimes increase hydrophobicity, the effect is not always predictable and depends on the specific location and number of fluorine atoms.[6][7]

The interplay of these factors dictates how this compound interacts with different solvents. A visual representation of the factors influencing its solubility is provided below.

Factors Influencing this compound Solubility Solubility Solubility Profile Molecule Molecular Structure Molecule->Solubility Fmoc Hydrophobic Fmoc Group Molecule->Fmoc SideChain 3-Fluoro-Tyrosine Side Chain Molecule->SideChain Core Amino Acid Core (COOH, N-H) Molecule->Core Solvent Solvent Properties Solvent->Solubility Polarity Polarity (Aprotic vs. Protic) Solvent->Polarity Hbond Hydrogen Bonding Capacity Solvent->Hbond System System Conditions System->Solubility Temp Temperature System->Temp Conc Concentration System->Conc Purity Purity of Solute & Solvent System->Purity cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis arrow arrow A Add excess this compound to a known volume of solvent in a vial. B Seal vial and place on orbital shaker at a constant temperature (e.g., 25°C). A->B C Agitate for 24-48 hours to ensure equilibrium is reached. D Allow solid to settle. C->D E Withdraw supernatant and filter through a 0.2 µm syringe filter. D->E F Dilute the saturated solution with a known volume of solvent. E->F G Analyze by HPLC against a pre-generated calibration curve. F->G H Calculate concentration (solubility). G->H

References

An In-Depth Technical Guide to the NMR Spectrum of N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorinated amino acids into peptides and proteins has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine can profoundly influence molecular conformation, metabolic stability, and binding affinity. N-Fmoc-3-fluoro-L-tyrosine is a key building block in this endeavor, enabling the site-specific introduction of a fluorine atom onto the tyrosine side chain. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the structural elucidation and conformational analysis of molecules incorporating this analogue. This comprehensive guide provides a detailed exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The substitution of hydrogen with fluorine in bioactive molecules can lead to significant improvements in their pharmacological profiles. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance binding interactions, block metabolic degradation, and modulate pKa values. This compound, with its strategically placed fluorine atom on the aromatic ring of tyrosine, is a valuable tool for probing and enhancing peptide and protein function. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to build a peptide chain under mild conditions.[1][2][3] Understanding the NMR signature of this building block is paramount for confirming its identity, purity, and for characterizing the structure of the resulting peptides.

The Chemical Structure of this compound

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectrum. The key structural features include the L-tyrosine core, the fluorine substituent at the 3-position of the phenyl ring, and the N-terminal Fmoc protecting group.

graph N_Fmoc_3_fluoro_L_tyrosine_structure { layout=neato; node [shape=plaintext]; "C24H20FNO5" [pos="0,3!", fontsize=14];

// Tyrosine core N [label="N", pos="-1,0!"]; CA [label="Cα", pos="0,0!"]; C [label="C'", pos="1,0!"]; O1 [label="O", pos="1.5,0.5!"]; O2 [label="OH", pos="1.5,-0.5!"]; CB [label="Cβ", pos="0,-1!"];

// Aromatic ring of tyrosine CG [label="Cγ", pos="0,-2!"]; CD1 [label="Cδ1", pos="-1,-2.5!"]; CE1 [label="Hε1", pos="-1,-3.5!"]; CZ [label="Cζ", pos="0,-4!"]; CE2 [label="Cε2", pos="1,-3.5!"]; CD2 [label="Hδ2", pos="1,-2.5!"]; OH_tyr [label="OH", pos="0,-5!"]; F [label="F", pos="-2,-2!"];

// Fmoc group N_fmoc [label="", shape=point, pos="-1.5,0.5!"]; C_fmoc_co [label="C=O", pos="-2.2,0.5!"]; O_fmoc [label="O", pos="-3,0.5!"]; CH2_fmoc [label="CH2", pos="-3.8,0!"]; CH_fmoc [label="CH", pos="-4.6,0.5!"];

// Fluorenyl rings fluorenyl1 [label="Fluorenyl\nRing 1", pos="-5.5,1.5!"]; fluorenyl2 [label="Fluorenyl\nRing 2", pos="-5.5,-0.5!"];

// Bonds N -- CA; CA -- C; C -- O1 [style=double]; C -- O2; CA -- CB; CB -- CG; CG -- CD1; CD1 -- CE1; CE1 -- CZ; CZ -- CE2; CE2 -- CD2; CD2 -- CG; CG -- CD1 [style=double]; CE1 -- CZ [style=double]; CE2 -- CG [style=double]; CZ -- OH_tyr; CD1 -- F;

N -- N_fmoc; N_fmoc -- C_fmoc_co; C_fmoc_co -- O_fmoc; O_fmoc -- CH2_fmoc; CH2_fmoc -- CH_fmoc; CH_fmoc -- fluorenyl1; CH_fmoc -- fluorenyl2;

// Labels for key protons H_alpha [label="Hα", pos="-0.5,0.5!"]; H_beta1 [label="Hβ1", pos="-0.5,-1.3!"]; H_beta2 [label="Hβ2", pos="0.5,-1.3!"]; H_epsilon1 [label="Hε1", pos="-1.5,-3.8!"]; H_delta2 [label="Hδ2", pos="1.5,-2.8!"]; NH [label="NH", pos="-1.5,-0.2!"];

CA -- H_alpha; CB -- H_beta1; CB -- H_beta2; CE1 -- H_epsilon1; CD2 -- H_delta2; N -- NH; }

Caption: Chemical structure of this compound.

Predicted NMR Spectral Characteristics

The following sections detail the expected chemical shifts and coupling patterns for the ¹H, ¹³C, and ¹⁹F nuclei of this compound. These predictions are based on established principles of NMR spectroscopy and data from similar fluorinated and Fmoc-protected amino acids.

¹H NMR Spectrum

The proton NMR spectrum will exhibit signals corresponding to the amino acid core, the tyrosine side chain, and the Fmoc protecting group.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Expected J-coupling (Hz) Notes
Fmoc aromatic7.20 - 7.90m-The eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region.
Aromatic (H-2, H-5, H-6)6.80 - 7.20mJ(H,F) ≈ 2-10The aromatic protons of the tyrosine ring will be split by the adjacent fluorine atom and other protons.
NH~8.0 (DMSO-d₆)dJ(H,Hα) ≈ 7-9The amide proton chemical shift is solvent-dependent and will show coupling to the α-proton.
4.20 - 4.50mJ(Hα,Hβ) ≈ 5-8The α-proton will be a multiplet due to coupling with the β-protons and the amide proton.
Fmoc CH, CH₂4.10 - 4.40m-The CH and CH₂ protons of the Fmoc group often overlap with the Hα signal.
2.90 - 3.20mJ(Hβ,Hα) ≈ 5-8The diastereotopic β-protons will appear as a complex multiplet.
OH (phenolic)~9.5 (DMSO-d₆)s-The phenolic proton is often broad and its chemical shift is highly dependent on solvent and concentration.
COOH~12.5 (DMSO-d₆)s-The carboxylic acid proton is typically broad and may not be observed in all solvents.
¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, with signals from the carbonyls, aromatic carbons, and aliphatic carbons.

Carbon(s) Expected Chemical Shift (δ, ppm) Expected J-coupling (Hz) Notes
COOH172 - 175-Carboxylic acid carbon.
C=O (Fmoc)155 - 157-Carbonyl carbon of the Fmoc group.
C-F (C-3)158 - 162¹J(C,F) ≈ 240-250The carbon directly bonded to fluorine will show a large one-bond C-F coupling and will be significantly downfield.
C-OH (C-4)150 - 155²J(C,F) ≈ 15-25The phenolic carbon will exhibit a smaller two-bond C-F coupling.
Fmoc aromatic120 - 145-Aromatic carbons of the fluorenyl group.
Aromatic (C-1, C-2, C-5, C-6)115 - 135J(C,F) ≈ 2-10The other aromatic carbons of the tyrosine ring will show smaller C-F couplings.
55 - 58-Alpha-carbon of the amino acid.
Fmoc CH, CH₂46 - 67-Aliphatic carbons of the Fmoc group.
36 - 39-Beta-carbon of the amino acid.
¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is particularly informative due to its high sensitivity and wide chemical shift range.[4][5]

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected J-coupling (Hz) | Notes | | :--- | :--- | :--- | :--- | | Ar-F | -110 to -140 | m | J(F,H) ≈ 2-10 | The single fluorine resonance will be a multiplet due to coupling with the neighboring aromatic protons. The chemical shift is referenced to CFCl₃ at 0 ppm. |

Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent on meticulous experimental execution.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.[1]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of exchangeable protons (NH, OH, COOH). Deuterated chloroform (CDCl₃) can also be used, though exchangeable protons may not be visible.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1] Gentle vortexing or sonication can aid dissolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.00 ppm for ¹H and ¹³C). Alternatively, the residual solvent peak can be used as a reference (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1] For ¹⁹F NMR, an external reference such as trifluoroacetic acid (TFA) or an internal reference like fluorobenzene can be used.

graph sample_preparation_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Sample\n(5-30 mg)"]; dissolve [label="Dissolve in\nDeuterated Solvent\n(0.6-0.7 mL)"]; transfer [label="Transfer to\nNMR Tube"]; shim [label="Shim & Tune\nSpectrometer"]; acquire [label="Acquire NMR Data"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> weigh; weigh -> dissolve; dissolve -> transfer; transfer -> shim; shim -> acquire; acquire -> end; }

Caption: General workflow for NMR sample preparation.

NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 13 ppm is typically sufficient.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.[1] A spectral width of 0 to 180 ppm is appropriate.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. A wider spectral width may be necessary depending on the reference compound used. Proton decoupling can be employed to simplify the spectrum and enhance sensitivity.

  • 2D NMR Spectroscopy: For unambiguous assignment of all signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[6]

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the molecule's three-dimensional conformation.[7][8] This can also reveal through-space interactions between protons and the fluorine atom.[9]

graph 2D_NMR_correlations { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

H_alpha [label="Hα"]; H_beta [label="Hβ"]; NH [label="NH"]; C_alpha [label="Cα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_beta [label="Cβ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_carbonyl [label="C'", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H_alpha -> H_beta [label="COSY", color="#4285F4"]; H_alpha -> NH [label="COSY", color="#4285F4"]; H_alpha -> C_alpha [label="HSQC (¹J)", color="#34A853"]; H_beta -> C_beta [label="HSQC (¹J)", color="#34A853"]; H_alpha -> C_beta [label="HMBC (²J)", color="#FBBC05"]; H_alpha -> C_carbonyl [label="HMBC (²J)", color="#FBBC05"]; H_beta -> C_alpha [label="HMBC (²J)", color="#FBBC05"]; NH -> C_alpha [label="HMBC (²J)", color="#FBBC05"]; NH -> C_carbonyl [label="HMBC (³J)", color="#FBBC05"]; }

Caption: Key 2D NMR correlations for structural assignment.

Data Processing
  • Fourier Transformation: Convert the acquired time-domain data (FID) into the frequency-domain spectrum.

  • Phase and Baseline Correction: Correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift axis using an internal or external standard.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.

  • Software: Several software packages are available for NMR data processing and analysis, including TopSpin (Bruker), Mnova, and NMRium.[10][11][12][13]

Advanced NMR Considerations: Through-Space Couplings

A fascinating aspect of fluorine NMR is the observation of through-space scalar couplings (J-couplings).[2] Unlike traditional through-bond couplings, these interactions occur when two nuclei are in close spatial proximity, regardless of the number of bonds separating them. In this compound, through-space couplings may be observed between the fluorine atom and nearby protons of the Fmoc group in certain conformations. 2D NOESY or ROESY experiments can be instrumental in detecting these interactions, providing valuable conformational insights.[7][8]

Conclusion

The NMR spectrum of this compound is a rich source of structural information. A systematic approach, combining 1D and 2D NMR techniques, allows for the complete assignment of all proton, carbon, and fluorine resonances. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently acquire and interpret the NMR spectra of this important fluorinated amino acid, thereby facilitating its effective use in the synthesis and characterization of novel peptide-based therapeutics.

References

An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Synthesis, Application, and Strategic Insights for Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Peptide Chemistry

In the landscape of modern drug discovery and chemical biology, the site-specific incorporation of non-canonical amino acids into peptides has emerged as a powerful strategy to enhance therapeutic potential and to probe biological systems with unparalleled precision. Among these, fluorinated amino acids stand out for their unique ability to modulate the physicochemical and biological properties of peptides.[1][2] The introduction of fluorine, the most electronegative element, can profoundly influence peptide conformation, stability, and binding affinity.[3][4] This guide provides a comprehensive technical overview of N-Fmoc-3-fluoro-L-tyrosine, a key building block for the synthesis of fluorinated peptides, with a focus on its synthesis, incorporation into peptides, and its applications in biomedical research.

This compound: Core Properties and Characteristics

This compound is a derivative of the aromatic amino acid L-tyrosine, where a fluorine atom is substituted at the 3-position of the phenyl ring, and the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS).[5]

PropertyValueReference(s)
CAS Number 1270290-56-6[6][7]
Molecular Formula C₂₄H₂₀FNO₅[8]
Molecular Weight 421.42 g/mol [8]
Appearance White to off-white solid[9]
Solubility Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis.[9]

Synthesis and Purification of this compound: A Detailed Protocol

The synthesis of this compound involves the selective protection of the α-amino group of 3-fluoro-L-tyrosine with an Fmoc group. The following protocol is a robust method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluoro-L-tyrosine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water (deionized)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution (saturated NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution of 3-Fluoro-L-tyrosine: In a round-bottom flask, dissolve 3-fluoro-L-tyrosine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or sodium carbonate (2.5 equivalents) with stirring until complete dissolution. The use of a mild base is crucial to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction. Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in acetone or dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. Vigorous stirring is essential to ensure efficient reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1).

  • Work-up and Extraction: Once the reaction is complete, remove the organic solvent (acetone or dioxane) under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The this compound will precipitate out of the solution as a white solid. The protonation of the carboxylate group reduces its solubility in the aqueous phase.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, to obtain a product of high purity.

Synthesis_of_NFmoc_3_fluoro_L_tyrosine A 3-Fluoro-L-tyrosine C Reaction Mixture (aq. NaHCO₃/Acetone) A->C Dissolve B Fmoc-Cl or Fmoc-OSu B->C Add dropwise D This compound (in solution) C->D Stir at RT E Precipitated This compound D->E Acidify with HCl F Purified Product E->F Filter, Wash, Dry

Caption: Synthesis workflow for this compound.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[10] The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the phenolic hydroxyl group, which is generally advantageous as it reduces the likelihood of side reactions, even without side-chain protection. However, for complex syntheses or to ensure the highest purity, side-chain protection of the hydroxyl group with a tert-butyl (tBu) group may be considered.[11]

Experimental Protocol: SPPS using this compound

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N-Fmoc-protected amino acids (including this compound)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM, Isopropanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Pre-activate this compound (3-5 equivalents) with a coupling reagent like HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The electronegativity of the fluorine atom can sometimes lead to slower coupling kinetics, so monitoring the reaction with a ninhydrin test is recommended.[2] If the coupling is incomplete, a second coupling can be performed.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple this compound (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Continue Elongation Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Final Amino Acid Repeat->Deprotect Purify Purify Peptide (RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for SPPS incorporating this compound.

Applications in Research and Drug Development

The incorporation of 3-fluoro-L-tyrosine into peptides opens up a range of applications, primarily driven by the unique properties imparted by the fluorine atom.

¹⁹F-NMR Spectroscopy: A Powerful Tool for Structural Biology

One of the most significant applications of 3-fluoro-L-tyrosine is as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large gyromagnetic ratio, making it a highly sensitive NMR nucleus.[14] Since fluorine is absent in biological systems, ¹⁹F NMR offers a background-free window to study the structure, dynamics, and interactions of fluorinated peptides and proteins.[15] The chemical shift of the ¹⁹F nucleus in 3-fluoro-L-tyrosine is exquisitely sensitive to its local environment, providing valuable information on:

  • Protein Folding and Conformational Changes: Changes in the protein's tertiary structure will alter the local environment of the fluorine atom, leading to changes in its chemical shift.[3]

  • Ligand Binding: The binding of a ligand to a fluorinated peptide can be monitored by observing changes in the ¹⁹F NMR spectrum.[4]

  • Protein-Protein Interactions: ¹⁹F NMR can be used to map the binding interface between two proteins.

  • Solvent Accessibility: The accessibility of the fluorinated residue to the solvent can be assessed by observing the effect of paramagnetic relaxation agents or solvent isotope effects on the ¹⁹F signal.

Peptide/Protein SystemApplication of ¹⁹F NMR with 3-fluoro-L-tyrosineReference(s)
lac repressorAssignment of tyrosine resonances and study of conformational changes upon ligand binding.[16]
G protein-coupled receptors (GPCRs)Probing conformational changes and ligand binding.[15]
Various peptidesMonitoring peptide-membrane interactions.[3]
Enhancing Peptide Stability and Bioavailability

The strong carbon-fluorine bond can enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[2] Furthermore, the increased lipophilicity imparted by the fluorine atom can improve the ability of peptides to cross cell membranes, potentially enhancing their bioavailability.[1]

Modulating Peptide Conformation

The introduction of a fluorine atom can influence the conformational preferences of the peptide backbone and the side chain of the tyrosine residue itself. This can be exploited to stabilize specific secondary structures, such as β-turns or helices, which can be crucial for biological activity.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated peptides. Its incorporation into peptide sequences provides a powerful tool for researchers in chemical biology and drug discovery. The ability to use ¹⁹F NMR to study peptide structure and interactions in a background-free manner, coupled with the potential to enhance peptide stability and bioavailability, makes this fluorinated amino acid a key component in the development of next-generation peptide therapeutics and research tools. A thorough understanding of its synthesis, handling, and incorporation into peptides is essential for harnessing its full potential.

References

N-Fmoc-3-fluoro-L-tyrosine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-Fmoc-3-fluoro-L-tyrosine

For researchers, chemists, and drug development professionals, the incorporation of non-natural amino acids like this compound is a critical technique for designing novel peptides and therapeutics. The fluorine substituent can significantly alter properties such as metabolic stability and binding affinity. However, as with any research chemical, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides a comprehensive overview of the safety data for this compound, moving beyond the standard Safety Data Sheet (SDS) format to offer practical insights and protocols grounded in established laboratory safety principles.

This compound is a derivative of the amino acid tyrosine, protected at the amine terminus with a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is standard in solid-phase peptide synthesis, allowing for controlled, sequential addition of amino acids to a peptide chain[1][2]. The fluorine atom is positioned on the aromatic ring of the tyrosine side chain.

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid[3]
Synonyms This compound, (S)-Fmoc-3-Fluoro-Tyrosine[3][4]
CAS Number 1270290-56-6[3][4][5]
Molecular Formula C₂₄H₂₀FNO₅[3][6]
Molecular Weight 421.42 g/mol [4][6]
Appearance White to off-white powder (inferred from similar compounds)[1]
Storage Temperature +4°C, often under an inert gas like nitrogen[6][7]

Hazard Analysis and Risk Mitigation

While comprehensive toxicological data for this compound is not available, the safety profile can be inferred from data on its parent molecule, 3-Fluoro-L-tyrosine, and similarly structured compounds. The primary hazards are associated with acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation from airborne dust.

GHS Hazard Classification (Inferred)

Based on data for structurally related compounds such as 3-Fluoro-L-tyrosine and other Fmoc-protected amino acids, the following GHS classifications are likely applicable[6][8]:

  • Acute Toxicity, Oral (Category 3-4): Harmful if swallowed[8][9].

  • Skin Irritation (Category 2): Causes skin irritation[8].

  • Eye Irritation (Category 2A): Causes serious eye irritation[8].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[8].

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): May cause long lasting harmful effects to aquatic life[3].

The logical workflow for mitigating these risks involves a standard risk assessment process.

A Identify Hazards (Acute Toxicity, Irritation) B Assess Routes of Exposure (Inhalation, Ingestion, Dermal) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F

Caption: Risk assessment and control hierarchy.

Emergency Response Protocols

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on standard laboratory practice for handling hazardous powders[8][10][11].

Table 2: First-Aid Measures

Exposure RouteProtocolRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]To remove the individual from the source of exposure and ensure adequate oxygenation. Artificial respiration is a critical life-saving measure.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]Prompt and thorough washing dilutes and removes the chemical irritant, minimizing skin damage.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]Extensive flushing is necessary to remove all particles of the chemical and prevent serious, potentially permanent, eye damage.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][10]Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth removes residual material.

Firefighting Measures: In case of a fire, use alcohol-resistant foam, dry powder, or carbon dioxide extinguishers.[8][12] A key consideration is the generation of hazardous thermal decomposition products, which can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) gas.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Safe Handling and Storage Protocols

Proactive safety measures are essential to prevent exposure. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Experimental Workflow: Weighing and Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood is Operational A->B C Place Balance and Materials in Fume Hood B->C D Weigh Compound Carefully to Avoid Dust Generation C->D E Clean Spatula and Weighing Vessel D->E F Wipe Down Work Surface with Appropriate Solvent E->F G Dispose of Contaminated Waste in Labeled Hazardous Waste Container F->G H Remove PPE and Wash Hands G->H

Caption: Safe handling workflow for powdered reagents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in Section 5. Verify that the chemical fume hood has a current certification and is functioning correctly.[10][13]

  • Engineering Controls: All manipulations that could generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood to prevent inhalation.[10]

  • Handling:

    • Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][14] A storage temperature of +4°C is often recommended.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationStandardRationale
Eye/Face Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[10][13]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Nitrile or other chemically resistant gloves.Inspect gloves for integrity before each use.[12]Prevents skin contact and irritation. Contaminated gloves should be disposed of properly.
Body A lab coat or chemical-resistant apron.N/AProtects skin and personal clothing from contamination.
Respiratory Not typically required if work is performed in a fume hood. If a hood is unavailable or dust levels are high, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.[10][12]Protects against inhalation of irritating dust particles.

Stability, Reactivity, and Disposal

  • Reactivity: The compound is generally stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[14]

  • Hazardous Decomposition: As noted, thermal decomposition can produce hazardous gases including hydrogen fluoride.[8]

  • Disposal: Dispose of waste material and empty containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[10][12] Contaminated materials should be treated as hazardous waste.

References

The Biological Activity of 3-Fluoro-L-Tyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activity of 3-fluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine.[1][2] Its unique properties have established it as a valuable tool in diverse fields, including neuroscience, drug development, and structural biology.[2][3] This document will delve into the core principles of its mechanism of action, its applications as a biochemical probe, and provide practical insights for its use in experimental settings.

Introduction: The Significance of Fluorination in a Biological Context

The substitution of a hydrogen atom with fluorine on the aromatic ring of L-tyrosine creates 3-fluoro-L-tyrosine (3-F-Tyr), a molecule that largely mimics its natural counterpart while possessing distinct physicochemical properties.[2] Fluorine's high electronegativity and minimal steric bulk allow 3-F-Tyr to be recognized by cellular machinery, including aminoacyl-tRNA synthetases, leading to its incorporation into proteins in place of tyrosine.[1][4] This strategic substitution offers a powerful method to probe biological systems. The fluorine atom serves as a sensitive reporter for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into protein structure, dynamics, and interactions.[5][6][7]

Biochemical Properties and Cellular Fate

3-Fluoro-L-tyrosine is a non-proteinogenic L-alpha-amino acid that acts as a tyrosine analogue.[1][8] Its biological journey begins with its transport into the cell, a process mediated by L-type amino acid transporters (LATs).[9][10][11] Notably, while L-tyrosine is transported by both LAT1 and LAT2, 3-fluoro-L-tyrosine also utilizes both transporters.[9][10][11] This is in contrast to its α-methylated counterpart, 3-fluoro-L-α-methyl-tyrosine (FAMT), which shows selectivity for LAT1, a transporter often upregulated in cancer cells.[9][10][11][12][13]

Once inside the cell, 3-F-Tyr can follow several metabolic pathways:

  • Protein Incorporation: The primary application of 3-F-Tyr lies in its ability to be incorporated into proteins during synthesis.[1][4] This process is not without consequences, as the altered electronic properties of the fluorinated aromatic ring can influence protein structure and function.

  • Enzyme Inhibition: 3-F-Tyr can act as a competitive inhibitor of enzymes that utilize tyrosine as a substrate. A key example is its inhibition of tyrosine aminotransferase (TAT), where it disrupts the association between the enzyme and its natural substrate.[1]

  • Neurotransmitter Pathways: As an analog of a precursor to catecholamine neurotransmitters like dopamine, 3-F-Tyr is a valuable tool in neuroscience research to study these pathways.[2][3]

Impact on Protein Structure and Function

The substitution of tyrosine with 3-F-Tyr can introduce subtle yet significant perturbations to a protein's structure and function. The electron-withdrawing nature of the fluorine atom lowers the pKa of the phenolic hydroxyl group, potentially altering hydrogen bonding networks and electrostatic interactions within the protein and with its binding partners. These modifications can be leveraged to study:

  • Enzyme Kinetics: By replacing a critical tyrosine residue in an enzyme's active site with 3-F-Tyr, researchers can dissect the role of that residue in catalysis. The altered electronic environment can impact substrate binding, transition state stabilization, and overall enzymatic activity.

  • Protein-Protein Interactions: The fluorine atom can serve as a sensitive probe to monitor changes in the local environment upon protein-protein binding, providing valuable data on the interaction interface.[14]

  • Protein Folding and Stability: The introduction of a fluorinated residue can affect the conformational stability of a protein, offering insights into the forces that govern protein folding.

Applications in Research and Drug Development

The unique characteristics of 3-fluoro-L-tyrosine have led to its widespread use in various research and development applications.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine-19 nucleus possesses properties that make it an excellent probe for NMR studies.[6][7] Its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion provide high sensitivity and resolution.[6] By incorporating 3-F-Tyr into a protein, each fluorinated tyrosine residue will give rise to a distinct signal in the ¹⁹F NMR spectrum, the chemical shift of which is exquisitely sensitive to its local environment.[5] This allows for the detailed investigation of:

  • Protein Conformation: Changes in protein conformation, such as those induced by ligand binding or denaturation, can be monitored by observing shifts in the ¹⁹F NMR signals.[5]

  • Ligand Binding: The binding of small molecules or other proteins can be quantified by titrating the labeled protein and observing the resulting changes in the ¹⁹F NMR spectrum.

  • Protein Dynamics: NMR relaxation experiments on ¹⁹F-labeled proteins can provide information on the dynamics of specific tyrosine residues.

Positron Emission Tomography (PET) Imaging

Radiolabeled versions of tyrosine analogs, such as [¹⁸F]3-fluoro-L-tyrosine, are utilized as tracers in PET imaging to visualize metabolic activity, particularly in oncology.[2] While not as selective for tumors as its α-methylated derivative, it can still provide valuable information on amino acid uptake and metabolism in vivo.

Drug Development

3-Fluoro-L-tyrosine serves as a valuable building block in the synthesis of novel pharmaceuticals.[2][3] Its incorporation into peptides can enhance their metabolic stability and modify their binding affinities for therapeutic targets.[15]

Experimental Protocols

Protocol for Labeling Proteins with 3-Fluoro-L-Tyrosine in E. coli

This protocol describes a general method for expressing a protein in E. coli with 3-fluoro-L-tyrosine incorporated in place of tyrosine.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal media (e.g., M9) supplemented with glucose, thiamine, and all essential amino acids except tyrosine.

  • 3-fluoro-L-tyrosine.

  • IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Appropriate antibiotic.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate a larger volume of minimal media with the starter culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the cells by centrifugation and wash with pre-warmed minimal media lacking tyrosine to remove any residual tyrosine.

  • Resuspend the cell pellet in fresh, pre-warmed minimal media containing 3-fluoro-L-tyrosine (typically at a concentration of 20-50 mg/L).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and proper folding.

  • Harvest the cells by centrifugation and proceed with protein purification.

General Workflow for ¹⁹F NMR Studies of a 3-F-Tyr Labeled Protein

Caption: Workflow for ¹⁹F NMR analysis of a 3-F-Tyr labeled protein.

Safety Considerations

3-Fluoro-L-tyrosine is considered hazardous and should be handled with appropriate safety precautions.[16][17] It is harmful if swallowed, in contact with skin, or if inhaled.[17] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[16] Work in a well-ventilated area or under a chemical fume hood.[16]

Conclusion

3-Fluoro-L-tyrosine stands as a testament to the power of subtle chemical modifications in elucidating complex biological processes. Its ability to be incorporated into proteins, coupled with the unique properties of the fluorine atom, provides researchers with a versatile tool to investigate protein structure, function, and interactions with unprecedented detail. As techniques like ¹⁹F NMR continue to evolve, the applications of 3-fluoro-L-tyrosine in both fundamental research and drug discovery are poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Fmoc-3-fluoro-L-tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of 3-Fluoro-L-tyrosine

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. Among these, 3-fluoro-L-tyrosine (3-F-Tyr) has emerged as a valuable surrogate for native tyrosine. The introduction of a fluorine atom, the most electronegative element, onto the aromatic ring of tyrosine can induce significant changes in the electronic properties of the phenolic hydroxyl group. This modification can alter hydrogen bonding capabilities, influence protein-protein interactions, and serve as a sensitive probe for 19F NMR studies without introducing significant steric bulk.[1][2]

This application note provides a comprehensive, field-proven protocol for the efficient incorporation of N-Fmoc-3-fluoro-L-tyrosine into peptides using manual or automated solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu orthogonal protection strategy.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is fundamental to its successful application in peptide synthesis.

PropertyValue
Formal Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
CAS Number 1270290-56-6
Molecular Formula C₂₄H₂₀FNO₅
Molecular Weight 421.4 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group tert-Butyl (tBu) is recommended for the hydroxyl group.
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF). tBu: Acid-labile (e.g., high concentration of TFA).

Core Principles and Experimental Rationale

The successful synthesis of peptides containing 3-fluoro-L-tyrosine hinges on the principles of orthogonal protection and efficient coupling chemistry. The N-α-amino group is temporarily protected with the base-labile Fmoc group, while the reactive phenolic hydroxyl group of 3-fluoro-L-tyrosine is protected with the acid-labile tert-butyl (tBu) group. This orthogonal scheme ensures that the side chain remains protected during the iterative cycles of Fmoc deprotection and amino acid coupling. The tBu group is then removed during the final cleavage of the peptide from the resin support with a strong acid like trifluoroacetic acid (TFA).

The electron-withdrawing nature of the fluorine atom can slightly alter the reactivity of the carboxyl group of 3-fluoro-L-tyrosine. However, studies with the more electronically perturbed 3,5-difluorotyrosine have shown that it can be efficiently incorporated into peptides using standard coupling reagents without significant issues.[1] Therefore, a standard protocol is expected to be effective for the mono-fluorinated analog.

Materials and Reagents

Resins
  • Wang resin: For peptides with a C-terminal carboxylic acid.

  • Rink Amide resin: For peptides with a C-terminal amide.

Amino Acids and Reagents
  • This compound(tBu)-OH

  • Other N-Fmoc protected amino acids with appropriate side-chain protection (tBu, Boc, Trt, Pbf)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane), peptide synthesis grade

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water (deionized)

Experimental Protocols

The following is a detailed, step-by-step protocol for the manual solid-phase synthesis of a model peptide containing 3-fluoro-L-tyrosine. This protocol can be adapted for automated synthesizers.

Part 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the desired amount of resin in a fritted syringe or reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with occasional agitation.

  • First Amino Acid Loading (for pre-loaded resin, skip to Part 2):

    • Dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF.

    • Add DIC (4 equivalents) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the swelled and drained resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

Part 2: Iterative Peptide Chain Elongation

This iterative cycle consists of Fmoc deprotection followed by amino acid coupling.

SPPS_Cycle Start Start: Peptide-Resin with N-terminal Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin with N-terminal Fmoc Wash2->End Repeat Repeat Cycle End->Repeat Repeat->Deprotection Next Amino Acid

Caption: Iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.

Step 2a: Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Step 2b: Coupling of this compound(tBu)-OH

  • Amino Acid Activation: In a separate vial, dissolve this compound(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. The solution should turn a light yellow color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring Coupling Efficiency: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless or yellowish) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Repeat the deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

Part 3: Final Fmoc Deprotection

After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 2a . After the final washes, wash the resin with DCM (3x) and dry the peptide-resin under vacuum for at least 1 hour.

Part 4: Cleavage and Side-Chain Deprotection

Safety Precaution: This step involves the use of concentrated TFA, which is highly corrosive. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Cleavage_Workflow Start Start: Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H₂O) Start->Add_Cocktail Incubate Incubate with Agitation (2-3 hours) Add_Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate Pellet Pellet by Centrifugation Precipitate->Pellet Wash_Dry Wash with Ether and Dry Pellet->Wash_Dry End Crude Peptide Wash_Dry->End

Caption: Workflow for the cleavage and deprotection of the synthesized peptide.

Cleavage Cocktail Preparation (Standard)

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 95%Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including tBu).
Triisopropylsilane (TIS) 2.5%A scavenger that quenches reactive carbocations generated during cleavage, preventing re-attachment to sensitive residues like tryptophan and tyrosine.
Water 2.5%Acts as a proton source and helps to hydrolyze the peptide-resin linkage.
  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh.

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the reaction mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Pelleting and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The resulting crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Expertise and Experience: Field-Proven Insights

  • Choice of Coupling Reagents: While HBTU/HOBt is a robust and cost-effective choice for routine peptide synthesis, HATU is often preferred for sterically hindered couplings or "difficult" sequences due to its higher activation efficiency. The incorporation of 3-fluoro-L-tyrosine is not typically considered a "difficult" coupling, so HBTU/HOBt should be sufficient.

  • Side-Chain Protection is Non-Negotiable: The phenolic hydroxyl group of tyrosine and its fluorinated analogs is nucleophilic and can be acylated by activated amino acids during coupling. The tBu protecting group effectively prevents this side reaction, ensuring the integrity of the peptide chain.

  • The Critical Role of Scavengers: During TFA cleavage, the tBu protecting group is released as a tert-butyl cation. This highly reactive electrophile can re-attach to electron-rich side chains, particularly the indole ring of tryptophan. TIS acts as a "cation trap," reducing the tert-butyl cation to isobutane, thus preventing this deleterious side reaction.

  • Double Coupling Strategy: For long or aggregation-prone sequences, a double coupling strategy for certain amino acids, including potentially 3-fluoro-L-tyrosine, can be employed to ensure maximum incorporation efficiency. This involves repeating the coupling step with a fresh solution of activated amino acid.

  • Monitoring is Key: The Kaiser test is an invaluable tool for real-time monitoring of coupling efficiency. Its consistent use after each coupling step can prevent the accumulation of deletion sequences, which are often difficult to separate from the desired product during purification.

Troubleshooting

ProblemPossible CauseSolution
Positive Kaiser Test after Coupling Incomplete coupling reaction.Repeat the coupling step for an additional 1-2 hours. If still positive, consider using a more potent coupling reagent like HATU or performing a double coupling.
Low Yield of Crude Peptide Incomplete cleavage from the resin; peptide precipitation issues.Extend the cleavage time to 4 hours. Ensure the use of a sufficient volume of cold diethyl ether for precipitation and that it is adequately chilled.
Unexpected Peaks in Mass Spectrum Incomplete deprotection of side chains; side reactions during cleavage.Ensure the cleavage cocktail is freshly prepared and contains the appropriate scavengers. If tryptophan is present, consider adding 2.5% 1,2-ethanedithiol (EDT) to the cleavage cocktail.

Conclusion

This application note provides a robust and reliable protocol for the incorporation of this compound into peptides via solid-phase synthesis. By adhering to the principles of orthogonal protection, employing efficient coupling and cleavage strategies, and understanding the rationale behind each step, researchers can confidently synthesize high-quality 3-fluoro-L-tyrosine-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Note & Protocol: Strategic Incorporation of N-Fmoc-3-fluoro-L-tyrosine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini Document ID: AN-SPPS-FTYR-2601 Revision: 1.0

Forward

The strategic substitution of canonical amino acids with fluorinated analogues represents a significant advancement in medicinal chemistry and drug development.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate the physicochemical and biological characteristics of a peptide.[2][3] This guide provides a comprehensive, field-proven methodology for the incorporation of N-Fmoc-3-fluoro-L-tyrosine (Fmoc-Tyr(3-F)-OH) into peptides using solid-phase peptide synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals seeking to leverage the benefits of this modification to enhance peptide stability, modulate binding affinity, and introduce unique spectroscopic probes for mechanistic studies.

The Strategic Advantage of 3-Fluoro-L-Tyrosine in Peptide Design

The introduction of a single fluorine atom onto the tyrosine ring at the 3-position is not a trivial substitution; it is a strategic decision rooted in chemical principles to achieve specific outcomes.

  • Electronic Perturbation: Fluorine is a strongly electron-withdrawing group. This lowers the pKa of the phenolic hydroxyl group from ~10 for tyrosine to ~7.2 for 3,5-difluorotyrosine, with 3-fluorotyrosine being intermediate.[3] This alteration can significantly impact hydrogen bonding networks and receptor-ligand interactions.

  • Enhanced Metabolic Stability: The phenol ring of tyrosine is a primary site for enzymatic oxidation by tyrosinases and other metabolic enzymes. Fluorine substitution at the 3-position sterically and electronically hinders this oxidation, rendering the peptide more resistant to enzymatic degradation.[3] This is a critical advantage for increasing the in-vivo half-life of peptide therapeutics.

  • Minimal Steric Impact: The van der Waals radius of fluorine (1.35 Å) is only slightly larger than that of hydrogen (1.10 Å).[3] This means that 3-F-Tyr can act as a close structural mimic (isostere) of natural tyrosine, often preserving the peptide's native conformation and ability to bind to its target.

  • A Unique Spectroscopic Probe: The stable ¹⁹F isotope has a nuclear spin of ½ and a 100% natural abundance, making it an excellent nucleus for high-resolution NMR spectroscopy.[4] Incorporating 3-F-Tyr provides a sensitive, background-free probe to study peptide conformation, dynamics, and interactions with biological targets.[4][5]

Physicochemical Data and Handling

The key building block for this procedure is the N-terminally Fmoc-protected and side-chain protected 3-fluoro-L-tyrosine. The use of a tert-butyl (tBu) protecting group on the phenolic hydroxyl is strongly recommended to prevent undesirable O-acylation during coupling steps.[6][7][8]

PropertyValueSource(s)
Compound Name Nα-Fmoc-3-fluoro-L-tyrosine(tBu)[7]
Synonyms Fmoc-Tyr(3-F,tBu)-OH[7]
Molecular Formula C₃₃H₃₂FNO₅---
Molecular Weight 553.61 g/mol ---
Appearance White to off-white solid[9]
Solubility Soluble in DMF, NMP, DMSO[10]
Storage Store at 2-8°C, desiccated[9]

Core Principles for SPPS Incorporation

The incorporation of Fmoc-Tyr(3-F,tBu)-OH follows the well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS).[11][12] The strategy relies on an orthogonal protection scheme: the base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu) for side-chain protection.[12][13]

A single synthesis cycle consists of two key chemical transformations: Nα-Fmoc deprotection and peptide bond formation (coupling).

Fmoc_SPPS_Cycle Resin Resin-AA(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-AA(n)-NH2 Deprotection->FreeAmine Wash1 DMF Wash FreeAmine->Wash1 Coupling Coupling Fmoc-Tyr(3-F,tBu)-OH + Activator/Base Wash1->Coupling NewPeptide Resin-AA(n+1)-Fmoc Coupling->NewPeptide Wash2 DMF Wash NewPeptide->Wash2 Wash2->Deprotection Next Cycle

A single cycle in Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the manual incorporation of a single Fmoc-Tyr(3-F,tBu)-OH residue. The protocol assumes a 0.1 mmol synthesis scale.

Protocol 1: Nα-Fmoc Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Reagents:

  • Peptide-resin with N-terminal Fmoc protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF[6][14][15]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL/g of resin) in a fritted reaction vessel for 30-60 minutes. Drain the solvent.

  • First Deprotection: Add the 20% piperidine/DMF solution (5-7 mL) to the resin. Agitate gently (e.g., with nitrogen bubbling or a shaker) for 3 minutes.[14] Drain the solution.

  • Second Deprotection: Add a second portion of the 20% piperidine/DMF solution (5-7 mL). Continue agitation for 10-15 minutes to ensure complete removal of the Fmoc group.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles of adding ~7 mL of DMF, agitating for 30 seconds, and draining). This step is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • Confirmation (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of beads. A positive test (deep blue beads) confirms the presence of a free primary amine and successful deprotection.[13]

Protocol 2: Coupling of Fmoc-Tyr(3-F,tBu)-OH

This protocol describes the activation and coupling of the fluorinated amino acid to the newly exposed N-terminal amine on the resin.

Reagents:

  • Deprotected peptide-resin (from Protocol 1)

  • Fmoc-Tyr(3-F,tBu)-OH

  • Coupling Activator: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Prepare Activation Solution: In a separate vial, pre-activate the amino acid. For a 0.1 mmol scale, use the following stoichiometry:

    • Fmoc-Tyr(3-F,tBu)-OH: 4 equivalents (0.4 mmol, 221.4 mg)

    • HCTU: 3.9 equivalents (0.39 mmol, 161.6 mg)

    • Dissolve the above in ~3 mL of DMF.

  • Initiate Activation: Add DIPEA (8 equivalents, 0.8 mmol, 140 µL) to the solution from step 1. The solution may change color (e.g., to yellow). Allow the mixture to pre-activate for 5-10 minutes. The HCTU reacts with the amino acid's carboxylic acid to form a highly reactive acyluronium intermediate, primed for nucleophilic attack.[11]

  • Coupling Reaction: Add the entire activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction Incubation: Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test. A negative result (colorless or yellowish beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 3: Final Cleavage and Side-Chain Deprotection

This procedure cleaves the completed peptide from the solid support and simultaneously removes the acid-labile side-chain protecting groups (including the tBu from Tyr(3-F)).

Reagents:

  • Dry, N-terminally Fmoc-deprotected peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[16] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Final Wash and Dry: After the final Fmoc deprotection, wash the resin with DMF, followed by DCM (3-5 cycles) to remove the DMF. Dry the resin thoroughly under a stream of nitrogen, followed by high vacuum for at least 4 hours.[16]

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin). The role of TIS and water is to act as scavengers, quenching the highly reactive carbocations (e.g., tBu⁺) that are liberated during deprotection, thus preventing re-attachment to sensitive residues like Trp or Met.[16]

  • Incubation: Stopper the vessel and agitate gently at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate (which contains the cleaved peptide) into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (~10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Comprehensive Synthesis Workflow

Full_Workflow cluster_SPPS Solid-Phase Synthesis Cycle cluster_Cleavage Cleavage & Purification Swell 1. Resin Swelling (DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Loop Repeat for each AA Wash2->Loop Loop->Deprotect FinalWash 6. Final Wash & Dry (DCM, Vacuum) Loop->FinalWash Cleave 7. Cleavage (TFA/TIS/H₂O) FinalWash->Cleave Precipitate 8. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 9. RP-HPLC Purification Precipitate->Purify Analyze 10. Characterization (MS, HPLC) Purify->Analyze

Complete workflow for peptide synthesis incorporating 3-F-Tyr.

Characterization and Quality Control

Post-synthesis, it is imperative to verify the identity and purity of the fluorinated peptide.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary tool for both purification and purity assessment. Fluorinated peptides may exhibit slightly different retention times compared to their non-fluorinated counterparts due to altered hydrophobicity.[3] A final purity of ≥95% is typically required for biological assays.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product.[17] The observed mass must match the theoretical mass calculated for the peptide sequence containing 3-F-Tyr.

  • ¹⁹F NMR Spectroscopy: For in-depth characterization, ¹⁹F NMR provides direct evidence of successful fluorine incorporation. The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an invaluable tool for subsequent structural and binding studies.[4][5]

References

Application Notes and Protocols for Utilizing N-Fmoc-3-fluoro-L-tyrosine in ¹⁹F NMR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fluorine Nucleus in Biological NMR

In the landscape of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules in solution. While traditional ¹H, ¹³C, and ¹⁵N NMR methods are foundational, they can be hampered by spectral complexity, especially in large proteins. ¹⁹F NMR has emerged as a highly effective alternative, offering several distinct advantages. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2][3] Crucially, fluorine is virtually absent in biological systems, providing a background-free window to observe specifically introduced ¹⁹F labels.[4][5][6]

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm, which is significantly wider than that of protons (~15 ppm).[2][5] This sensitivity makes it an exceptional reporter for subtle conformational changes, ligand binding events, and alterations in solvent exposure.[5][7] Among the various fluorinated amino acids used as ¹⁹F NMR probes, 3-fluoro-L-tyrosine (3-F-Tyr) is a particularly valuable tool.[1][5] Its structural similarity to tyrosine allows it to be incorporated into proteins with minimal perturbation to the native structure and function.[1] The fluorine atom on the aromatic ring of 3-F-Tyr serves as a sensitive probe for interactions and environmental changes within the protein.

This guide provides a comprehensive overview of the application of N-Fmoc-3-fluoro-L-tyrosine for ¹⁹F NMR studies, targeting researchers, scientists, and drug development professionals. We will delve into the methodologies for incorporating this fluorinated amino acid into peptides and proteins, detail protocols for ¹⁹F NMR data acquisition and analysis, and showcase its utility in various applications.

G cluster_0 Incorporation of this compound cluster_1 ¹⁹F NMR Studies cluster_2 Applications SPPS Solid-Phase Peptide Synthesis (SPPS) SamplePrep Sample Preparation SPPS->SamplePrep Biosynthesis Biosynthetic Incorporation in E. coli Biosynthesis->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Structure Protein Structure & Dynamics DataAnalysis->Structure Interactions Protein-Ligand Interactions DataAnalysis->Interactions Screening Drug Screening DataAnalysis->Screening G Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-3-F-Tyr, HATU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat for next AA Washing2->Cycle Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Cycle Cycle->Deprotection End Fluorinated Peptide Cleavage->End G FID Free Induction Decay (FID) FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Analysis Spectral Analysis (CSPs, Linewidth, Integration) Referencing->Analysis Interpretation Biological Interpretation Analysis->Interpretation

References

Application Notes and Protocols for N-Fmoc-3-fluoro-L-tyrosine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry and drug development for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1][2][3] N-Fmoc-3-fluoro-L-tyrosine is a key building block for introducing a fluorine atom onto the aromatic side chain of tyrosine, which can influence peptide conformation, binding affinity, and metabolic stability. However, the electron-withdrawing nature of the fluorine substituent can diminish the reactivity of the amino acid, posing challenges to achieving high coupling efficiencies in solid-phase peptide synthesis (SPPS).[1][4] This comprehensive guide provides an in-depth analysis of the factors influencing the coupling efficiency of this compound, a comparative overview of suitable coupling reagents, and detailed, field-proven protocols for its successful incorporation into peptide sequences.

Introduction: The Significance of Fluorinated Tyrosine in Peptide Therapeutics

Fluorine substitution in amino acids offers a unique tool for peptide and protein engineering.[3] The introduction of a fluorine atom at the 3-position of the tyrosine ring can induce significant changes in the biophysical properties of a peptide, including:

  • Modulation of pKa: The electron-withdrawing fluorine atom lowers the pKa of the phenolic hydroxyl group, which can alter hydrogen bonding interactions at the peptide's target interface.

  • Enhanced Hydrophobicity: Fluorination increases the lipophilicity of the amino acid side chain, potentially improving membrane permeability and oral bioavailability of the peptide.[3]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of enzymatic degradation, such as oxidation by tyrosinase, thereby extending the in-vivo half-life of the peptide.[1]

  • Conformational Control: The steric and electronic effects of fluorine can influence the local peptide backbone conformation, which can be leveraged to stabilize desired secondary structures.[5][6][7]

Despite these advantages, the synthetic incorporation of this compound requires careful optimization to overcome the reduced nucleophilicity of the amino group, which can lead to incomplete coupling and the formation of deletion sequences.[1][4]

The Causality Behind Coupling Challenges with this compound

The primary challenge in coupling this compound stems from the electronic effects of the fluorine atom. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring and, through inductive effects, reduces the nucleophilicity of the α-amino group. This diminished reactivity can result in slower coupling kinetics compared to its non-fluorinated counterpart, N-Fmoc-L-tyrosine.

Furthermore, steric hindrance from the fluorine atom, although modest, can also contribute to reduced coupling efficiency, particularly when coupling to a sterically demanding N-terminal amino acid on the growing peptide chain.[8]

To counteract these effects, a judicious selection of coupling reagents and optimized reaction conditions are paramount for driving the reaction to completion.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical determinant of success. High-reactivity reagents are generally preferred for overcoming the diminished reactivity of fluorinated amino acids. Below is a comparative summary of commonly used coupling reagents in Fmoc-SPPS.

Coupling ReagentReagent TypeKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltHigh reactivity, effective for sterically hindered couplings, low racemization potential with HOAt.[3][9]Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[10]
HBTU Uronium/Aminium SaltEfficient and widely used, cost-effective.[11]Can also cause guanidinylation, slightly less reactive than HATU.
HCTU Uronium/Aminium SaltMore reactive and soluble than HBTU.Higher cost than HBTU.
PyBOP Phosphonium SaltExcellent for routine synthesis, avoids guanidinylation side reaction.Solutions in DMF have moderate stability.
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective, suppresses racemization effectively. OxymaPure® is a safer alternative to HOBt.[3]Generally less reactive than uronium/aminium or phosphonium salts.

For the coupling of this compound, HATU is often the reagent of choice due to its high reactivity, which is beneficial for difficult couplings. However, for routine incorporations where cost is a consideration, HCTU or a DIC/OxymaPure® combination can also yield excellent results with optimized protocols.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the efficient incorporation of this compound. It is recommended to perform a small-scale test coupling and monitor its completion to fine-tune the conditions for a specific peptide sequence.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent (e.g., HATU, HCTU, or DIC/OxymaPure®)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Kaiser test kit

Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Monitoring 6. Coupling Monitoring Washing2->Monitoring Monitoring->Fmoc_Deprotection If complete, next cycle Repeat Repeat Cycle Monitoring->Repeat If incomplete, recouple Repeat->Coupling HPLC_Analysis Crude_Peptide Crude Peptide HPLC RP-HPLC Separation Crude_Peptide->HPLC Desired_Product Desired Product Peak HPLC->Desired_Product Deletion_Sequence Deletion Sequence Peak HPLC->Deletion_Sequence Quantification Quantification of Peak Areas Desired_Product->Quantification Deletion_Sequence->Quantification

References

Application Notes and Protocols for N-Fmoc-3-fluoro-L-tyrosine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the selective introduction of fluorine into bioactive molecules has become a cornerstone strategy for optimizing drug candidates.[1][2] The unique properties of the fluorine atom—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a parent molecule.[1][] When incorporated into amino acids, these effects translate to enhanced metabolic stability, modulated pKa values, altered conformational preferences, and improved binding affinities.[1][2][][4]

N-Fmoc-3-fluoro-L-tyrosine is a pivotal building block that leverages these advantages. As a derivative of L-tyrosine, it allows for the precise installation of a fluorine atom onto the aromatic ring, a common motif in protein-ligand and protein-protein interactions. This modification serves as a subtle yet powerful tool for researchers, enabling a range of applications from the synthesis of more robust peptide therapeutics to the deployment of sophisticated biophysical probes for mechanistic studies.[5][6] This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols to empower researchers in their drug discovery endeavors.

Part 1: Enhancing Peptide Therapeutics via Solid-Phase Peptide Synthesis (SPPS)

Rationale and Causality: The incorporation of non-proteinogenic amino acids like 3-fluoro-L-tyrosine into peptide sequences is a well-established strategy to overcome the inherent limitations of native peptides as drugs, namely their poor metabolic stability and rapid enzymatic degradation.[1][7] The electron-withdrawing nature of the fluorine atom on the tyrosine ring can alter the electronic distribution of the peptide backbone and side chain, rendering it less susceptible to cleavage by proteases. Furthermore, this modification can induce favorable conformational changes that enhance binding to the biological target.[][5] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard for SPPS, allowing for a robust and high-yielding synthetic workflow under mild, base-labile deprotection conditions.[8][9][10]

Experimental Protocol: Fmoc SPPS of a 3-Fluoro-L-tyrosine Containing Peptide

This protocol details the manual synthesis of a model peptide using the standard Fmoc/tBu strategy.

Core Principles: The synthesis proceeds by the stepwise addition of Nα-Fmoc protected amino acids to a growing chain anchored to an insoluble resin support.[7][11] Each cycle involves two key steps: (1) Removal of the temporary Fmoc group with a secondary amine base (e.g., piperidine) to liberate the N-terminal amine, and (2) Coupling of the next activated Fmoc-amino acid to form a new peptide bond.[8]

Materials and Reagents:

  • Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • SPPS reaction vessel

  • Shaker or vortexer

Step-by-Step Methodology:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30 minutes with gentle agitation.[8] Drain the solvent.

  • Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. Standard coupling conditions are generally sufficient for efficient incorporation.[5][12]

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent). Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Resin Drying: Wash the resin with DCM (3 times), Methanol (2 times), and finally diethyl ether (3 times), then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Add the cold cleavage cocktail to the dried resin.

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry.

Data Presentation: Synthesis of a Model Heptapeptide
Peptide SequenceAmino Acid IncorporatedCoupling Time (min)Crude Purity (%)Final Yield (%)Expected Mass [M+H]⁺Observed Mass [M+H]⁺
H-Gly-Ala-Val-Tyr(3-F) -Leu-Ile-Gly-NH₂Fmoc-Tyr(3-F)-OH90>85%65%754.42754.45

This data is representative and illustrates a typical outcome for the synthesis of a peptide containing 3-fluoro-L-tyrosine.

Visualization: Fmoc-SPPS Workflow

SPPS_Workflow cluster_cycle SPPS Cycle for 3-F-Tyr Incorporation Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling: + Fmoc-Tyr(3-F)-OH + HBTU/DIPEA Resin->Coupling Add Activated Fmoc-AA Wash1 DMF Wash Coupling->Wash1 Deprotect Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotect Wash2 DMF/DCM Wash Deprotect->Wash2 Wash2->Resin Ready for Next Cycle Cleavage Final Cleavage: TFA Cocktail Start Start: Swollen Resin Purification Purification & Analysis (HPLC/MS) Cleavage->Purification

Caption: Workflow of the Fmoc-SPPS cycle for incorporating this compound.

Part 2: 3-Fluoro-L-tyrosine as a ¹⁹F NMR Probe for Fragment-Based Drug Discovery

Rationale and Causality: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool in drug discovery, particularly for fragment screening.[13][14][15] The key advantages are the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, a large chemical shift dispersion that is exquisitely sensitive to the local chemical environment, and the complete absence of background signals in biological systems.[15][16] By incorporating 3-fluoro-L-tyrosine into a target protein, researchers can create a "spy" probe at a specific site.[1][17] The binding of a small molecule fragment near this probe will perturb its electronic environment, leading to detectable changes in the ¹⁹F NMR signal, such as a chemical shift perturbation or line broadening, thus signaling a binding event.[13][16]

Experimental Protocol: ¹⁹F NMR-Based Ligand Binding Assay

This protocol outlines the general steps for screening a compound library against a protein site-specifically labeled with 3-fluoro-L-tyrosine.

Core Principles: The binding of a ligand to the ¹⁹F-labeled protein alters the magnetic environment of the fluorine nucleus. This change is observed as a perturbation in the ¹⁹F NMR spectrum. By monitoring these changes upon titration of a ligand, one can confirm binding and, in some cases, determine binding affinity.

Materials and Reagents:

  • Purified protein with site-specifically incorporated 3-fluoro-L-tyrosine

  • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • Compound library (dissolved in a compatible solvent like DMSO-d₆)

  • High-field NMR spectrometer equipped with a ¹⁹F probe

  • NMR tubes

Step-by-Step Methodology:

  • Protein Preparation and Labeling:

    • Express the target protein in a suitable host (e.g., E. coli) using an evolved, polyspecific aminoacyl-tRNA synthetase/tRNA pair designed for fluorotyrosine incorporation.[6][18] This methodology allows for the site-specific replacement of a target tyrosine codon with 3-fluoro-L-tyrosine.[19][20]

    • Purify the labeled protein to >95% homogeneity.

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁹F-labeled protein (typically 10-50 µM) in the NMR buffer.

    • Prepare stock solutions of the test compounds (typically 10-100 mM in 100% DMSO-d₆).

  • Acquisition of Reference Spectrum: Transfer the protein solution to an NMR tube and acquire a high-quality reference ¹⁹F NMR spectrum. This spectrum will show a single peak (or multiple, if several sites are labeled) corresponding to the 3-fluoro-L-tyrosine residue(s).

  • Compound Screening (Titration):

    • Add a small aliquot of a test compound stock solution to the protein sample (e.g., to a final concentration of 100-500 µM). The final DMSO concentration should be kept low and constant across all samples (<5%).

    • Acquire a ¹⁹F NMR spectrum after each addition.

  • Data Analysis:

    • Process and analyze the spectra.

    • A significant change in the chemical shift (Δδ) or an increase in the peak's line width indicates a binding event ("hit").

    • For hits, a full titration can be performed to determine the dissociation constant (Kd) by fitting the chemical shift changes to a binding isotherm.

Data Presentation: Hypothetical ¹⁹F NMR Screening Results
Compound IDCompound Conc. (µM)¹⁹F Chemical Shift (ppm)Δδ (ppm)Line BroadeningBinding Result
Reference (Protein only) 0-145.500.00No-
Cmpd-001200-145.510.01NoNo Hit
Cmpd-002200-145.950.45YesHit
Cmpd-003200-145.500.00NoNo Hit

Visualization: ¹⁹F NMR Fragment Screening Workflow

NMR_Screening cluster_prep Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Label Site-Specific Incorporation of 3-F-Tyrosine into Protein Purify Purify Labeled Protein Label->Purify RefSpec Acquire Reference ¹⁹F Spectrum of Protein Purify->RefSpec Lib Prepare Fragment Library AddFrag Add Fragment to Protein Sample Lib->AddFrag RefSpec->AddFrag AcquireSpec Acquire ¹⁹F Spectrum of Protein + Fragment AddFrag->AcquireSpec Compare Compare Spectra: Look for Δδ and/or Line Broadening AcquireSpec->Compare Hit Hit Identified Compare->Hit Yes NoHit No Hit Compare->NoHit No

Caption: Workflow for fragment-based screening using protein-observed ¹⁹F NMR.

Part 3: Probing Protein-Protein Interactions (PPIs)

Rationale and Causality: The tyrosine residue is frequently found at the interface of protein-protein interactions (PPIs), where its hydroxyl group can participate in critical hydrogen bonds. Substituting tyrosine with 3-fluoro-L-tyrosine introduces a minimal steric perturbation but can significantly alter the acidity (pKa) and hydrogen bonding capability of the phenolic hydroxyl group.[6][21] This makes it an ideal probe to investigate the energetic contribution of a specific tyrosine residue to a PPI. By comparing the binding thermodynamics of the wild-type interaction with the 3-fluoro-L-tyrosine mutant, one can dissect the role of that residue in the binding event.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) Analysis of a PPI

This protocol describes the use of ITC to compare the binding affinity of a wild-type protein complex versus one containing a 3-fluoro-L-tyrosine mutation at the interface.

Core Principles: ITC directly measures the heat released or absorbed during a binding event. By titrating one binding partner into another and measuring the associated heat changes, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials and Reagents:

  • Purified wild-type protein A and protein B

  • Purified protein A mutant (containing 3-fluoro-L-tyrosine)

  • ITC Buffer (e.g., HEPES or Phosphate buffer, pH 7.4, with 150 mM NaCl), thoroughly degassed

  • Isothermal Titration Calorimeter

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the wild-type and mutant proteins to >95% homogeneity.

  • Dialysis: Dialyze all proteins extensively against the same batch of ITC buffer to minimize buffer mismatch effects.

  • Concentration Determination: Accurately determine the final concentrations of all protein samples using a reliable method (e.g., UV-Vis at 280 nm or BCA assay).

  • ITC Experiment (Wild-Type):

    • Load Protein A (e.g., 20-50 µM) into the ITC sample cell.

    • Load Protein B (e.g., 200-500 µM, ~10x the concentration of Protein A) into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing) and run the titration.

  • ITC Experiment (Mutant):

    • Thoroughly clean the ITC cell and syringe.

    • Repeat the titration experiment exactly as in Step 4, but using the Protein A mutant containing 3-fluoro-L-tyrosine in the sample cell.

  • Data Analysis:

    • Integrate the raw titration data to obtain a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

    • Compare the parameters obtained for the wild-type and mutant interactions to assess the impact of the fluorine substitution. A significant change in Kd or ΔH indicates the probed tyrosine is important for the interaction.

Data Presentation: Comparative Thermodynamic Analysis of a PPI
Protein ComplexKd (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Wild-Type Protein A + Protein B 501.02-12.52.5
Protein A (Tyr→3-F-Tyr) + Protein B 4500.98-8.21.5

Interpretation: The ~9-fold increase in Kd (weaker binding) and the less favorable enthalpy for the mutant complex suggest that the hydrogen bond formed by the wild-type tyrosine hydroxyl group is a significant contributor to the binding affinity.

Visualization: Comparative PPI Analysis Workflow

PPI_Analysis cluster_wt Wild-Type Interaction cluster_mut Mutant Interaction WT_Prot Wild-Type Protein A ITC_WT Perform ITC Titration WT_Prot->ITC_WT Mut_Prot Protein A (Tyr -> 3-F-Tyr) ITC_Mut Perform ITC Titration Mut_Prot->ITC_Mut Partner_Prot Binding Partner Protein B Partner_Prot->ITC_WT Partner_Prot->ITC_Mut Data_WT Analyze Data: Kd₁, ΔH₁, ΔS₁ Compare Compare Thermodynamic Parameters Data_WT->Compare Data_Mut Analyze Data: Kd₂, ΔH₂, ΔS₂ Data_Mut->Compare Conclusion Conclusion: Assess Energetic Role of Tyrosine Residue Compare->Conclusion

Caption: Workflow for the comparative analysis of a PPI using ITC.

Conclusion and Future Perspectives

This compound is far more than a simple modified amino acid; it is a versatile and powerful tool for modern drug discovery. Its applications span from the rational design of stabilized peptide therapeutics to its use as a highly sensitive, non-perturbative probe in advanced biophysical techniques like ¹⁹F NMR and ITC. The ability to subtly manipulate the electronic and steric properties at a specific position within a peptide or protein provides invaluable insight into molecular recognition, enzyme mechanisms, and protein-protein interactions. As the fields of chemical biology and peptide-based drug development continue to advance, the strategic application of this compound and other fluorinated amino acids will undoubtedly play an increasingly critical role in the discovery and optimization of the next generation of therapeutic agents.[2][4]

References

N-Fmoc-3-fluoro-L-tyrosine as a non-canonical amino acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of N-Fmoc-3-fluoro-L-tyrosine, a non-canonical amino acid increasingly utilized in peptide synthesis and chemical biology. We detail its unique physicochemical properties imparted by the fluorine substituent and explore its principal applications, including its use as a ¹⁹F NMR probe for studying protein structure and dynamics, and as a tool for enhancing the pharmacological properties of peptide-based therapeutics. Detailed, field-tested protocols for its efficient incorporation into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) are provided, along with insights into reaction optimization and characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile building block.

Introduction to this compound

This compound (Fmoc-3-F-Tyr-OH) is a derivative of the natural amino acid L-tyrosine, featuring a fluorine atom at the 3-position of the phenolic ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine.[1][2][3] The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for probing biological systems and developing novel therapeutics.[4][5] The fluorine atom is minimally larger than a hydrogen atom, meaning it often serves as a subtle, isosteric replacement that does not significantly perturb the overall structure of a peptide or protein.[6] However, its high electronegativity can dramatically alter local electronic properties, influencing pKa, hydrogen bonding capabilities, and metabolic stability.

The true power of 3-fluoro-L-tyrosine lies in its utility as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7] The ¹⁹F nucleus has a high gyromagnetic ratio (83% of the sensitivity of ¹H), a wide chemical shift dispersion, and is virtually absent in biological systems, providing a background-free window to observe the local environment of the labeled residue.[5][7]

Physicochemical Properties and Advantages

The introduction of a fluorine atom ortho to the hydroxyl group of tyrosine imparts several key changes to its properties compared to the canonical amino acid.

PropertyL-Tyrosine3-fluoro-L-tyrosineRationale & Implications
Phenolic pKa ~10.1~8.7The electron-withdrawing fluorine atom acidifies the phenolic proton, altering hydrogen bonding capabilities and potential phosphorylation kinetics.
Molecular Weight 181.19 g/mol 199.18 g/mol Minimal steric perturbation allows for its substitution in sensitive biological systems.
¹⁹F NMR Probe N/AYesProvides a highly sensitive, background-free signal for probing protein conformation, dynamics, and ligand binding.[5][8][9]
Metabolic Stability Susceptible to enzymatic oxidationMore resistant to tyrosinase-mediated oxidation[6]Can enhance the in-vivo half-life of peptide drugs by blocking sites of metabolic degradation.
Hydrophobicity ModerateSlightly increasedCan influence peptide folding, aggregation, and interaction with binding partners.

Key Applications

Probing Protein Structure and Dynamics with ¹⁹F NMR

The primary application of 3-fluoro-L-tyrosine is as a non-invasive probe for ¹⁹F NMR studies.[5] By biosynthetically or synthetically incorporating this amino acid into a protein of interest, researchers can gain valuable insights into:

  • Conformational Changes: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment. Changes in protein folding, ligand binding, or allosteric transitions will be reflected in the ¹⁹F NMR spectrum.[5][8]

  • Solvent Exposure: The accessibility of the fluorinated tyrosine residue to the solvent can be assessed through various NMR experiments, providing information on protein topology.[8][9]

  • Protein-Protein and Protein-Ligand Interactions: Binding events can be monitored by observing changes in the ¹⁹F chemical shift or relaxation parameters of the labeled residue at the binding interface.

Modulating Peptide-Protein Interactions

The altered pKa and electronic distribution of the 3-fluorotyrosine side chain can be used to fine-tune interactions at a peptide-protein interface. Replacing a key tyrosine residue with its fluorinated analog can either enhance or diminish binding affinity by altering hydrogen bond donation or electrostatic interactions. This makes it a valuable tool in structure-activity relationship (SAR) studies for peptide drug design.

Enhancing Pharmacokinetic Properties

Tyrosine residues can be sites of metabolic degradation by enzymes such as tyrosinase.[6] The introduction of a fluorine atom can block this metabolic pathway, thereby increasing the in-vivo stability and circulation half-life of a peptide therapeutic.[6] This strategy is increasingly employed in the development of more robust peptide-based drugs.

Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain is readily achieved using standard Fmoc-based SPPS protocols.[10] The workflow is generally identical to that of other standard Fmoc-protected amino acids.

General SPPS Workflow

The following diagram illustrates the key steps in a single coupling cycle for adding an amino acid during Fmoc-SPPS.

SPPS_Cycle cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle Resin Resin-Linker-NH₂ Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start or Previous Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-3-F-Tyr-OH + HCTU/DIEA) Wash1->Coupling Resin-Linker-NH-Peptide-NH₂ Wash2 Wash (DMF) Coupling->Wash2 Resin-Linker-NH-Peptide-NH-CO-(3-F-Tyr)-Fmoc Wash2->Deprotection Repeat for next amino acid Final Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final After final cycle

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Detailed Step-by-Step Protocol

This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

Materials:

  • This compound (e.g., from Aralez Bio, Anaspec)[2][11]

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)[10]

Procedure:

  • Resin Swelling:

    • Place 0.1 mmol of resin in a reaction vessel.

    • Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes at room temperature.[10][12]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[10][12]

    • Agitate the mixture for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Expert Insight: A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in DMF (~2 mL).

    • Add DIEA (0.8 mmol, 8 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

    • Causality: HCTU is a highly efficient coupling reagent that rapidly forms an activated ester with the amino acid, minimizing side reactions like racemization.[10] DIEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the reaction.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

    • Self-Validation: A negative Kaiser test (colorless or yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Chain Elongation:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in your sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin (~10 mL/g).[10]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Characterization

The crude peptide should be analyzed by:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and for purification.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the correct molecular weight, verifying the successful incorporation of 3-fluoro-L-tyrosine.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser test after coupling)Steric hindrance; peptide aggregation.Double couple: repeat the coupling step with a fresh solution of activated amino acid. Use a more potent coupling agent like HATU if issues persist.
Incomplete Deprotection Peptide aggregation hindering access of piperidine.Increase deprotection time to 15-20 minutes. Consider using 1-2% DBU in the piperidine solution for difficult sequences.[13]
Low Cleavage Yield Inefficient cleavage from the resin.Extend cleavage time to 4 hours. Ensure the correct cleavage cocktail is used for the resin and protecting groups present.

Conclusion

This compound is a powerful and versatile non-canonical amino acid that is straightforward to incorporate into peptides using standard SPPS methodologies. Its unique properties, particularly its utility as a ¹⁹F NMR probe, provide researchers with an invaluable tool for investigating protein structure, function, and interactions. Furthermore, its ability to enhance metabolic stability makes it an attractive component for the design of next-generation peptide therapeutics. The protocols and insights provided in this guide are intended to facilitate the successful application of this unique building block in your research and development endeavors.

References

Application Note: Strategic Incorporation of N-Fmoc-3-fluoro-L-tyrosine for the Generation of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the exploration of novel chemical space and the development of peptides with enhanced therapeutic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of peptide libraries incorporating N-Fmoc-3-fluoro-L-tyrosine. We delve into the unique advantages conferred by 3-fluoro-L-tyrosine, present detailed, field-proven protocols for its efficient incorporation using Fmoc-based solid-phase peptide synthesis (SPPS), and discuss critical considerations for library construction, characterization, and downstream applications. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible synthesis of high-quality fluorinated peptide libraries.

Introduction: The Rationale for Fluorination in Peptide Drug Discovery

The therapeutic potential of peptides is often hindered by challenges such as poor metabolic stability, low membrane permeability, and constrained conformational diversity.[1][2] The strategic introduction of fluorine into amino acid side chains offers a compelling solution to address these limitations.[1][3][4] Fluorine, being the most electronegative element, imparts unique electronic properties to the amino acid side chain with minimal steric perturbation, as its van der Waals radius is comparable to that of hydrogen.[2]

Specifically, the incorporation of 3-fluoro-L-tyrosine into a peptide sequence can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of enzymatic degradation, such as oxidation by tyrosinase, thereby increasing the peptide's in vivo half-life.[2]

  • Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group of tyrosine, influencing its ionization state and potential interactions with biological targets.[2]

  • Influence Conformation: The introduction of fluorine can alter the electronic distribution and dipole moment of the aromatic ring, leading to distinct conformational preferences that can enhance binding affinity and selectivity.[1][5]

  • Introduce a Unique Spectroscopic Probe: The presence of ¹⁹F allows for facile monitoring of peptide-protein interactions and conformational changes using ¹⁹F-NMR spectroscopy.[1]

This guide provides the necessary protocols and scientific rationale for leveraging these benefits through the systematic creation of peptide libraries featuring this compound.

Properties and Handling of this compound

This compound is a commercially available derivative of L-tyrosine where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and a fluorine atom is substituted at the 3-position of the phenyl ring.

PropertyValueSource
CAS Number 1270290-56-6[6][7]
Molecular Formula C₂₄H₂₀FNO₅[6]
Molecular Weight 421.4 g/mol [6]
Appearance White to off-white powderSupplier Datasheet
Storage Store at 2-8°C, protected from light and moistureSupplier Datasheet

Handling Precautions: As with all fine chemicals, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Peptide Libraries with this compound

The following protocol details the manual synthesis of a peptide library on a solid support using Fmoc chemistry. This protocol is optimized for the efficient incorporation of this compound.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for generating C-terminally amidated peptides.[8][9] Wang resin can be used for peptides with a C-terminal carboxylic acid.[8][9]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is crucial.[8] Dichloromethane (DCM) is also required.

  • Fmoc-Amino Acids: Standard protected amino acids and this compound.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[8][9]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, and Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[10]

  • Precipitation Solvent: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, Mass Spec) Precipitation->Purification

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF or DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.[11][12] This step is critical for exposing the reactive sites within the resin beads.[11]

  • Drain the solvent.

Step 2: First Amino Acid Loading (if starting with an unloaded resin)

  • Dissolve 2-4 equivalents of the first Fmoc-amino acid and a suitable coupling reagent (e.g., HBTU) in DMF.

  • Add 4-8 equivalents of DIPEA to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Cap any unreacted sites by treating the resin with an acetic anhydride/DIPEA solution.

Step 3: Iterative Deprotection and Coupling Cycles

3.3.1. Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[9] The dibenzofulvene-piperidine adduct released has a characteristic UV absorbance that can be used to quantify the Fmoc group and monitor reaction progress.[10]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

3.3.2. Amino Acid Coupling (Including this compound)

  • In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid (standard or this compound) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.

  • Add 6-10 equivalents of DIPEA to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature. The coupling of this compound generally proceeds efficiently under standard conditions.[2]

  • Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue/purple), a second coupling may be necessary.

  • Wash the resin thoroughly with DMF (3-5 times).

Step 4: Repeat for the Entire Peptide Sequence Repeat the deprotection and coupling cycles (Step 3) for each amino acid in the desired peptide sequence.

Step 5: Final Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 3.3.1.

Step 6: Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) in a well-ventilated fume hood. The scavengers (water and TIS) are essential to trap reactive carbocations generated during the cleavage of side-chain protecting groups.[13][14]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Step 7: Peptide Precipitation and Isolation

  • Add the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

Characterization and Quality Control of Fluorinated Peptide Libraries

Accurate characterization of the synthesized peptides is crucial to ensure the quality and validity of the library.

Analytical Techniques
TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude peptide and to purify the target peptide.[15][16]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including 3-fluoro-L-tyrosine.[16][17] Tandem MS (MS/MS) can be used for sequencing.[18]
¹⁹F-NMR Spectroscopy To confirm the incorporation and integrity of the 3-fluoro-L-tyrosine residue.
Troubleshooting Common Synthesis Issues
IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance, peptide aggregation on the resin.Double couple the problematic amino acid. Use a more potent coupling reagent like HATU. Consider using a solvent mixture (e.g., DMF/DCM) or a chaotropic agent like hexafluoroisopropanol (HFIP) to disrupt aggregation.[19]
Incomplete Deprotection Insufficient deprotection time or reagent concentration.Extend the piperidine treatment time. Ensure the piperidine solution is fresh.
Low Cleavage Yield Incomplete cleavage reaction.Extend the cleavage time. Ensure the peptide-resin is completely dry before adding the cleavage cocktail.
Side Product Formation Incomplete removal of side-chain protecting groups, reaction with scavengers.Ensure the correct scavengers are used for the specific amino acids in the sequence. Optimize cleavage time and temperature.

Applications in Drug Discovery and Screening

Peptide libraries containing 3-fluoro-L-tyrosine are valuable tools for various stages of drug discovery.

  • Screening for Enhanced Binding Affinity: The unique electronic and conformational properties of 3-fluoro-L-tyrosine can lead to improved interactions with target proteins.

  • Developing Metabolically Stable Peptides: Libraries can be screened for peptides with increased resistance to enzymatic degradation.

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing tyrosine with 3-fluoro-L-tyrosine can provide insights into the role of the hydroxyl group's pKa and the aromatic ring's electronics in biological activity.

Screening Cascade Diagram

Screening_Cascade Library Fluorinated Peptide Library PrimaryScreen Primary Screening (e.g., Binding Assay) Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits SecondaryScreen Secondary Screening (e.g., Functional Assay, Stability Assay) Hits->SecondaryScreen ValidatedHits Validated Hits SecondaryScreen->ValidatedHits LeadOpt Lead Optimization (SAR Studies) ValidatedHits->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

Fmoc-SPPS Protocol for Fluorinated Tyrosine Residues: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Tyrosine in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. Among these, fluorinated amino acids, particularly fluorinated tyrosine residues, offer a unique set of physicochemical properties that can profoundly enhance the therapeutic potential of peptides. The high electronegativity of fluorine, the strongest electron-withdrawing element, can significantly alter the pKa of the tyrosine hydroxyl group, influence local conformation, and improve metabolic stability by shielding against enzymatic degradation.[1][2] These attributes make peptides containing fluorinated tyrosine promising candidates for developing novel therapeutics with enhanced efficacy and pharmacokinetic profiles.[1][3]

This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing fluorinated tyrosine residues using the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. We will delve into the critical considerations for each step of the synthesis, from resin selection and coupling strategies to cleavage and purification, explaining the rationale behind the recommended procedures to ensure high-yield and high-purity synthesis of these valuable molecules.

Core Principles and Mechanistic Insights

The foundation of Fmoc-SPPS lies in the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linker attaching the peptide to the resin.[4] This orthogonal protection strategy is crucial for the successful synthesis of complex peptides.

The incorporation of fluorinated tyrosine residues follows the general principles of Fmoc-SPPS, but with specific considerations due to the electronic effects of the fluorine substituents. The electron-withdrawing nature of fluorine can influence the reactivity of both the carboxyl group during coupling and the phenolic side chain, necessitating careful optimization of the synthesis protocol.

Materials and Reagents

ReagentGradeSupplierNotes
Resins
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gVariousFor C-terminal amide peptides.
2-Chlorotrityl Chloride Resin100-200 mesh, 1.0-1.6 mmol/gVariousFor protected peptide fragments or C-terminal acids.
Amino Acids
Fmoc-L-Tyrosine(tBu)-OH>99%VariousStandard protected tyrosine.
Fmoc-L-3-Fluorotyrosine-OH>98%VariousNo side-chain protection is typically required.
Fmoc-L-3,5-Difluorotyrosine-OH>98%VariousNo side-chain protection is typically required.
Other Fmoc-amino acids>99%VariousWith standard side-chain protection (e.g., Boc, Trt, Pbf).
Coupling Reagents
HBTU/HCTU>99%VariousStandard aminium-based coupling reagents.
HATU>99%VariousRecommended for sterically hindered couplings.
Bases
DIPEA (DIPEA)Reagent GradeVariousFor in situ neutralization during coupling.
2,4,6-CollidineReagent GradeVariousAlternative, less nucleophilic base.
Solvents
DMFAnhydrous, Peptide Synthesis GradeVariousPrimary solvent for washing and reactions.
DCMAnhydrous, Peptide Synthesis GradeVariousFor resin swelling and washing.
NMPAnhydrous, Peptide Synthesis GradeVariousAlternative to DMF, can improve solubility.
Deprotection & Cleavage
PiperidineReagent GradeVariousFor Fmoc group removal.
TFAReagent GradeVariousFor final cleavage from the resin.
Scavengers
TIS (Triisopropylsilane)>98%VariousCation scavenger.
WaterDeionized-Cation scavenger.
EDT (1,2-Ethanedithiol)>98%VariousThiol scavenger for Trp and Met containing peptides.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a model peptide containing a 3-fluorotyrosine residue. The principles can be adapted for automated synthesizers.

Resin Preparation and First Amino Acid Coupling

The choice of resin depends on the desired C-terminus of the peptide. Rink Amide resin will yield a C-terminal amide, while 2-chlorotrityl chloride resin is suitable for generating a C-terminal carboxylic acid or protected peptide fragments.

Protocol for Rink Amide Resin:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

Chain Elongation: The Fmoc-SPPS Cycle

The following steps are repeated for each subsequent amino acid, including the fluorinated tyrosine residue.

Fmoc_SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping If needed Capping->Deprotection Next Cycle

References

Application Notes and Protocols for N-Fmoc-3-fluoro-L-tyrosine: A Comprehensive Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties Overview

N-Fmoc-3-fluoro-L-tyrosine is a specialized amino acid derivative crucial for peptide synthesis and drug discovery. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a fluorine atom on the tyrosine ring imparts unique chemical characteristics that necessitate specific handling and storage protocols.

Key Structural Features:

  • Fmoc Group: Provides temporary protection of the alpha-amino group during peptide synthesis. It is notably labile to basic conditions.

  • 3-Fluoro-L-tyrosine Core: The fluorine substitution on the aromatic ring can enhance the metabolic stability and binding affinity of resulting peptides.[1] Halogenated organic compounds require careful handling due to their potential for increased reactivity and specific disposal requirements.[2][3][4]

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C24H20FNO5--INVALID-LINK--[2]
Molecular Weight 421.4 g/mol --INVALID-LINK--[2]
Appearance White to off-white powderGeneral observation for similar compounds
Storage Temperature 0 - 8 °C (short-term); -20°C (long-term)--INVALID-LINK--[5]

Section 2: Safety Precautions and Personal Protective Equipment (PPE)

Hazard Profile (Inferred):

  • The 3-fluoro-L-tyrosine core is classified as toxic if swallowed and can cause skin and eye irritation.

  • As a powdered organic compound, it may cause respiratory tract irritation upon inhalation.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 3: Storage Protocols for Maintaining Chemical Integrity

The stability of this compound is contingent on proper storage conditions that mitigate degradation pathways. The primary concerns are hydrolysis, photodecomposition, and thermal degradation.

Long-Term Storage

For long-term storage, this compound should be kept as a lyophilized powder in a tightly sealed container at -20°C . To prevent the introduction of moisture, which can lead to hydrolysis of the Fmoc group, the container should be stored in a desiccator, particularly in humid environments.

Short-Term Storage

For routine use, short-term storage at 4°C in a dark, dry location is acceptable for up to one week. However, minimizing the duration of storage at this temperature is advisable to preserve the highest purity.

Aliquoting

To avoid repeated freeze-thaw cycles and moisture contamination of the bulk supply, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt. This practice ensures the long-term stability and integrity of the main stock.

Aliquoting_Workflow cluster_0 Receiving and Preparation cluster_1 Storage Receive_Compound Receive this compound Equilibrate Equilibrate to Room Temperature in Desiccator Receive_Compound->Equilibrate Prevent condensation Weigh_Aliquots Weigh desired aliquots in a controlled environment Equilibrate->Weigh_Aliquots Minimize moisture exposure Store_Aliquots Store aliquots at -20°C for long-term use Weigh_Aliquots->Store_Aliquots Store_Bulk Return bulk container to -20°C storage Weigh_Aliquots->Store_Bulk

Figure 1. Recommended workflow for aliquoting this compound upon receipt.

Section 4: Preparation of Solutions

The solubility of this compound is a critical parameter for its use in peptide synthesis and other applications. While quantitative solubility data is not extensively published, the solubility of the parent L-tyrosine in various solvents provides valuable insights. L-tyrosine exhibits greater solubility in DMSO than in alcohols like methanol and ethanol.[1]

Recommended Solvents:

  • Aprotic Solvents: High-purity, anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the recommended primary solvents for preparing stock solutions. These solvents are excellent for most Fmoc-protected amino acids.

  • Protic Solvents: While less ideal for long-term storage of solutions due to the potential for solvolysis, methanol and ethanol can be used for immediate applications.

Protocol for Preparing a Stock Solution:

  • Equilibrate an aliquot of this compound to room temperature in a desiccator.

  • In a chemical fume hood, add the desired volume of anhydrous DMF or DMSO to the vial containing the compound.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • If not for immediate use, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation and moisture absorption.

  • Store the stock solution at -20°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles.

Section 5: Understanding and Preventing Degradation

The chemical stability of this compound can be compromised by several factors. A thorough understanding of these degradation pathways is essential for preventing the formation of impurities that can affect experimental outcomes.

Base-Catalyzed Decomposition of the Fmoc Group

The Fmoc protecting group is intentionally designed to be labile to basic conditions. Exposure to amines (e.g., piperidine in peptide synthesis) or other bases will lead to its cleavage. It is crucial to avoid even trace amounts of basic contaminants in solvents and on glassware.

Thermal Decomposition

While generally stable at recommended storage temperatures, the Fmoc group can be thermally cleaved at elevated temperatures. Studies have shown that thermal cleavage can occur at temperatures as low as 120°C in DMSO.[3][6] Therefore, prolonged exposure to high temperatures during experimental procedures should be avoided.

Photostability

Aromatic compounds can be susceptible to photodegradation. To minimize this risk, it is recommended to store this compound, both in its solid form and in solution, protected from light by using amber vials or by wrapping containers in aluminum foil.

Degradation_Pathways cluster_degradation Degradation Products Compound This compound Deprotected_AA 3-Fluoro-L-tyrosine Compound->Deprotected_AA Base Exposure Dibenzofulvene_Adduct Dibenzofulvene Adducts Compound->Dibenzofulvene_Adduct Base Exposure Other_Impurities Other Impurities Compound->Other_Impurities Heat / Light

Figure 2. Potential degradation pathways of this compound.

Section 6: Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Disposal Protocol:

  • Segregation: All waste containing this compound, including unused solid, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated "Halogenated Organic Waste" container.[2][4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., Toxic, Irritant).

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain. [4]

References

Application Notes & Protocols: N-Fmoc-3-fluoro-L-tyrosine in Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical Twenty

The introduction of unnatural amino acids (UAAs) into peptides and proteins is a transformative strategy in chemical biology and drug discovery.[1] By expanding the genetic and synthetic alphabet beyond the 20 canonical amino acids, researchers can install novel chemical functionalities to precisely modulate the biological and physical properties of proteins.[2][3] Among the diverse array of available UAAs, fluorinated amino acids have emerged as particularly powerful tools.[3][4] N-Fmoc-3-fluoro-L-tyrosine (Fmoc-3-F-Tyr), a derivative of tyrosine, is a key building block in this endeavor, offering a unique combination of subtle steric impact and profound electronic perturbation.

This guide provides an in-depth exploration of Fmoc-3-F-Tyr as a strategic tool in protein engineering. We will delve into the causality behind its applications, provide detailed, field-proven protocols for its incorporation, and present data-driven insights to empower your research.

The Unique Physicochemical Properties of 3-Fluoro-L-tyrosine

The strategic placement of a single fluorine atom on the tyrosine ring introduces minimal steric bulk while significantly altering its electronic properties. This "minimalist" modification is the key to its broad utility.

The fluorine atom is highly electronegative and a weak hydrogen bond acceptor. When substituted at the 3-position of the tyrosine ring, it lowers the pKa of the phenolic hydroxyl group and alters the aromatic ring's quadrupole moment. These changes make 3-F-Tyr a sensitive reporter of its local microenvironment, particularly to changes in electrostatic fields.[5]

PropertyL-Tyrosine3-Fluoro-L-tyrosineSignificance in Protein Engineering
Molecular Weight ( g/mol ) 181.19199.18[6]Minimal increase, preserving protein structure.
Side Chain pKa ~10.1~8.7Modulates ionization state at physiological pH, useful for probing electrostatic environments.
¹⁹F Nucleus N/ASpin ½, 100% natural abundance[5]Provides a sensitive, background-free NMR probe.[5]
Hydrophobicity ModerateIncreased[3]Can contribute to enhanced protein stability.[3][4][7]

Core Applications in Protein Engineering

¹⁹F-NMR Spectroscopy: A High-Resolution Window into Protein Dynamics

The most prominent application of 3-F-Tyr is as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Given that fluorine is absent in biological systems, ¹⁹F-NMR offers a background-free signal.[5] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it a powerful tool to report on:

  • Conformational Changes: Ligand binding, protein-protein interactions, or allosteric transitions induce changes in the local environment of the 3-F-Tyr residue, leading to detectable shifts in the ¹⁹F-NMR spectrum.[5]

  • Solvent Exposure: The degree of solvent exposure of the fluorinated side chain can be assessed, providing insights into protein folding and topology.[8]

  • Drug Discovery: Used in fragment-based screening, where the binding of small molecules to a 3-F-Tyr-labeled protein can be detected by changes in the ¹⁹F spectrum.

Logical Workflow for ¹⁹F-NMR Studies

G cluster_0 Protein Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation P1 Site-Directed Mutagenesis (Tyr -> Cys/TAG codon) P2 Protein Expression & Incorporation of 3-F-Tyr (SPPS or Biosynthesis) P1->P2 P3 Purification & QC (Mass Spec, CD) P2->P3 N1 Acquire 1D ¹⁹F-NMR Spectrum (Apo State) P3->N1 N2 Introduce Ligand/ Perturbation N1->N2 N3 Acquire 1D ¹⁹F-NMR Spectrum (Bound State) N2->N3 D1 Analyze Chemical Shift Perturbations (Δδ) N3->D1 D2 Correlate Δδ with Structural/Functional Changes D1->D2 caption Workflow for ¹⁹F-NMR analysis using 3-F-Tyr.

Caption: Workflow for ¹⁹F-NMR analysis using 3-F-Tyr.

Probing Electrostatic Interactions

The pKa of the 3-F-Tyr hydroxyl group is significantly lower than that of natural tyrosine. This increased acidity makes it a sensitive probe for local electrostatic environments within a protein.[9][10] By incorporating 3-F-Tyr at specific sites, researchers can gain insights into:

  • Active Site Catalysis: Understanding the role of charge distribution and proton transfer in enzyme mechanisms.

  • Protein Stability: Quantifying the contribution of electrostatic interactions to the overall stability of the protein fold.[10]

  • Binding Interfaces: Mapping the electrostatic landscape of protein-protein or protein-ligand interfaces.

Enhancing Protein and Peptide Stability

Fluorination is a well-established strategy for enhancing the thermal and proteolytic stability of proteins and peptides.[3] The increased hydrophobicity of fluorinated residues can bolster the hydrophobic core of a protein, leading to a more stable fold.[4][11] This is particularly valuable in the development of peptide-based therapeutics, where stability against degradation is a critical challenge.[3] The incorporation of 3-F-Tyr can increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a therapeutic peptide.[12]

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of a single this compound residue into a peptide sequence using the standard Fmoc/tBu strategy.[1][2]

Causality: SPPS provides precise, site-specific control over the placement of the unnatural amino acid, which is crucial for targeted biophysical studies.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is base-labile, allowing for orthogonal deprotection schemes with acid-labile side-chain protecting groups.

Materials
  • Resin: Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

  • This compound (CAS No. 1270290-56-6)[13][14][15]

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Washing Solvents: DMF, DCM, Methanol

  • SPPS reaction vessel

Step-by-Step Methodology
  • Resin Swelling: a. Place the resin (e.g., 0.1 mmol scale) in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[2] c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2b for an additional 15 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of this compound: a. In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the solution to activate the amino acid. Allow to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the mixture for 1-2 hours at room temperature. e. Self-Validation Checkpoint: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: a. Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: a. After coupling the final amino acid, perform a final Fmoc deprotection (Step 2). b. Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum. c. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1] d. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis: a. Purify the crude peptide using reverse-phase HPLC. b. Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

SPPS Workflow Diagram

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Next Amino Acid (Fmoc-3-F-Tyr + HCTU/DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all AAs? Wash2->Repeat Repeat->Deprotect Yes Cleave Final Cleavage & Deprotection (TFA) Repeat->Cleave No Purify Purify & Analyze (HPLC, Mass Spec) Cleave->Purify End End: Pure Peptide Purify->End caption Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Biosynthetic Incorporation of 3-Fluoro-L-tyrosine

For larger proteins, chemical synthesis is often impractical.[16] Biosynthetic incorporation via genetic code expansion offers a powerful alternative. This typically involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system and specifically recognizes 3-F-Tyr, incorporating it in response to a repurposed codon (e.g., the amber stop codon, UAG).[17][18]

Causality: This method leverages the cell's natural protein synthesis machinery, enabling the production of large proteins containing the UAA. The orthogonality of the synthetase/tRNA pair is critical to ensure high fidelity of incorporation and to prevent mis-incorporation of the UAA at other codons.[17]

Note: A detailed step-by-step protocol for this advanced technique is beyond the scope of this general guide, as it requires specialized plasmids and significant optimization for each target protein. However, the general workflow is as follows:

  • Plasmid Construction: Co-transform the host organism (typically E. coli) with two plasmids: one containing the gene for the target protein with a UAG codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Culture and Induction: Grow the cells in a defined minimal medium. When protein expression is induced (e.g., with IPTG), supplement the medium with 3-Fluoro-L-tyrosine.[17]

  • Protein Expression and Purification: The cellular machinery will incorporate 3-F-Tyr at the UAG codon. The full-length, modified protein is then purified using standard chromatography techniques.

Conclusion

This compound is a versatile and powerful tool for modern protein engineering. Its unique combination of properties allows it to serve as a non-perturbative stability enhancer and a highly sensitive biophysical probe.[3][5] Whether incorporated through precise chemical synthesis or advanced biosynthetic methods, 3-F-Tyr provides researchers with an invaluable means to dissect protein structure, function, and dynamics at an atomic level. The robust protocols and foundational principles outlined in this guide serve as a launchpad for innovative research and the development of next-generation protein therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: N-Fmoc-3-fluoro-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Fmoc-3-fluoro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this specialized amino acid in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to anticipate and resolve challenges, ensuring the successful synthesis of your target peptides.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the unique properties and handling of this compound.

Q1: What are the key properties of this compound to consider before initiating my synthesis?

A1: The introduction of a fluorine atom at the 3-position of the tyrosine ring imparts several key properties that should be considered:

  • Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a significant electron-withdrawing effect. This can influence the reactivity of the entire residue.

  • Phenolic Group Acidity: The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the phenolic hydroxyl group, making it more acidic than the hydroxyl group of a standard tyrosine residue.

  • Potential for Altered Reactivity: The modified electronic nature of the aromatic ring could potentially alter its susceptibility to side reactions during both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.

Q2: Is the phenolic hydroxyl group of 3-fluoro-L-tyrosine more or less reactive than that of standard tyrosine?

A2: The phenolic hydroxyl group of 3-fluoro-L-tyrosine is generally considered less nucleophilic than that of standard tyrosine. The strong electron-withdrawing effect of the adjacent fluorine atom reduces the electron density on the oxygen atom of the hydroxyl group. This decreased nucleophilicity can be advantageous in reducing potential O-acylation during coupling steps, although side-chain protection is still strongly recommended.

Q3: Is it necessary to protect the side chain of 3-fluoro-L-tyrosine during Fmoc-SPPS?

A3: Yes, absolutely. While the nucleophilicity of the phenolic hydroxyl group is reduced, it is still reactive enough to undergo unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids. Therefore, it is standard practice to use a side-chain protected form of this compound, such as with a tert-butyl (tBu) group, analogous to standard Fmoc-Tyr(tBu)-OH. This ensures the integrity of the side chain throughout the synthesis.[1]

Q4: Are there any special storage or handling recommendations for this compound?

A4: this compound should be handled with the same care as other high-purity amino acid derivatives. Store it in a cool, dry place, protected from light and moisture, to prevent degradation. When weighing and handling the solid, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For solutions, use high-purity, amine-free solvents to avoid premature Fmoc deprotection.

PART 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems that may be encountered during the synthesis of peptides containing 3-fluoro-L-tyrosine.

Problem 1: Incomplete Coupling of this compound
  • Symptoms: A positive Kaiser test (indicating free primary amines) on resin beads after the coupling step. Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of a deletion sequence lacking the 3-fluoro-L-tyrosine residue.

  • Potential Causes:

    • Steric Hindrance: The growing peptide chain may be sterically hindered, making the N-terminal amine less accessible.

    • Peptide Aggregation: The peptide sequence may be prone to aggregation on the solid support, preventing efficient diffusion of reagents.[2]

    • Suboptimal Activation: The coupling reagents may not be sufficiently reactive to overcome any steric or electronic effects.

  • Solutions:

StrategyRationale
Double Coupling Repeating the coupling step with fresh reagents can drive the reaction to completion.
Use of Potent Coupling Reagents Switching from standard carbodiimide-based reagents (e.g., DIC/HOBt) to more potent uronium/aminium salt-based reagents like HATU or HBTU can improve coupling efficiency.[1]
Increase Reaction Temperature Moderately increasing the temperature (e.g., to 40-50°C) can enhance the reaction kinetics.[1]
Solvent Optimization For sequences prone to aggregation, switching from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can improve reagent accessibility.[1]
Problem 2: Potential for Side Reactions During Fmoc Deprotection
  • Symptoms: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide. MS analysis may show masses corresponding to the desired peptide with modifications or defluorination.

  • Potential Causes (Hypothesized):

    • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom activates the aromatic ring towards nucleophilic attack. While unlikely under standard conditions, the piperidine used for Fmoc deprotection is a nucleophile and could potentially displace the fluorine atom.[3]

    • Reaction with Dibenzofulvene Adducts: The reactive dibenzofulvene (DBF) intermediate formed during Fmoc deprotection could potentially react with the activated aromatic ring of 3-fluoro-L-tyrosine.

  • Solutions:

StrategyRationale
Use of a Hindered Base Employing a more sterically hindered base for Fmoc deprotection, such as 2-methylpiperidine, can reduce the likelihood of nucleophilic attack on the aromatic ring.
DBU/Piperidine Mixture Using a mixture of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a small amount of piperidine as a scavenger for DBF can accelerate deprotection while minimizing the concentration of the nucleophilic piperidine.[4]
Minimize Deprotection Time Use the minimum time required for complete Fmoc removal to reduce the exposure of the peptide to basic conditions.

digraph "S_N_Ar_Hypothesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Peptide_F_Tyr [label="Peptide with 3-F-Tyr", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine\n(from deprotection)", fillcolor="#F1F3F4"]; Intermediate [label="Meisenheimer-like\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_1 [label="Defluorinated Peptide\n(Piperidine Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_2 [label="Unmodified Peptide\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Peptide_F_Tyr -> Intermediate [label="Nucleophilic Attack"]; Piperidine -> Intermediate; Intermediate -> Product_1 [label="Elimination of F-"]; Peptide_F_Tyr -> Product_2 [label="No Reaction\n(Ideal Outcome)"]; }

Hypothetical SNAr side reaction during Fmoc deprotection.
Problem 3: Unwanted Modifications During TFA Cleavage

  • Symptoms: MS analysis of the crude peptide shows peaks with masses higher than the target peptide, often corresponding to the addition of protecting group fragments.

  • Potential Causes:

    • Electrophilic Aromatic Substitution: During the final cleavage with trifluoroacetic acid (TFA), carbocations are generated from the cleavage of side-chain protecting groups (e.g., tBu) and the resin linker. The electron-deficient ring of 3-fluoro-L-tyrosine may still be susceptible to attack by these highly reactive electrophiles.[5]

  • Solutions: The use of a scavenger cocktail is crucial to quench these reactive carbocations.

Scavenger CocktailComposition (v/v)Target Side Reactions
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, effective for Trp, Tyr, Met, Cys.[6]
TFA/TIS/Water TFA/triisopropylsilane/water (95:2.5:2.5)A common, less odorous cocktail suitable for many sequences.
TFA/DODT/Water TFA/3,6-dioxa-1,8-octanedithiol/water (95:2.5:2.5)An alternative for peptides containing sensitive residues.
Problem 4: Aggregation of Peptides Containing 3-fluoro-L-tyrosine
  • Symptoms: Poor swelling of the peptide-resin, slow or incomplete deprotection and coupling reactions, and difficulty dissolving the crude peptide after cleavage.[7]

  • Potential Causes:

    • Increased Hydrophobicity: The fluorine atom can increase the hydrophobicity of the tyrosine side chain, potentially promoting aggregation in hydrophobic sequences.

    • Altered Intermolecular Interactions: The modified electronic properties of the aromatic ring could lead to altered π-π stacking or other intermolecular interactions that favor aggregation.

  • Solutions:

StrategyRationale
Incorporate Pseudoproline Dipeptides Introduce a structure-disrupting dipeptide unit before the aggregation-prone sequence to inhibit the formation of secondary structures.
Use Chaotropic Salts Adding a salt like LiCl to the coupling and/or deprotection solutions can help to disrupt hydrogen bonding and reduce aggregation.
Elevated Temperature Synthesis Performing the synthesis at a higher temperature can help to break up secondary structures and improve reaction efficiency.
"Magic" Mixture Using a solvent mixture such as a "magic" mixture (e.g., DMF/DCM containing 1% Triton X-100) for difficult couplings can enhance solvation.

PART 3: Experimental Protocols

Protocol 1: Standard Coupling of this compound(tBu)
  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound(tBu) (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (a negative result, i.e., no blue color, is desired).

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-AA, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Deprotection Next Cycle Cleavage Final Cleavage (TFA + Scavengers) KaiserTest->Cleavage Synthesis Complete Start Start with Resin Start->Deprotection

References

Technical Support Center: Aggregation Issues with Peptides Containing N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of peptides incorporating N-Fmoc-3-fluoro-L-tyrosine. As Senior Application Scientists, we have curated this information to provide not only solutions but also the underlying scientific principles to empower your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding aggregation in peptides containing 3-fluoro-L-tyrosine.

Q1: Why do my peptides containing 3-fluoro-L-tyrosine seem more prone to aggregation?

A1: The introduction of a fluorine atom onto the tyrosine ring significantly increases the hydrophobicity of the amino acid side chain.[1][2] This "superhydrophobic" effect can enhance intermolecular interactions, leading to self-assembly and aggregation as the peptide chains attempt to minimize their contact with the solvent.[2][3] Additionally, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially influencing non-covalent interactions that contribute to aggregation.[4]

Q2: What are the tell-tale signs of on-resin aggregation during solid-phase peptide synthesis (SPPS)?

A2: During SPPS, on-resin aggregation can manifest in several ways:

  • Poor Resin Swelling: The resin beads may appear clumped or shrunken, indicating poor solvation of the peptide-resin complex.[5][6]

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish or fail to reach completion.

  • False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser or ninhydrin test may yield a false negative (no color change) because the aggregated peptide chains can physically block access to the unreacted N-terminal amines.[7]

  • Low Purity and Yield: The final crude peptide product will likely have a low yield and show a high percentage of deletion or truncated sequences upon analysis by mass spectrometry or HPLC.[8]

Q3: My purified peptide containing 3-fluoro-L-tyrosine is difficult to dissolve. What can I do?

A3: Poor solubility of the purified peptide is a common consequence of aggregation. Here are some initial steps to address this:

  • Test a Range of Solvents: Start with standard solvents like water or aqueous buffers. If the peptide is acidic (net negative charge), try a basic buffer (e.g., 10% ammonium bicarbonate). If it's basic (net positive charge), use an acidic solution (e.g., 10% acetic acid or 0.1% TFA).[9] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile and then slowly diluting with your aqueous buffer is recommended.[9]

  • Sonication: Use a brief sonication to aid dissolution and break up small aggregates.[9]

  • Disaggregation Protocols: For persistent aggregation, you may need to employ a disaggregation protocol using agents like trifluoroacetic acid (TFA) and a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up pre-existing aggregates before reconstitution in your final buffer.[2][10]

Q4: Can the position of 3-fluoro-L-tyrosine in the peptide sequence influence aggregation?

A4: Absolutely. The position of hydrophobic residues is a critical factor in peptide aggregation.[11] Stretches of consecutive hydrophobic amino acids, including 3-fluoro-L-tyrosine, are more likely to induce aggregation. The placement of this modified amino acid can nucleate the formation of secondary structures, like β-sheets, which are prone to intermolecular hydrogen bonding and subsequent aggregation.[11]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and strategies to diagnose and resolve aggregation issues at different stages of your workflow.

Guide 1: Troubleshooting On-Resin Aggregation During SPPS

On-resin aggregation is a primary cause of failed or low-quality peptide synthesis. The following strategies can be employed to mitigate this issue.

1.1. Optimizing Synthesis Conditions

Altering the chemical and physical environment of the synthesis is the first line of defense against aggregation.[8]

  • Solvent Choice: If you observe signs of aggregation in Dimethylformamide (DMF), switch to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties for many aggregation-prone sequences.[5][12] A mixture of DMF or NMP with 15-25% Dimethyl sulfoxide (DMSO) can also be effective.[7][12]

  • Elevated Temperature and Microwave Synthesis: Increasing the coupling temperature (e.g., to 50°C) or using a microwave peptide synthesizer can provide the necessary energy to disrupt intermolecular hydrogen bonds and break up aggregates, leading to improved coupling efficiency.[5][11]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions can disrupt the hydrogen-bonding networks that lead to aggregation.[8][7][13]

1.2. Incorporating Aggregation-Disrupting Moieties

For particularly "difficult sequences," the introduction of structural elements that disrupt the formation of secondary structures is a highly effective strategy.

  • Pseudoproline Dipeptides: This is a powerful technique where a serine, threonine, or cysteine residue is introduced as part of a cyclic dipeptide.[14][15][16] This creates a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[6][15] The native amino acid is regenerated during the final acid cleavage.[7]

  • Backbone Protection (Hmb/Dmb): The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid sterically hinders the formation of intermolecular hydrogen bonds.[5][6] Incorporating a Dmb- or Hmb-protected amino acid every six to seven residues can significantly improve synthesis outcomes.[5][7]

1.3. Modifying the Solid Support

The properties of the solid support can also influence on-resin aggregation.

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the distance between the growing peptide chains, sterically hindering their ability to interact and aggregate.[5][8]

  • PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers, such as NovaSyn® TG or PEGA resins, create a more polar and solvating environment that helps to keep the peptide chains separated and accessible to reagents.[8][7]

Workflow for Diagnosing and Addressing On-Resin Aggregation

start Signs of Aggregation During SPPS (Poor Swelling, Slow Reactions) strategy1 Optimize Synthesis Conditions start->strategy1 Initial Approach strategy2 Incorporate Disrupting Moieties start->strategy2 For Known 'Difficult' Sequences strategy3 Modify Solid Support start->strategy3 Proactive Measure sub_strategy1a Change Solvent (DMF -> NMP) Add DMSO strategy1->sub_strategy1a sub_strategy1b Increase Temperature Use Microwave Synthesis strategy1->sub_strategy1b sub_strategy1c Add Chaotropic Salts (LiCl) strategy1->sub_strategy1c sub_strategy2a Use Pseudoproline Dipeptides strategy2->sub_strategy2a sub_strategy2b Use Dmb/Hmb Backbone Protection strategy2->sub_strategy2b sub_strategy3a Use Low-Loading Resin strategy3->sub_strategy3a sub_strategy3b Use PEGylated Resin strategy3->sub_strategy3b end_success Successful Synthesis sub_strategy1a->end_success end_failure Aggregation Persists (Consider Re-synthesis with Combined Strategies) sub_strategy1a->end_failure sub_strategy1b->end_success sub_strategy1b->end_failure sub_strategy1c->end_success sub_strategy1c->end_failure sub_strategy2a->end_success sub_strategy2a->end_failure sub_strategy2b->end_success sub_strategy2b->end_failure sub_strategy3a->end_success sub_strategy3a->end_failure sub_strategy3b->end_success sub_strategy3b->end_failure

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Guide 2: Solubilizing and Handling Aggregated Peptides Post-Purification

Even with a successful synthesis, peptides containing 3-fluoro-L-tyrosine can aggregate upon cleavage, purification, and lyophilization.

Protocol 1: Systematic Solubilization Strategy
  • Assess Peptide Properties: Determine the net charge of your peptide at neutral pH to guide solvent selection.

  • Initial Attempt: Try to dissolve a small amount of the peptide in ultrapure water.

  • pH Modification: If insoluble in water, and the peptide is basic, add a small amount of 10% acetic acid or 0.1% TFA.[9] If acidic, add 10% ammonium hydroxide or ammonium bicarbonate.[9]

  • Organic Solvents: For highly hydrophobic peptides, dissolve in a minimal amount of DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer of choice while vortexing.[9] Be aware that high concentrations of organic solvents may be incompatible with biological assays.

  • Sonication: If the peptide is still not fully dissolved, sonicate the sample in an ice bath for short bursts to aid dissolution.[9]

Protocol 2: Disaggregation of Highly Aggregated Peptides

This protocol uses strong denaturing conditions and should be performed in a chemical fume hood with appropriate personal protective equipment.

  • Preparation: Place 1-5 mg of the lyophilized peptide in a glass vial.

  • Disaggregation Solution: Prepare a solution of Trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a 1:1 ratio.

  • Dissolution: Add a small volume of the TFA/HFIP solution to the peptide and vortex until fully dissolved.

  • Incubation: Allow the solution to incubate at room temperature for 1-4 hours to ensure complete disaggregation.[2]

  • Solvent Removal: Evaporate the TFA/HFIP under a gentle stream of nitrogen gas.

  • Reconstitution: Immediately reconstitute the peptide in your desired buffer as described in Protocol 1.

Data Summary Table: Comparison of Aggregation-Disrupting Techniques

TechniqueMechanism of ActionAdvantagesConsiderations
Solvent Modification (NMP, DMSO) Improves solvation of the peptide-resin complex.[5][7]Easy to implement.May not be sufficient for highly aggregating sequences.
Microwave Synthesis Disrupts intermolecular hydrogen bonds with thermal energy.[5][11]Significantly improves efficiency for difficult sequences.Requires specialized equipment.
Chaotropic Salts (LiCl, KSCN) Disrupts hydrogen bonding networks.[8][7][13]Effective at breaking up established aggregates.Requires additional washing steps to remove salts.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[14][15]Highly effective; native sequence is regenerated upon cleavage.[7]Requires purchase of specific dipeptide building blocks.
Backbone Protection (Dmb/Hmb) Sterically hinders intermolecular hydrogen bonding.[5][6]Can be used for any difficult sequence.Coupling to the protected amino acid can be slow.
Low-Loading Resins Increases the distance between peptide chains, reducing intermolecular interactions.[5]Simple and effective proactive measure.Results in a lower overall peptide yield per gram of resin.
PEGylated Resins Creates a more polar, solvating environment.[8][7]Improves resin swelling and peptide solvation.Can be more expensive than standard polystyrene resins.

Diagram of Aggregation Prevention by Backbone Modification

cluster_0 Standard Peptide Synthesis (Aggregation Prone) cluster_1 Synthesis with Backbone Protection (Aggregation Disrupted) p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 hbond Intermolecular H-Bonding arrow Leads to Insoluble Aggregates p3 Peptide Chain 1 dmb Dmb/Hmb Group (Steric Hindrance) p4 Peptide Chain 2 arrow2 Maintains Solvation

Caption: Mechanism of aggregation prevention via backbone protection.

III. Conclusion

The incorporation of this compound offers exciting possibilities for peptide design but can introduce challenges related to aggregation. By understanding the underlying principles of hydrophobicity and intermolecular interactions, and by employing a systematic approach to troubleshooting, these challenges can be effectively overcome. A combination of strategies, such as using a pseudoproline dipeptide in a synthesis performed at an elevated temperature on a low-loading resin, often provides the most robust solution for even the most "difficult" sequences.[8]

IV. References

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: --INVALID-LINK--)

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. (URL: --INVALID-LINK--)

  • Technical Support Center: Overcoming Peptide Aggregation with Pseudoprolines - Benchchem. (URL: --INVALID-LINK--)

  • The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide - Benchchem. (URL: --INVALID-LINK--)

  • Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine - Benchchem. (URL: --INVALID-LINK--)

  • A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis - Benchchem. (URL: --INVALID-LINK--)

  • How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids - Benchchem. (URL: --INVALID-LINK--)

  • Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. (URL: --INVALID-LINK--)

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (URL: --INVALID-LINK--)

  • dealing with aggregation in peptides containing trifluoro-L-norvaline - Benchchem. (URL: --INVALID-LINK--)

  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (URL: --INVALID-LINK--)

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggregation - Benchchem. (URL: --INVALID-LINK--)

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: --INVALID-LINK--)

  • The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols - Benchchem. (URL: --INVALID-LINK--)

  • Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis Thierry RABILLOUD*, * : Laboratoire - arXiv. (URL: --INVALID-LINK--)

  • Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins | Analytical Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis - Benchchem. (URL: --INVALID-LINK--)

  • Schematic presentation of the aggregation behaviour of fluorinated... | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (URL: --INVALID-LINK--)

  • Controlling protein aggregation through side chain fluorination. - ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PubMed Central. (URL: --INVALID-LINK--)

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids | Journal of the American Chemical Society. (URL: --INVALID-LINK--)

  • 3-Fluoro-DL-tyrosine - Chem-Impex. (URL: --INVALID-LINK--)

  • Peptide Solubility Guidelines - How to solubilize a peptide. (URL: --INVALID-LINK--)

  • Workflow for optimising the solubility of peptides containing modified... - ResearchGate. (URL: --INVALID-LINK--)

  • 3-Fluoro-L-tyrosine: A Key Building Block for Peptide Synthesis. (URL: --INVALID-LINK--)

  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid - PubChem. (URL: --INVALID-LINK--)

  • Fmoc-3-fluoro-DL-tyrosine - 100 mg - Anaspec. (URL: --INVALID-LINK--)

  • Fmoc-3-fluoro-L-tyrosine - Aralez Bio eStore. (URL: --INVALID-LINK--)

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed Central. (URL: --INVALID-LINK--)

References

Technical Support Center: Purification Strategies for Peptides with N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating N-Fmoc-3-fluoro-L-tyrosine. The introduction of fluorine into a peptide sequence can significantly enhance its biophysical and pharmacological properties, such as metabolic stability and binding affinity.[1][2] However, these modifications also introduce unique challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of peptides containing this compound, presented in a question-and-answer format.

Question 1: Why is my 3-fluoro-L-tyrosine-containing peptide showing a broad or tailing peak during RP-HPLC?

Answer:

Peak broadening or tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) is a common issue, often exacerbated by the presence of fluorinated residues. The likely culprits are peptide aggregation, secondary interactions with the stationary phase, or suboptimal mobile phase conditions.

Probable Causes and Solutions:

  • Peptide Aggregation: Fluorinated amino acids, along with other hydrophobic residues, can increase a peptide's tendency to self-associate, forming aggregates that behave non-uniformly on the column.[3] Tyrosine-rich sequences, in general, are known to have a high propensity for assembly.[4]

    • Solution 1: Optimize Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase.[5][6] Sonication can also help to break up aggregates.[6]

    • Solution 2: Adjust Mobile Phase: The addition of organic modifiers like hexafluoroisopropanol (HFIP) to the mobile phase can disrupt secondary structures and reduce aggregation.[7] Start with a low concentration (e.g., 0.1-1%) and optimize as needed.

    • Solution 3: Lower Peptide Concentration: Overloading the column with an aggregation-prone peptide can worsen peak shape. Try injecting a more dilute sample.[5]

  • Suboptimal Ion Pairing: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, but its effectiveness can be sequence-dependent.[5][8]

    • Solution: For particularly stubborn peptides, consider using alternative ion-pairing agents like pentafluoropropanoic acid (PFPA) or heptafluorobutyric acid (HFBA).[8] These can offer different selectivity and improve peak symmetry.

  • "Fluorophilicity": The unique partitioning behavior of fluorinated compounds can sometimes lead to undesirable interactions with standard C18 columns.[9]

    • Solution: While less common for lightly fluorinated peptides, if you consistently face issues, experimenting with a column that has a different stationary phase, such as a phenyl-hexyl or even a fluorinated phase, could be beneficial.[5][9]

Question 2: My peptide has very poor solubility in the standard aqueous/acetonitrile mobile phase. How can I purify it effectively?

Answer:

Poor solubility is a significant bottleneck in peptide purification.[10] Peptides with a high content of hydrophobic residues, including 3-fluoro-L-tyrosine, are particularly susceptible.[6]

Step-by-Step Protocol for Solubilizing and Purifying Hydrophobic Peptides:

  • Initial Solubility Testing: Before attempting preparative HPLC, test the solubility of a small amount of your crude peptide in various solvents. Start with the standard mobile phase (e.g., 0.1% TFA in water/acetonitrile). If it doesn't dissolve, proceed to stronger organic solvents.

  • Use of Organic Solvents:

    • DMSO: Dissolve the peptide in 100% DMSO first.[6] Then, slowly dilute the solution with your initial mobile phase (e.g., a high aqueous content) to the desired concentration for injection. Be mindful that DMSO has a strong UV absorbance and can interfere with chromatography if used in large volumes.

    • HFIP: For extremely difficult cases, HFIP is a powerful solvent for disrupting aggregation.[7] A solution of 20-30% HFIP in dichloromethane (DCM) can be used to wash the resin-bound peptide before cleavage to prevent aggregation.[7] For the purified peptide, dissolution in a small amount of HFIP followed by dilution is an option, but care must be taken due to its volatility and acidity.

  • Adjusting Mobile Phase pH: While less common with TFA-based systems, for peptides with multiple ionizable groups, adjusting the pH of the mobile phase (away from the peptide's isoelectric point) can sometimes improve solubility. However, this may require switching to a different buffer system and ensuring column stability at that pH.

Question 3: After purification, my mass spectrum shows multiple peaks close to the expected mass. What are these impurities?

Answer:

The presence of multiple peaks in the mass spectrum after purification indicates co-eluting impurities with masses similar to your target peptide. Given that you are using Fmoc-SPPS, these are likely common synthesis-related byproducts.

Common Impurities and Their Origins:

ImpurityMass Difference from TargetProbable CauseTroubleshooting Steps
Deletion Sequence Varies (mass of one or more amino acids)Incomplete coupling or deprotection during SPPS.[5][11]Optimize coupling times/reagents; ensure complete Fmoc deprotection at each step using a Kaiser test.[12]
Incomplete Side-Chain Deprotection Mass of the protecting group (e.g., +56 for tBu, +222 for Pbf)Insufficient cleavage time or inefficient scavenger cocktail.[5][13]Increase cleavage time; use a scavenger cocktail appropriate for the amino acids in your sequence (e.g., TIS, water, EDT).[13]
Oxidation of Methionine or Cysteine +16 Da (for Met)Oxidation during synthesis, cleavage, or workup.Degas solvents; add reducing agents like dithiothreitol (DTT) to the purification buffer.
Aspartimide Formation -18 Da (loss of water)Base-catalyzed side reaction at Asp-Gly or Asp-Ser sequences during Fm.oc deprotection.[14]Use specialized dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) to prevent this.
Dityrosine Formation -2 DaOxidative cross-linking of tyrosine residues.[4][15]Minimize exposure to oxidative conditions and high pH.

Visualizing the Purification Workflow:

The following diagram outlines a typical workflow for the purification of a peptide containing this compound.

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification & Analysis Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Solubilization Solubilization of Crude Peptide (Test Solubility, use DMSO if needed) Lyophilization->Solubilization HPLC Preparative RP-HPLC (C18 Column, Water/ACN + 0.1% TFA) Solubilization->HPLC Fraction Fraction Collection HPLC->Fraction Analysis Analytical HPLC (Purity Check) Fraction->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling MassSpec Mass Spectrometry (Identity Confirmation) Pooling->MassSpec Final_Lyo Final Lyophilization Pooling->Final_Lyo

Caption: A typical workflow for peptide purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting gradient for purifying a novel peptide with 3-fluoro-L-tyrosine?

A1: A good starting point for a scout run is a linear gradient of 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes.[5] Based on the retention time of your peptide in this run, you can then optimize a shallower gradient around the elution point to achieve better separation from impurities.

Q2: Do I need to use a special column for fluorinated peptides?

A2: For most peptides with a single or a few fluoro-tyrosine substitutions, a standard high-quality reversed-phase C18 column with wide pores (300 Å) is usually sufficient.[5][16] However, if the peptide is heavily fluorinated, its retention behavior might be unusual, and a column with a different stationary phase (e.g., C8, phenyl-hexyl, or a specialized fluorous phase) could provide better resolution.[9]

Q3: Can the fluorine atom on the tyrosine be lost during cleavage or purification?

A3: The carbon-fluorine bond is extremely strong and stable. It is highly unlikely to be cleaved under standard peptide synthesis and purification conditions, including treatment with strong acids like TFA.

Q4: How does 3-fluoro-L-tyrosine affect the peptide's retention time on a C18 column compared to a native tyrosine?

A4: Fluorine is more electronegative than hydrogen but the substitution can increase the overall hydrophobicity of the amino acid side chain. Generally, you can expect a peptide containing 3-fluoro-L-tyrosine to be slightly more hydrophobic and thus have a longer retention time on a C18 column compared to its non-fluorinated counterpart.[9] This increased retention needs to be accounted for when designing the purification gradient.

Q5: What is an orthogonal protection strategy and why is it important for my this compound?

A5: An orthogonal protection strategy uses multiple types of protecting groups in a single synthesis, each of which can be removed by a specific chemical reaction without affecting the others.[17][18] In your case, the N-Fmoc group is base-labile (removed by piperidine). The side-chain protecting groups (like tBu on other residues) are acid-labile (removed by TFA). This orthogonality is crucial because it allows for the selective deprotection of the N-terminus for chain elongation while keeping the side chains protected until the final cleavage step.[18][19]

Troubleshooting Decision Tree:

G start Poor HPLC Purification Result peak_shape Broad or Tailing Peaks? start->peak_shape solubility Poor Solubility? peak_shape->solubility No aggregation Likely Aggregation peak_shape->aggregation Yes multiple_peaks Multiple Peaks in MS? solubility->multiple_peaks No use_organic Use Strong Organic Solvent (e.g., DMSO) for Dissolution solubility->use_organic Yes check_impurities Check for Common Impurities (Deletion, incomplete deprotection, etc.) multiple_peaks->check_impurities Yes end_good Achieve High Purity multiple_peaks->end_good No optimize_sample Optimize Sample Prep (Dilute, use DMSO/HFIP) aggregation->optimize_sample adjust_mobile Adjust Mobile Phase (Add HFIP, change ion-pairing agent) aggregation->adjust_mobile optimize_sample->end_good adjust_mobile->end_good test_solvents Systematically Test Solvents use_organic->test_solvents test_solvents->end_good optimize_synthesis Optimize Synthesis/Cleavage Conditions check_impurities->optimize_synthesis shallow_gradient Use a Shallower HPLC Gradient check_impurities->shallow_gradient optimize_synthesis->end_good shallow_gradient->end_good

Caption: A decision tree for troubleshooting purification.

References

stability issues of N-Fmoc-3-fluoro-L-tyrosine under coupling conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Stability and Coupling Challenges in Peptide Synthesis

Welcome to the technical support center for N-Fmoc-3-fluoro-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable non-canonical amino acid into their peptide synthesis workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot potential stability issues and optimize your coupling protocols.

The incorporation of 3-fluoro-L-tyrosine can significantly enhance the properties of a peptide, including its resistance to enzymatic degradation and its binding affinity.[1] However, like its natural counterpart, the phenolic side chain of tyrosine presents unique challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth answers to common questions and detailed troubleshooting strategies to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)
Q1: Is the phenolic hydroxyl group of this compound reactive during coupling?

A1: Yes, the phenolic hydroxyl group on the 3-fluoro-L-tyrosine side chain is nucleophilic and can react under standard peptide coupling conditions. The primary side reaction of concern is O-acylation , where the activated carboxyl group of the incoming amino acid acylates the hydroxyl group of the tyrosine residue.[2] This results in a branched peptide impurity that can be difficult to separate from the desired product. While the electron-withdrawing fluorine atom slightly reduces the nucleophilicity of the hydroxyl group compared to unsubstituted tyrosine, it does not eliminate the risk of this side reaction.

Q2: Do I absolutely need to use a side-chain protected version of 3-fluoro-L-tyrosine?

A2: For short peptide sequences or instances where the subsequent amino acid is not particularly reactive, it may be possible to incorporate this compound without side-chain protection by carefully optimizing coupling conditions. However, for longer peptides or sequences where the residue is repeatedly exposed to coupling reagents, using a side-chain protected derivative such as Fmoc-3-fluoro-L-Tyr(tBu)-OH is the most robust strategy to prevent O-acylation and ensure the highest possible purity of the final product.[2][3] The tert-butyl (tBu) ether is a standard and effective protecting group for tyrosine in Fmoc-SPPS.[3]

Q3: How should I store and handle this compound to ensure its stability?

A3: Like most Fmoc-protected amino acids, this compound should be stored in a cool, dry, and dark environment, typically at 2-8°C. It is important to minimize its exposure to moisture and basic conditions, which could potentially compromise the Fmoc group. Before use, allow the container to warm to room temperature in a desiccator to prevent water condensation on the product.

Troubleshooting Guide: Coupling Reactions

This section addresses specific issues you may encounter when incorporating this compound into a growing peptide chain.

Issue: Mass spectrometry of my crude peptide shows a significant peak corresponding to [M + mass of incoming amino acid residue]. What is happening?

This observation is a classic indicator of an O-acylation side reaction.

Causality: The activated ester of the incoming Fmoc-amino acid, intended to react with the N-terminal amine of the peptide chain, is instead reacting with the unprotected phenolic hydroxyl group of the 3-fluoro-L-tyrosine residue. This forms an ester linkage, creating a branched peptide. Guanidinium-based coupling reagents like HATU and HBTU can be particularly aggressive and may increase the likelihood of this side reaction, especially in the presence of excess base.[4]

O_Acylation cluster_0 Desired Reaction: Peptide Bond Formation cluster_1 Side Reaction: O-Acylation Peptide-Resin R-Tyr(3-F)-NH₂-Resin Desired_Product Fmoc-AA-Tyr(3-F)-NH₂-Resin Peptide-Resin->Desired_Product + Activated_AA (N-acylation) Activated_AA Fmoc-AA-OX Peptide-Resin_Side R-Tyr(3-F)-NH₂-Resin Side_Product R-Tyr(3-F, O-Acyl-AA)-NH₂-Resin Peptide-Resin_Side->Side_Product + Activated_AA (O-acylation on Phenolic OH) Activated_AA_Side Fmoc-AA-OX

Fig 1. Desired N-acylation vs. undesired O-acylation.
Corrective Actions & Optimization Strategies

If you observe O-acylation or suspect incomplete coupling, consider the following workflow and protocol adjustments.

Troubleshooting_Workflow Start Problem Detected: Side Product or Low Yield Check_Reagents Step 1: Analyze Coupling Reagent Start->Check_Reagents Reagent_Decision Using HATU/HBTU? Check_Reagents->Reagent_Decision Switch_to_DIC Action: Switch to DIC/HOBt (Milder Activation) Reagent_Decision->Switch_to_DIC Yes Optimize_Base Step 2: Review Base Conditions Reagent_Decision->Optimize_Base No Switch_to_DIC->Optimize_Base Base_Equiv Using >2 eq. DIPEA? Optimize_Base->Base_Equiv Reduce_Base Action: Reduce DIPEA to 2.0 eq. Base_Equiv->Reduce_Base Yes Monitor_Time Step 3: Monitor Reaction Time Base_Equiv->Monitor_Time No Reduce_Base->Monitor_Time Kaiser_Test Action: Perform Kaiser test every 30 min. Stop when negative. Monitor_Time->Kaiser_Test Final_Check Problem Resolved? Kaiser_Test->Final_Check Success End: Successful Coupling Final_Check->Success Yes Use_Protected Ultimate Solution: Use Fmoc-3-fluoro-L-Tyr(tBu)-OH Final_Check->Use_Protected No

Fig 2. Troubleshooting workflow for coupling issues.

1. Select a Milder Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient but can be overly reactive, promoting O-acylation.[4] Carbodiimide-based activation is generally milder.

  • Recommendation: Switch to a DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) coupling protocol. The HOBt ester formed in situ is less reactive than the active species generated by HATU, providing a better balance between efficiency and selectivity.[5]

2. Optimize Base Concentration: The base (typically DIPEA) used during coupling deprotonates the incoming amino acid's carboxylic acid. However, excess base can also deprotonate the phenolic hydroxyl group of tyrosine, increasing its nucleophilicity and making O-acylation more likely.

  • Recommendation: Use no more than 2.0 equivalents of DIPEA relative to the amino acid. Ensure your DIPEA is high quality and free of contaminating secondary amines.

3. Reduce Coupling Time and Monitor the Reaction: Prolonged exposure to activated amino acids increases the chance of side reactions.

  • Recommendation: Monitor the coupling reaction closely using a qualitative method like the Kaiser test.[5] As soon as the test indicates the consumption of free amines (negative result), quench the reaction and proceed with washing steps. Avoid arbitrarily long coupling times.

Comparative Analysis of Common Coupling Reagents

ReagentActivation MechanismRelative ReactivityRisk of O-acylationKey Considerations
HATU/HBTU Uronium/Aminium SaltVery HighHighFast reactions, but higher risk of side reactions with nucleophilic side chains.[4][6]
DIC/HOBt CarbodiimideModerateModerateForms a less reactive HOBt ester; a good balance of speed and selectivity.[5][7]
DIC/Oxyma CarbodiimideModerate-HighModerateOxymaPure® is considered a safer and sometimes more effective alternative to HOBt.
Recommended Protocol: DIC/HOBt Coupling

This protocol is optimized to minimize side reactions when coupling an amino acid onto a peptide chain containing an unprotected 3-fluoro-L-tyrosine residue.

Materials:

  • Peptide-resin with N-terminal 3-fluoro-L-tyrosine (1.0 eq.)

  • Fmoc-protected amino acid (3.0 eq.)

  • HOBt (Hydroxybenzotriazole) (3.0 eq.)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq.)

  • DIPEA (N,N'-Diisopropylethylamine) (if coupling to a resin that is a hydrochloride salt)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine solution (typically 20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group of the 3-fluoro-L-tyrosine.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. Perform sequential washes with DMF (x5), DCM (x3), and finally DMF (x3).

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq.) and HOBt (3.0 eq.) in a minimal amount of DMF.

    • Add DIC (3.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. Note: Do not add DIPEA to this pre-activation mixture.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature.

  • Monitoring:

    • After 45 minutes, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • If the test is positive (blue beads), continue the reaction and re-test every 30 minutes.

    • If the test is negative (yellow/colorless beads), the coupling is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (x5) and DCM (x3) to prepare for the next cycle of deprotection and coupling.

References

challenges in removing the Fmoc group from N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for challenges in the synthesis of peptides containing 3-fluoro-L-tyrosine. As a Senior Application Scientist, I understand that incorporating non-canonical amino acids can introduce unique hurdles. This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower your research and development. We will delve into the intricacies of removing the fluorenylmethoxycarbonyl (Fmoc) protecting group from N-Fmoc-3-fluoro-L-tyrosine, a critical step that can significantly impact the yield and purity of your final peptide.

The introduction of a fluorine atom onto the tyrosine ring alters its electronic properties, primarily through the inductive effect. This can influence reaction kinetics and potential side reactions during solid-phase peptide synthesis (SPPS). This guide is designed to be a living document, and we encourage you to reach out with novel challenges.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with this compound.

Q1: Does the 3-fluoro substituent on the tyrosine ring affect the standard Fmoc deprotection protocol?

A: In most cases, the standard Fmoc deprotection protocol using 20% piperidine in N,N-dimethylformamide (DMF) is effective for removing the Fmoc group from a 3-fluoro-L-tyrosine residue. The fundamental mechanism of Fmoc removal, a base-mediated β-elimination, is not directly impeded by the fluorine atom.[1][2] However, the electron-withdrawing nature of fluorine can subtly influence reaction rates and the propensity for certain side reactions, necessitating careful monitoring.

Q2: What is the primary concern when deprotecting Fmoc from 3-fluoro-L-tyrosine?

A: The primary concern is the increased acidity of the phenolic hydroxyl group of the tyrosine side chain due to the electron-withdrawing fluorine atom. While the hydroxyl group should be protected during SPPS (commonly with a tert-butyl group), any premature deprotection could lead to side reactions in the basic conditions of Fmoc removal.

Q3: How can I monitor the completeness of the Fmoc deprotection for this specific amino acid?

A: The two most reliable methods are:

  • The Kaiser Test: A qualitative colorimetric assay to detect the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.[3]

  • UV-Vis Spectrophotometry: Quantitative monitoring of the release of the dibenzofulvene-piperidine adduct in the deprotection solution at approximately 301 nm.[2]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Fmoc deprotection of this compound.

Issue 1: Incomplete Fmoc Deprotection

Symptom: A negative or weak Kaiser test after the standard deprotection cycle. This is a critical failure as it will lead to deletion sequences in your peptide.[3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Peptide Aggregation The growing peptide chain, especially with hydrophobic residues, can aggregate on the resin, hindering the access of piperidine to the Fmoc group.[2]1. Increase Deprotection Time: Extend the deprotection time to 30 minutes. 2. Double Deprotection: Perform two shorter deprotection steps (e.g., 2 x 10 minutes). 3. Incorporate Chaotropic Agents: In severe cases, the addition of a chaotropic agent like 1 M KSCN in the deprotection solution can disrupt secondary structures.
Steric Hindrance Bulky amino acids adjacent to the 3-fluoro-L-tyrosine can physically block the piperidine from reaching the Fmoc group.1. Extended Deprotection: Similar to aggregation issues, increasing the reaction time can overcome steric hindrance. 2. Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can increase reaction kinetics. Use with caution to avoid side reactions.
Degraded Reagents Piperidine can degrade over time, leading to reduced efficacy. DMF must be of high purity and free of amine contaminants.1. Use Fresh Reagents: Always use freshly prepared 20% piperidine in DMF. 2. High-Purity Solvents: Ensure your DMF is peptide synthesis grade.

Troubleshooting Workflow for Incomplete Deprotection:

start Negative/Weak Kaiser Test reagent_check Check Reagent Age & Concentration start->reagent_check extend_time Extend Deprotection Time (e.g., 30 min) reagent_check->extend_time Reagents OK kaiser_test_2 Perform Kaiser Test extend_time->kaiser_test_2 double_deprotect Perform Double Deprotection (2 x 10 min) double_deprotect->kaiser_test_2 kaiser_test_2->double_deprotect Negative chaotropic_agent Consider Chaotropic Agents kaiser_test_2->chaotropic_agent Still Negative success Proceed to Coupling kaiser_test_2->success Positive failure Consult Senior Scientist chaotropic_agent->failure

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Issue 2: Side Reactions

Symptom: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.

Potential Causes & Solutions:

Side Reaction Explanation Recommended Action
Aspartimide Formation If your sequence contains an Asp residue, the basic conditions of Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate.[4]1. Use Protecting Groups: Ensure the Asp side chain is protected with a group that minimizes this side reaction (e.g., O-2,4-dichlorobenzyl). 2. Milder Base: Consider using 5% piperazine in DMF as a less aggressive deprotection reagent.[4]
Premature Side-Chain Deprotection While the tBu group on the tyrosine is generally stable, prolonged exposure to basic conditions or elevated temperatures could lead to its premature removal, exposing the reactive phenol.1. Adhere to Standard Protocols: Avoid excessive deprotection times or elevated temperatures unless necessary. 2. Confirm Protecting Group Integrity: If suspected, cleave a small amount of resin-bound peptide and analyze by mass spectrometry to check the integrity of the tBu group.

Part 3: Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: The Kaiser Test
  • Prepare three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Take a small sample of resin beads (approx. 5-10 mg) in a test tube.

  • Add 2-3 drops of each solution to the test tube.

  • Heat the test tube at 120°C for 5 minutes.

  • A deep blue color indicates a positive result (free primary amines). A yellow or no color change indicates a negative result.

Mechanism of Fmoc Deprotection:

The removal of the Fmoc group is a classic example of a base-catalyzed elimination reaction (E1cB mechanism).[1][2]

Fmoc_Peptide Fmoc-NH-Peptide C9-H proton Carbanion Carbanion Intermediate Unstable Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine Piperidine->Fmoc_Peptide DBF Dibenzofulvene Piperidine->DBF Carbanion->DBF β-elimination Free_Amine {H2N-Peptide | Free Amine} Carbanion->Free_Amine Release Adduct {DBF-Piperidine Adduct | Stable} DBF->Adduct Trapping

Caption: Mechanism of piperidine-mediated Fmoc deprotection.

References

resolving solubility problems of N-Fmoc-3-fluoro-L-tyrosine in DMF

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Solubility Challenges in DMF for Peptide Synthesis

Welcome to the technical support center for N-Fmoc-3-fluoro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this specific amino acid derivative in N,N-Dimethylformamide (DMF), a common solvent in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have compiled this guide to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving easily in DMF, even at standard concentrations?

A1: Several factors can contribute to this issue. Firstly, like many Fmoc-protected amino acids, this compound can be prone to aggregation driven by hydrophobic interactions between the bulky Fmoc groups.[1][2] The fluorination on the tyrosine ring can also alter the molecule's electronic properties and crystal packing, potentially reducing its affinity for DMF compared to its non-fluorinated counterpart.[3][4] Most critically, the quality of the DMF is paramount; the presence of water or amine impurities (like dimethylamine from DMF degradation) can significantly hinder solubility and compromise the integrity of the Fmoc-amino acid.[5][6]

Q2: What is a typical starting concentration for this compound in DMF for SPPS?

A2: For most automated and manual SPPS applications, a concentration range of 0.3 M to 0.5 M is standard for amino acid solutions. While specific solubility data for this compound is not extensively published, aiming for a concentration within this range, such as 0.4 M, is a common practice.[7] It is often better to start at a slightly lower concentration if solubility issues are anticipated.

Q3: Is it safe to heat the mixture to dissolve this compound?

A3: Gentle warming is an acceptable and often effective technique. Heating the solution to 30-40°C can help overcome the activation energy barrier for dissolution.[8] However, prolonged or excessive heating (e.g., above 40°C) should be avoided. The Fmoc protecting group is thermally labile, and high temperatures, especially in the presence of trace basic impurities in DMF, can lead to premature deprotection and other side reactions.[8][9]

Q4: Can I use sonication to help dissolve the powder?

A4: Yes, sonication is a highly effective method for breaking up aggregates and enhancing the dissolution of sparingly soluble Fmoc-amino acids.[8][10] Using an ultrasonic bath for 5-15 minute intervals is a standard procedure.[1] It is crucial to monitor the temperature of the bath, as prolonged sonication can also cause heating.[8]

Systematic Troubleshooting Guide

Encountering persistent solubility problems can be a significant bottleneck. This guide provides a systematic approach to diagnose and resolve the issue.

Problem: this compound fails to dissolve completely in DMF at room temperature, resulting in a suspension or visible particulates.

Below is a logical workflow to systematically troubleshoot the problem.

G cluster_0 Troubleshooting Workflow start Incomplete Dissolution Observed check_dmf Step 1: Verify DMF Quality - Peptide Grade? - Amine-free? - Low water content? start->check_dmf dmf_ok DMF Quality is High check_dmf->dmf_ok Yes dmf_bad Action: Use Fresh, High-Purity Peptide Synthesis Grade DMF. Consider amine-scavenging pack. check_dmf->dmf_bad No protocol Step 2: Optimize Dissolution Protocol dmf_ok->protocol dmf_bad->start Re-attempt protocol_ok Dissolution Successful protocol->protocol_ok Success protocol_fail Still Insoluble protocol->protocol_fail Failure additives Step 3: Consider Co-solvents protocol_fail->additives additives_ok Action: Add 5-10% DMSO or NMP to the DMF. Re-attempt dissolution. additives->additives_ok Yes final_solution Problem Resolved additives_ok->final_solution

Caption: Systematic workflow for troubleshooting solubility.

Step 1: Scrutinize Your Solvent - The Critical Role of DMF Quality

The most common cause of solubility issues is suboptimal DMF quality.[11] DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid, especially upon exposure to air and moisture.[6][12]

  • Dimethylamine: This basic impurity can react with the Fmoc group, causing premature deprotection.[6]

  • Water: Excess water content alters the polarity of the solvent and can interfere with the dissolution of hydrophobic molecules and subsequent coupling reactions.[13]

Recommended Action: Always use a fresh bottle of high-purity, peptide-synthesis (or "amine-free") grade DMF with low water content.[14] For older bottles, consider using an amine-scavenging pack or sparging the solvent with nitrogen to remove dissolved amines.[11][12]

Parameter Standard Grade DMF Peptide Synthesis Grade DMF Impact on Synthesis
Water Content Often > 0.05%Typically < 0.005%High water content can hydrolyze activated esters and hinder solubility.
Free Amine (as Dimethylamine) Can be significantTypically < 10 ppmCauses premature Fmoc-deprotection, leading to insertion and deletion sequences.[6]
Purity ≥ 99.8%≥ 99.9%Higher purity ensures fewer side reactions and better solubility.

Table 1: Comparison of typical DMF grades.

Step 2: Implement an Optimized Dissolution Protocol

If DMF quality is confirmed to be high, the dissolution technique itself should be optimized.

Detailed Protocol 1: Optimized Dissolution of this compound

  • Preparation: Weigh the required amount of this compound into a clean, dry, and appropriately sized glass vial.

  • Solvent Addition: Add approximately 80% of the final required volume of high-purity DMF.

  • Initial Mixing: Vortex the vial for 1-2 minutes to break up any large clumps and create a suspension.

  • Sonication: Place the vial in an ultrasonic water bath. Sonicate for 10-15 minutes, monitoring the bath temperature to ensure it does not exceed 40°C.[8]

  • Gentle Warming (If Necessary): If solids persist, warm the vial on a heating block or in a water bath to 35-40°C while stirring or intermittently vortexing. Do not exceed 40°C.[1]

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Add the remaining DMF to reach the final target concentration and vortex to ensure homogeneity.

  • Immediate Use: Use the freshly prepared solution immediately for the coupling reaction to minimize the risk of degradation or precipitation.[1]

Step 3: Employ Solubility-Enhancing Co-solvents

For particularly stubborn solubility challenges, or when working with very high concentrations, the use of a stronger co-solvent can be highly effective.

Recommended Action: The addition of a small percentage of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[1][5] NMP is a common alternative to DMF with higher solvating power, though it can sometimes lead to greater decomposition of Fmoc-amino acids over extended periods.[6]

Detailed Protocol 2: Dissolution Using a Co-solvent

  • Follow steps 1 and 2 of the Optimized Dissolution Protocol.

  • Co-solvent Addition: Add DMSO or NMP to constitute 5-10% of the final solvent volume (e.g., for a final volume of 10 mL, use 0.5-1.0 mL of DMSO/NMP and 9.5-9.0 mL of DMF).

  • Proceed with the vortexing, sonication, and gentle warming steps as described in Protocol 1. The presence of the co-solvent should facilitate a more rapid and complete dissolution.

Underlying Scientific Principles

Understanding the chemical interactions at play is key to mastering experimental design.

G cluster_1 Factors Affecting Solubility solute Solute Properties (this compound) fmoc Fmoc-Fmoc Aggregation (Hydrophobic) solute->fmoc fluoro Fluorine Substitution (Alters Polarity) solute->fluoro solvent Solvent Properties (DMF) purity Purity & Contaminants (H₂O, Amines) solvent->purity polarity Solvent Polarity solvent->polarity conditions External Conditions temp Temperature conditions->temp energy Mechanical Energy (Vortex, Sonication) conditions->energy solubility Observed Solubility fmoc->solubility fluoro->solubility purity->solubility polarity->solubility temp->solubility energy->solubility

Caption: Interplay of factors governing solubility.

The solubility of this compound in DMF is a classic example of "like dissolves like," governed by intermolecular forces. However, several factors can disrupt this balance:

  • Aggregation: The large, planar, and hydrophobic fluorenyl rings of the Fmoc group have a strong tendency to stack via π-π interactions, leading to aggregation that DMF must overcome.[1]

  • Solvent Purity: As detailed above, impurities in DMF can initiate chemical reactions (Fmoc cleavage) or alter the solvent environment (polarity changes due to water), both of which are detrimental to achieving a stable, clear solution.[6][12]

  • Kinetic vs. Thermodynamic Solubility: Sometimes, a compound may be thermodynamically soluble but dissolve very slowly due to kinetic barriers (e.g., high lattice energy of the crystal). Mechanical energy (sonication) and thermal energy (gentle heating) provide the activation energy needed to break apart the crystal lattice and overcome these kinetic hurdles.[8][10]

By systematically addressing each of these factors—starting with the most common culprit, solvent quality—researchers can reliably and efficiently prepare solutions of this compound for successful peptide synthesis.

References

Technical Support Center: Improving the Activation of N-Fmoc-3-fluoro-L-tyrosine for Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-Fmoc-3-fluoro-L-tyrosine into their peptide synthesis workflows. The unique electronic properties of this fluorinated amino acid can present challenges during the activation and coupling steps. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal coupling efficiency.

Introduction: The Challenge of Activating this compound

This compound is a valuable non-canonical amino acid used to probe and modulate peptide and protein structure and function. The introduction of a fluorine atom onto the phenyl ring significantly alters the electronic environment of the tyrosine side chain. The high electronegativity of fluorine acts as an electron-withdrawing group, which can decrease the nucleophilicity of the carboxyl group, making it more difficult to activate and couple compared to its non-fluorinated counterpart. This guide will address the common issues encountered and provide effective solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the coupling of this compound and offers a systematic approach to resolving them.

Problem 1: Low or Incomplete Coupling Efficiency

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating unreacted free amines on the resin.

  • Presence of deletion sequences (peptide minus the 3-fluoro-L-tyrosine residue) in the final crude product upon LC-MS analysis.

Root Cause Analysis and Solutions:

The primary cause of low coupling efficiency is often insufficient activation of the sterically hindered and electronically deactivated carboxylic acid of this compound.

Logical Troubleshooting Workflow:

A troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

  • Optimize Reagent Stoichiometry: For difficult couplings, it's often necessary to use a higher excess of the amino acid and coupling reagents. A standard starting point is 4 equivalents of this compound and 3.9 equivalents of the activating reagent relative to the resin loading.[1]

  • Employ a More Potent Activating Reagent: Standard carbodiimide reagents like DCC or DIC may not be sufficient.[2] Aminium/uronium or phosphonium salt-based reagents are significantly more effective for sterically hindered or electron-deficient amino acids.[1]

    Activating ReagentReagent TypeReactivity LevelKey Considerations
    DIC/HOBt CarbodiimideModerateOften insufficient for this residue.
    HBTU/HOBt Aminium/UroniumHighA common and effective choice.
    HATU/HOAt Aminium/UroniumVery HighGenerally provides excellent results for difficult couplings.
    PyBOP PhosphoniumHighAnother strong alternative to carbodiimide-based methods.
    COMU Aminium/UroniumVery HighKnown to be highly effective, especially with heating.[3]
  • Extend the Coupling Time: Due to slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.[1][4] Always monitor the reaction progress with a qualitative test like the Kaiser test.

  • Perform a Double Coupling: If a single, extended coupling is insufficient, a second coupling with a fresh solution of the activated amino acid is a reliable strategy to drive the reaction to completion.[1][5]

  • Optimize the Solvent: The choice of solvent is critical for proper resin swelling and solvation of the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult sequences due to its better solvating properties. In some cases, a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can be beneficial to disrupt peptide aggregation.[1][4]

  • Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for in situ formation of the acyl fluoride.[6]

Problem 2: Racemization

Symptom:

  • Presence of a diastereomeric peak in the HPLC chromatogram of the crude peptide.

Root Cause Analysis and Solutions:

Racemization can occur at the α-carbon during the activation step. While urethane-protected amino acids like Fmoc-amino acids are generally resistant to racemization, the risk increases with over-activation or the use of certain bases.[6]

Preventative Measures:

  • Choice of Base: The base used during activation plays a crucial role. While DIPEA is commonly used, it can sometimes promote racemization.[7] For sensitive couplings, a weaker, more sterically hindered base like 2,4,6-collidine is a better choice to minimize this side reaction.[7]

  • Avoid Excessive Pre-activation Times: While pre-activation is often beneficial, prolonged pre-activation times before adding the mixture to the resin can increase the risk of racemization. A pre-activation time of 1-5 minutes is generally sufficient.[1]

  • Inclusion of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice as they are effective racemization suppressants.

Problem 3: Side Reactions Involving the Phenolic Hydroxyl Group

Symptom:

  • Unexpected mass additions to the 3-fluoro-L-tyrosine residue in the final product, detected by mass spectrometry.

Root Cause Analysis and Solutions:

Although the phenolic hydroxyl group of tyrosine is typically protected during Fmoc-SPPS (e.g., with a t-butyl group), incomplete protection or premature deprotection can lead to side reactions.

Preventative Measures:

  • Ensure High-Quality Starting Material: Use this compound with the hydroxyl group properly protected (e.g., this compound(tBu)).

  • Maintain Acidic Conditions During Deprotection: If side-chain deprotection occurs prematurely, it is likely due to issues with the Fmoc deprotection steps. Ensure that the piperidine solution used for Fmoc removal is not contaminated and that the subsequent washes are thorough to remove all residual base before the next coupling step.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of 3-fluoro-L-tyrosine during Fmoc-SPPS?

A1: Yes, it is highly recommended to use a protected version, such as this compound(tBu). The phenolic hydroxyl group is nucleophilic and can undergo side reactions, such as O-acylation, during the activation and coupling steps if left unprotected.

Q2: Can microwave-assisted peptide synthesis (MAPS) be used to improve the coupling of this compound?

A2: Absolutely. Microwave energy can be very effective in accelerating slow reactions and overcoming the activation energy barrier for difficult couplings.[1] It can significantly reduce the required reaction time and often improves coupling efficiency.[3] However, it is important to carefully control the temperature to minimize the risk of racemization.

Q3: What is the best way to monitor the coupling reaction in real-time?

A3: The Kaiser test is a reliable and widely used qualitative method for detecting the presence of free primary amines on the resin.[4] A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. For secondary amines (like after coupling to proline), a different test such as the chloranil test is required.

Q4: Does the fluorine atom affect the pKa of the phenolic hydroxyl group?

A4: Yes. The electron-withdrawing nature of the fluorine atom lowers the pKa of the phenolic hydroxyl group compared to natural tyrosine, making it more acidic.[8] This can influence its hydrogen bonding capabilities and interactions within the final peptide structure.

Recommended Experimental Protocol

This protocol provides a robust starting point for the successful incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol: High-Efficiency Coupling of this compound(tBu)

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • This compound(tBu)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF or NMP) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in NMP for at least 30 minutes before the first deprotection step.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with NMP (5-7 times) to remove all residual piperidine.

  • Preparation of the Amino Acid Solution (Pre-activation):

    • In a separate vessel, dissolve this compound(tBu) (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add DIPEA or 2,4,6-Collidine (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-3 minutes with gentle agitation.

  • Coupling Reaction:

    • Drain the wash solvent from the deprotected resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for at least 2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with NMP and then DCM.

    • Perform a Kaiser test.

    • If the test is positive (blue beads), indicating incomplete coupling, proceed to a second coupling (Step 6). If the test is negative (yellow/colorless beads), proceed to the washing step (Step 7).

  • (Optional) Double Coupling:

    • Drain the reaction solution from the resin.

    • Wash the resin with NMP (3 times).

    • Repeat steps 3 and 4 with a fresh solution of activated this compound(tBu).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with NMP (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted amines that failed to couple, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in NMP) for 15-30 minutes. This prevents the formation of deletion sequences.

  • Proceed to the next deprotection and coupling cycle.

Activation and Coupling Mechanism:

References

Technical Support Center: Preventing Racemization of N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of peptides containing N-Fmoc-3-fluoro-L-tyrosine. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity for the biological activity and therapeutic efficacy of your synthetic peptides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: I'm observing a diastereomeric impurity in my peptide containing 3-fluoro-L-tyrosine after synthesis. What is the likely cause?

The presence of a diastereomeric impurity strongly suggests that racemization of the this compound residue has occurred during the peptide coupling step. Racemization is the conversion of the L-amino acid into a mixture of both L- and D-enantiomers. When the D-enantiomer is incorporated into your peptide chain, it results in a diastereomer of the target peptide.

Root Causes and Mechanisms:

There are two primary mechanisms through which racemization can occur during peptide synthesis.[1][2]

  • Oxazolone Formation (Path B): This is the most common pathway for racemization in peptide synthesis.[2][3] During the activation of the carboxylic acid of the Fmoc-amino acid, an intermediate oxazolone can form. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reaction with the amine component of the growing peptide chain will yield a mixture of L- and D-peptides. Urethane-based protecting groups like Fmoc are designed to suppress oxazolone formation, but it can still occur under certain conditions.[3][4]

  • Direct Enolization (Path A): A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate.[2] This enolate is planar, and subsequent protonation can occur from either face, leading to racemization. Amino acids with electron-withdrawing groups in their side chains are more susceptible to this mechanism because these groups can stabilize the resulting carbanion.[2] The fluorine atom in 3-fluoro-L-tyrosine is electron-withdrawing, which can increase the acidity of the α-proton and make this residue more prone to racemization.

Diagram: Mechanisms of Racemization

Racemization_Mechanisms cluster_oxazolone Path B: Oxazolone Formation cluster_enolization Path A: Direct Enolization Activated_AA_Ox Activated N-Fmoc-Amino Acid Oxazolone Oxazolone Intermediate Activated_AA_Ox->Oxazolone Intramolecular Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed Proton Abstraction Coupling Peptide Coupling Racemic_Oxazolone->Coupling Activated_AA_En Activated N-Fmoc-Amino Acid Enolate Enolate Intermediate Activated_AA_En->Enolate Base-catalyzed Proton Abstraction Racemic_AA Racemic Activated Amino Acid Enolate->Racemic_AA Reprotonation Racemic_AA->Coupling Start This compound Start->Activated_AA_Ox Start->Activated_AA_En

Caption: Mechanisms of racemization during peptide coupling.

Issue 2: My peptide synthesis protocol seems to cause racemization specifically at the 3-fluoro-L-tyrosine residue. How can I modify my protocol to minimize this?

Minimizing racemization of this compound requires careful optimization of your coupling conditions. Here are key parameters to consider:

1. Choice of Coupling Reagent:

Uronium/aminium-based reagents like HBTU and HATU are highly efficient but can increase the risk of racemization, especially in the presence of a strong base.[3] Carbodiimide-based reagents, such as DIC, when used with racemization-suppressing additives, are generally a safer choice.[3]

Recommended Protocol:

A good starting point is to use a combination of DIC and Oxyma Pure.[5] Oxyma is a highly effective additive for suppressing racemization.[1]

2. Selection of the Base:

The choice and amount of base are critical. Strong, sterically unhindered bases like triethylamine (TEA) can significantly promote racemization.[1]

Recommendations:

  • Use a weaker, sterically hindered base: N,N-diisopropylethylamine (DIPEA) is a common choice, but for residues particularly prone to racemization, consider using N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][3][6] Collidine has been shown to produce the least amount of racemic product in several studies.[1][7]

  • Minimize the amount of base: Use the minimum amount of base necessary to facilitate the coupling reaction.

3. Solvent and Temperature:

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for solid-phase peptide synthesis (SPPS). In cases of aggregation, adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial.[8]

  • Temperature: While microwave synthesis can accelerate coupling, higher temperatures can also increase the rate of racemization.[7] If using microwave-assisted SPPS, consider lowering the coupling temperature for the 3-fluoro-L-tyrosine residue.[7]

4. Pre-activation Time:

Avoid prolonged pre-activation of the amino acid with the coupling reagent and base before adding it to the resin-bound peptide. This extended time in the activated state increases the opportunity for racemization to occur.

Table 1: Impact of Coupling Reagents and Bases on Racemization

Coupling ReagentAdditiveBaseRelative Racemization Risk
HBTU/HATU-DIPEAHigh
HBTU/HATU-NMMModerate
HBTU/HATU-CollidineLower
DICHOBtDIPEA/NMMModerate
DICHOAtDIPEA/NMMLow
DICOxyma PureDIPEA/NMMVery Low
COMU-DIPEA/NMMVery Low[3][9]

Frequently Asked Questions (FAQs)

Q1: Is this compound more susceptible to racemization than standard tyrosine?

Yes, it is likely more susceptible. The electron-withdrawing nature of the fluorine atom on the phenyl ring can increase the acidity of the α-proton of the amino acid.[2] This makes the proton easier to abstract by a base, thus increasing the likelihood of racemization through the direct enolization pathway.

Q2: Can the Fmoc deprotection step cause racemization?

While the coupling step is the primary source of racemization, the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) can also contribute, although to a lesser extent.[10] For amino acids that are highly susceptible to racemization, minimizing the deprotection time and ensuring thorough washing to remove all traces of piperidine before the next coupling step is crucial. Some studies have explored alternative bases for Fmoc deprotection to reduce side reactions, but piperidine remains the standard.[10]

Q3: How can I detect and quantify the level of racemization in my final peptide product?

Several analytical techniques can be used to detect and quantify diastereomeric impurities resulting from racemization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and diastereomers.[11] It involves using a chiral stationary phase that interacts differently with the stereoisomers, allowing for their separation and quantification.

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating stereoisomers.[11][12] The detection limits can be as low as 0.05% of the major enantiomer.[11]

  • Gas Chromatography (GC) on a Chiral Stationary Phase: This method typically requires hydrolysis of the peptide, followed by derivatization of the resulting amino acids before analysis.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents can induce chemical shift differences between enantiomers, allowing for their detection and quantification by NMR.[11]

Diagram: Workflow for Detecting Racemization

Racemization_Detection_Workflow Start Crude Peptide Synthesis Purification Purification (e.g., RP-HPLC) Start->Purification Analysis Purity Assessment Purification->Analysis Chiral_HPLC Chiral HPLC Analysis->Chiral_HPLC CE Capillary Electrophoresis Analysis->CE GC_MS GC-MS after Hydrolysis and Derivatization Analysis->GC_MS NMR NMR with Chiral Auxiliaries Analysis->NMR Quantification Quantification of Diastereomers Chiral_HPLC->Quantification CE->Quantification GC_MS->Quantification NMR->Quantification Result Determination of Racemization Level Quantification->Result

Caption: Analytical workflow for racemization detection.

Q4: Are there any alternative protecting groups for the α-amino group that are less prone to causing racemization?

While Fmoc is the most widely used protecting group for SPPS, research into new protecting groups is ongoing. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported as a thiol-labile protecting group that can suppress α-carbon racemization.[14][15] However, the adoption of new protecting groups requires significant changes to established synthesis protocols. For most applications, optimizing the reaction conditions with the standard Fmoc protecting group is the most practical approach.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound to Minimize Racemization

This protocol utilizes DIC/Oxyma, a combination known for its low racemization potential.

1. Materials:

  • Resin-bound peptide with a free N-terminal amine
  • This compound (3 equivalents)
  • Oxyma Pure (3 equivalents)
  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3-4 equivalents)
  • N,N-Dimethylformamide (DMF)

2. Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
  • Amino Acid Activation: In a separate vessel, dissolve this compound and Oxyma Pure in DMF. Add DIC to the solution and allow it to pre-activate for 1-2 minutes.
  • Coupling: Add the activated amino acid solution to the resin. Add the base (DIPEA or NMM) to the reaction vessel.
  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a ninhydrin test.
  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 2: Analysis of Racemization by Chiral HPLC

This is a general guideline; specific conditions will need to be optimized for your particular peptide.

1. Sample Preparation:

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
  • Dissolve the lyophilized peptide in a suitable solvent (e.g., acetonitrile/water).

2. HPLC Conditions:

  • Column: A chiral stationary phase column suitable for peptide analysis (e.g., a cyclodextrin-based or macrocyclic antibiotic-based column).
  • Mobile Phase: A gradient of acetonitrile and water with a suitable additive like trifluoroacetic acid (TFA) or formic acid. The specific gradient will need to be optimized.
  • Flow Rate: Typically 0.5-1.0 mL/min.
  • Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the desired peptide and its diastereomer.
  • Integrate the peak areas to determine the relative percentage of the diastereomeric impurity, which corresponds to the level of racemization.

References

Technical Support Center: Troubleshooting ¹⁹F NMR of Peptides with 3-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹⁹F NMR of peptides incorporating 3-fluoro-L-tyrosine. This guide is designed to provide you with expert, field-proven insights to help you overcome common experimental challenges and ensure the acquisition of high-quality, interpretable data. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, explaining not just the "what" but the critical "why" behind each troubleshooting step.

I. Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to the most common issues encountered during ¹⁹F NMR experiments with 3-fluoro-L-tyrosine labeled peptides.

Q1: Why is my ¹⁹F NMR signal-to-noise ratio (S/N) very low?

A low signal-to-noise ratio can be attributed to several factors, ranging from sample concentration to acquisition parameters. A systematic check of these elements is the most efficient way to identify and resolve the issue.

  • Insufficient Peptide Concentration: While ¹⁹F is a highly sensitive nucleus (83% of ¹H), a sufficient number of fluorine atoms is still required for detection.[1][2] For peptides, a concentration range of 25-100 µM is a typical starting point.[3]

  • Incorrect Acquisition Parameters: Ensure that the number of scans is adequate. If the signal is weak, increasing the number of scans will improve the S/N ratio by the square root of the number of scans. Also, check that the recycle delay is not too short, which can lead to saturation of the signal.

  • Sub-optimal Probe Tuning and Matching: The NMR probe must be correctly tuned to the ¹⁹F frequency and matched to the impedance of the spectrometer. Poor tuning and matching will result in significant loss of signal.

  • Sample Precipitation or Aggregation: Visual inspection of your sample for turbidity or precipitation is crucial. Aggregation can lead to signal broadening and a decrease in the observable signal.[4][5]

Q2: My ¹⁹F NMR peaks are very broad. What are the likely causes?

Line broadening is a common issue in the NMR of macromolecules and can obscure important information.[1] The primary causes for peptides labeled with 3-fluoro-L-tyrosine include:

  • Peptide Aggregation: This is a very common cause of line broadening.[4][5] At higher concentrations, peptides can form soluble aggregates, leading to slower tumbling in solution and broader lines.

  • Intermediate Chemical Exchange: If the 3-fluoro-L-tyrosine residue is in a region of the peptide that is undergoing conformational exchange on the NMR timescale (microseconds to milliseconds), this can lead to significant line broadening.[2]

  • Presence of Paramagnetic Species: Contamination with paramagnetic metals (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening through paramagnetic relaxation enhancement (PRE).[2][6][7][8][9]

  • High Viscosity of the Solution: A highly viscous sample will slow down molecular tumbling, resulting in broader lines. This can be an issue at very high peptide concentrations or with certain buffer components.

Q3: I am seeing unexpected or artifactual peaks in my spectrum. What are they?

Artifacts in ¹⁹F NMR spectra can arise from various sources. Identifying them is key to accurate data interpretation.

  • ¹³C Satellites: These are small peaks that appear symmetrically around a large central peak and arise from the coupling of ¹⁹F to the naturally abundant ¹³C isotope. However, due to isotope effects, they may not be perfectly symmetric.[10]

  • Spinning Sidebands: If the sample is being spun, you may see small peaks at frequencies corresponding to the main peak plus or minus multiples of the spinning rate. These can be identified by changing the spinning rate, which will cause the sidebands to shift their position.

  • Quadrature Images: These are artifactual peaks that can appear if the quadrature detection is not perfectly balanced. They will appear at a frequency mirrored across the center of the spectrum. Modern spectrometers have largely minimized this issue.[11]

  • Baseline Distortion ("Rolling Baseline"): This can be caused by a very broad background signal, often from solid material or a poorly phased spectrum.[11] It can also result from an acquisition delay that is too short.

Q4: The chemical shift of my 3-fluoro-L-tyrosine peak is different from what I expected. Why?

The chemical shift of ¹⁹F is highly sensitive to its local environment, which is one of its major advantages as a probe.[1][2][12] Several factors can influence the chemical shift of 3-fluoro-L-tyrosine:

  • pH: The protonation state of nearby ionizable groups, including the tyrosine phenol and other amino acid side chains, can significantly alter the electronic environment of the fluorine atom and thus its chemical shift.[13]

  • Solvent: The polarity and composition of the solvent can influence the chemical shift. For example, solvent isotope shifts are observed when switching from H₂O to D₂O, which can provide information about the solvent exposure of the residue.[1][14]

  • Temperature: Changes in temperature can affect the conformation of the peptide and the interactions of the 3-fluoro-L-tyrosine with its surroundings, leading to chemical shift changes.

  • Conformational Changes: The primary determinant of the chemical shift in a folded peptide is the unique three-dimensional environment of the 3-fluoro-L-tyrosine residue.[12] Binding to another molecule or a change in the peptide's fold will almost certainly result in a chemical shift change.[1][15]

  • Referencing: Incorrect referencing of the spectrum will lead to an apparent shift of all peaks. It is crucial to use a consistent and appropriate referencing method.[16][17]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations for resolving the more complex issues identified in the FAQs.

Guide 1: Addressing Poor Signal-to-Noise and Line Broadening Due to Peptide Aggregation

Peptide aggregation is a primary suspect for poor spectral quality. This guide provides a systematic approach to diagnose and mitigate this issue.

The Science Behind the Problem

As peptides aggregate, their effective molecular weight increases. According to the principles of NMR relaxation, larger molecules tumble more slowly in solution. This slow tumbling leads to more efficient transverse (T₂) relaxation, which manifests as broader lines in the NMR spectrum. In severe cases of aggregation or precipitation, the signal may be broadened beyond detection, leading to a very low S/N ratio.

Troubleshooting Workflow

Aggregation_Troubleshooting start Low S/N or Broad Peaks Observed visual_inspection Visually Inspect Sample for Turbidity/Precipitate start->visual_inspection concentration_series Acquire ¹⁹F NMR on a Concentration Series (e.g., 10 µM to 1 mM) visual_inspection->concentration_series analyze_linewidth Analyze Linewidth as a Function of Concentration concentration_series->analyze_linewidth linewidth_increase Does Linewidth Increase Significantly with Concentration? analyze_linewidth->linewidth_increase aggregation_confirmed Aggregation is Likely linewidth_increase->aggregation_confirmed Yes no_aggregation Aggregation is Unlikely; Investigate Other Causes linewidth_increase->no_aggregation No mitigation Mitigation Strategies aggregation_confirmed->mitigation optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) mitigation->optimize_buffer add_excipients Add Aggregation Inhibitors (e.g., Arginine, Low % DMSO) mitigation->add_excipients lower_temp Lower Experimental Temperature mitigation->lower_temp reacquire Re-acquire Spectrum Under Optimized Conditions optimize_buffer->reacquire add_excipients->reacquire lower_temp->reacquire

Caption: Troubleshooting workflow for peptide aggregation.

Experimental Protocols

1. Concentration-Dependent NMR Analysis:

  • Objective: To determine if aggregation is concentration-dependent.

  • Procedure:

    • Prepare a series of peptide samples at different concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) in the same buffer.

    • Acquire a 1D ¹⁹F NMR spectrum for each sample using identical acquisition parameters.

    • Process the spectra and measure the linewidth (full width at half maximum) of the 3-fluoro-L-tyrosine signal for each concentration.

  • Interpretation: A significant and progressive increase in linewidth with concentration is a strong indicator of self-association and aggregation.[4][5]

2. Buffer Optimization:

  • Objective: To find buffer conditions that minimize aggregation.

  • Procedure:

    • Prepare samples at a constant, problematic concentration in a variety of buffers.

    • Vary the pH. The net charge of the peptide can influence its solubility and aggregation propensity.

    • Vary the ionic strength (salt concentration). Both electrostatic attraction and repulsion can play a role in aggregation.

    • Acquire and analyze the ¹⁹F NMR spectra to identify the conditions that yield the sharpest signals.

ParameterRationaleRecommended Range
pH Modulates the charge state of ionizable residues, affecting electrostatic interactions.5.0 - 8.0
Ionic Strength Screens electrostatic interactions. High salt can sometimes promote hydrophobic collapse and aggregation.50 mM - 250 mM NaCl
Additives Arginine is known to suppress protein and peptide aggregation.50 mM - 200 mM L-Arginine
Co-solvents Low concentrations of organic solvents can sometimes disrupt hydrophobic interactions driving aggregation.1-5% d₆-DMSO

Table 1: Recommended Buffer Optimization Parameters for Mitigating Peptide Aggregation.

Guide 2: Managing Paramagnetic Broadening and Optimizing Relaxation

Paramagnetic species, either as contaminants or intentionally added, can have a profound impact on your ¹⁹F NMR spectrum. Understanding and controlling these effects is crucial.

The Science Behind the Problem

Paramagnetic centers, such as metal ions with unpaired electrons, create strong local magnetic fields. When a ¹⁹F nucleus comes into proximity with a paramagnetic center, its relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are significantly increased. This is known as Paramagnetic Relaxation Enhancement (PRE). The increase in the transverse relaxation rate (R₂) leads to line broadening, and the effect is proportional to 1/r⁶, where r is the distance between the fluorine and the paramagnetic center.[7][9]

Troubleshooting and Application Workflow

PRE_Workflow start Broad Peaks or Need for Faster Acquisition check_contamination Check for Paramagnetic Contamination start->check_contamination add_chelator Add a Chelator (e.g., EDTA) check_contamination->add_chelator reacquire_spectrum Re-acquire Spectrum add_chelator->reacquire_spectrum peaks_sharpen Peaks Sharpen? reacquire_spectrum->peaks_sharpen contamination_issue Contamination was the Issue peaks_sharpen->contamination_issue Yes consider_pre Consider Intentional PRE for Faster Acquisition peaks_sharpen->consider_pre No add_paramagnetic_agent Add Controlled Amount of Paramagnetic Agent (e.g., Ni(II)-EDTA) consider_pre->add_paramagnetic_agent optimize_concentration Optimize Agent Concentration to Decrease T₁ without Excessive Broadening add_paramagnetic_agent->optimize_concentration acquire_optimized_spectrum Acquire Spectrum with Shorter Recycle Delay optimize_concentration->acquire_optimized_spectrum

Caption: Workflow for managing paramagnetic effects in ¹⁹F NMR.

Experimental Protocols

1. Diagnosing and Removing Paramagnetic Contamination:

  • Objective: To determine if paramagnetic metal contamination is the cause of line broadening.

  • Procedure:

    • To your NMR sample, add a small aliquot of a concentrated stock solution of a metal chelator, such as EDTA, to a final concentration of 1-5 mM.

    • Gently mix and allow the sample to equilibrate for 10-15 minutes.

    • Re-acquire the ¹⁹F NMR spectrum.

  • Interpretation: If the peaks become significantly sharper, paramagnetic contamination was a likely cause. Ensure all buffers and labware are free from trace metal contamination.

2. Using PRE to Accelerate Data Acquisition:

  • Objective: To shorten the longitudinal relaxation time (T₁) to allow for a shorter recycle delay and faster data acquisition without significant line broadening.[6]

  • Procedure:

    • Prepare a stock solution of a paramagnetic relaxation agent, such as Ni(II) chelated with EDTA or DTPA.

    • Titrate small amounts of the agent into your peptide sample, acquiring a ¹⁹F spectrum at each step.

    • Monitor both the T₁ (using an inversion-recovery experiment) and the linewidth (T₂).

  • Interpretation: The goal is to find a concentration of the paramagnetic agent that significantly reduces T₁ without causing unacceptable line broadening. This allows for a much shorter recycle delay between scans, dramatically reducing the total experiment time, which is particularly useful for screening applications.[6]

Guide 3: Ensuring Accurate Chemical Shift Referencing

The large chemical shift range of ¹⁹F makes it a sensitive reporter, but this also means that accurate and consistent referencing is critical for comparing spectra and interpreting small chemical shift perturbations.[16][17]

The Science Behind the Problem

NMR chemical shifts are measured relative to a reference compound. While modern spectrometers can use internal deuterium lock signals for indirect referencing, this can be unreliable for ¹⁹F due to sample-dependent variations in magnetic susceptibility.[17] Therefore, using an internal or external standard is often necessary for high-precision work.

Referencing Protocols

1. Internal Referencing:

  • Objective: To provide a stable reference signal within the sample.

  • Procedure:

    • Add a small amount of an inert, fluorinated compound to your sample. The ideal reference should have a single, sharp resonance that does not overlap with your signals of interest and does not interact with your peptide.

    • Commonly used references include trifluoroacetic acid (TFA), sodium trifluoroacetate, or 4-(Trifluoromethyl)benzoic acid (TFMBA).[16]

    • Set the chemical shift of the reference peak to its known value.

  • Caution: Always confirm that your chosen internal standard does not bind to your peptide, as this would alter its chemical shift and make it an unreliable reference.[16][17] This can be checked by acquiring a spectrum of the reference with and without the peptide.

Reference CompoundTypical Chemical Shift (ppm)AdvantagesDisadvantages
Trifluoroacetic Acid (TFA)~ -76.55Sharp singlet, water-soluble.Chemical shift is pH-dependent.
4-(Trifluoromethyl)benzoic acid (TFMBA)~ -62.5Generally inert.Can be less soluble.
2,2,2-Trifluoroethanol (TFE)~ -77.7Volatile, can be removed.Can interact with peptides and alter conformation.

Table 2: Common Internal References for ¹⁹F NMR in Aqueous Samples. (Note: Exact chemical shifts can vary with conditions).

2. External Referencing:

  • Objective: To reference the spectrum without adding any substance to the sample.

  • Procedure:

    • Prepare a sealed capillary containing a reference compound (e.g., TFA in D₂O) and place it inside your NMR tube.

    • Acquire the spectrum and reference it to the signal from the capillary.

  • Caution: This method does not account for differences in magnetic susceptibility between the sample and the reference solution, which can lead to small inaccuracies.

III. Summary and Best Practices

  • Start with a Dilute Sample: When working with a new peptide, begin with a relatively low concentration (~50 µM) to minimize the risk of aggregation.

  • Always Visually Inspect Your Sample: Before and after the experiment, check for any signs of precipitation or turbidity.

  • Optimize Buffer Conditions: Don't underestimate the impact of pH and ionic strength on peptide solubility and spectral quality.

  • Use a Consistent Referencing Strategy: For comparative studies, such as ligand binding titrations, a reliable internal standard is highly recommended.[16][17]

  • Be Mindful of Contaminants: Trace paramagnetic metals can ruin a spectrum. Use high-purity reagents and consider adding a chelator if you suspect contamination.

By following these guidelines and systematically troubleshooting any issues that arise, you can leverage the power of ¹⁹F NMR to gain valuable insights into the structure, dynamics, and interactions of your 3-fluoro-L-tyrosine labeled peptides.

References

Validation & Comparative

A Researcher's Guide to Peptide Structure Modification: N-Fmoc-3-fluoro-L-tyrosine vs. N-Fmoc-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug development and biological research, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. This guide provides an in-depth comparison of two closely related building blocks: N-Fmoc-3-fluoro-L-tyrosine and its natural counterpart, N-Fmoc-L-tyrosine. By examining their fundamental differences and the resulting impact on peptide structure, stability, and function, we aim to equip researchers with the knowledge to make informed decisions in their peptide design and synthesis endeavors.

Introduction: The "Fluorine Advantage" in Peptide Chemistry

The substitution of a single hydrogen atom with fluorine on an amino acid side chain may seem like a subtle modification, but it can profoundly alter the physicochemical properties of a peptide.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond introduce unique electronic and steric effects.[2] In the context of tyrosine, placing a fluorine atom at the 3-position of the phenolic ring offers a powerful tool to modulate key parameters that govern a peptide's biological activity and therapeutic potential.

Structural and Physicochemical Property Comparison

The primary difference between this compound and N-Fmoc-L-tyrosine lies in the substitution of a hydrogen atom with a fluorine atom on the aromatic ring of the tyrosine side chain. This seemingly minor alteration has significant consequences for the molecule's electronic properties.

PropertyN-Fmoc-L-tyrosineThis compoundRationale for Change
Molecular Weight ~403.4 g/mol ~421.4 g/mol Addition of a fluorine atom.
Side Chain pKa ~10.1~8.8 (estimated for 3-F-Tyr)The electron-withdrawing nature of fluorine acidifies the phenolic hydroxyl group.[3]
Hydrogen Bonding Acts as both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl oxygen).The acidity of the hydroxyl proton is increased, making it a stronger hydrogen bond donor. The fluorine atom itself is a poor hydrogen bond acceptor.Fluorine's high electronegativity pulls electron density away from the hydroxyl group.
Hydrophobicity Moderately hydrophobic.Increased hydrophobicity.The C-F bond is more lipophilic than a C-H bond.

Note: The pKa of 3,5-difluorotyrosine has been experimentally determined to be 7.2, significantly lower than tyrosine's pKa of 9.9, illustrating the strong acidifying effect of fluorine substitution.[1] While direct experimental values for 3-monofluorotyrosine can vary depending on the molecular context, a significant decrease from tyrosine's pKa is expected.

Impact on Peptide Structure and Conformation

The introduction of 3-fluoro-L-tyrosine can induce subtle yet significant changes in peptide conformation. These changes are primarily driven by the altered electronic and steric properties of the fluorinated side chain.

Conformational Probing with 19F NMR

A key advantage of incorporating fluorinated amino acids is the ability to use 19F Nuclear Magnetic Resonance (NMR) spectroscopy as a sensitive probe for local environment and conformational changes.[4] The 19F chemical shift is highly responsive to its surroundings, providing a powerful tool to study peptide folding, dynamics, and interactions with binding partners.[5]

Caption: Workflow for using 19F NMR to study conformational changes in 3-F-Tyr peptides.

Influence on Secondary Structure

While the impact of a single 3-fluoro-L-tyrosine substitution on the overall secondary structure (e.g., alpha-helices or beta-sheets) is context-dependent, studies on fluorinated amino acids suggest that they can influence local peptide backbone geometry. The altered side-chain electronics and potential for non-covalent interactions can favor or disfavor certain dihedral angles, subtly perturbing the local conformation.

Experimental Data: A Comparative Analysis

Binding Affinity

The substitution of L-tyrosine with 3-fluoro-L-tyrosine can directly impact the binding affinity of a peptide to its target receptor or protein. The altered pKa, hydrogen bonding capabilities, and hydrophobicity of the side chain can either enhance or diminish binding interactions.

A study on dermorphin analogues, which are mu-selective opioid peptides, provides a direct comparison. The affinities of these peptides for both mu- and delta-opioid receptors were assessed.

PeptideReceptor Affinity (Ki, nM) - mu receptorReceptor Affinity (Ki, nM) - delta receptor
Tyr-D-Ala-Phe-Gly-NH2Lower (more potent)Lower (more potent)
Tyr(3-F) -D-Ala-Phe-Gly-NH2Higher (less potent)Higher (less potent)
Tyr-D-Arg-Phe-Lys-NH21.79160
Tyr(3-F) -D-Arg-Phe-Lys-NH215.2>10000

Data adapted from a study on dermorphin analogues.[4] A higher Ki value indicates lower binding affinity.

In this specific case, the introduction of a fluorine atom at the 3-position of the N-terminal tyrosine residue resulted in a two- to nine-fold reduction in binding affinity for the mu-opioid receptor.[4] This suggests that the native hydroxyl group of tyrosine is involved in a crucial interaction within the receptor's binding pocket that is disrupted by the electronic and steric changes induced by fluorination. However, the selectivity for the mu-opioid receptor was not significantly altered.[4]

Enzymatic Stability

A significant driver for incorporating fluorinated amino acids into therapeutic peptides is to enhance their resistance to proteolytic degradation. The altered side chain can hinder recognition and cleavage by proteases, thereby extending the peptide's in vivo half-life.

However, it is important to note that the effect of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[1][6] Some studies have shown that the incorporation of fluorinated amino acids can, in some cases, surprisingly lead to decreased stability against certain proteases.[1]

Practical Guide to Synthesis and Purification

The incorporation of this compound into a peptide sequence follows the general principles of solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. However, there are some practical considerations to ensure efficient synthesis and purification.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual or automated synthesis of a peptide containing a 3-fluoro-L-tyrosine residue.

1. Resin Selection and Preparation:

  • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[7]

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 20-30 minutes prior to the first coupling step.[8]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[9]

  • Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • For N-Fmoc-L-tyrosine and other standard amino acids: Pre-activate 3-5 equivalents of the Fmoc-amino acid with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[8] Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

  • For this compound: The coupling of fluorinated amino acids is generally efficient. Some studies have shown that a lower excess of the fluorinated amino acid (e.g., 1.5 equivalents) can be sufficient for efficient coupling, which can be economically advantageous.[3] However, to ensure complete coupling, it is advisable to start with standard coupling conditions (3-5 equivalents) and monitor the reaction completion using a qualitative method like the Kaiser test. If coupling is sluggish, extending the reaction time or performing a double coupling may be necessary.

  • Wash the resin extensively with DMF to remove excess reagents and byproducts.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, HBTU/DIPEA in DMF) Consider optimizing for 3-F-Tyr Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage End Crude Peptide Cleavage->End

Caption: A typical solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, treat the dried peptide-resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9]

  • The reaction is typically allowed to proceed for 2-3 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

Purification and Analysis

The crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Purification:

  • Column: A C18 stationary phase is most commonly used.[10]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent, is typically employed.[10][]

  • Detection: The peptide is detected by monitoring UV absorbance at 210-220 nm.[10]

  • Fractions are collected and analyzed for purity by analytical HPLC. Pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.

2. Analysis:

  • The identity of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct molecular weight.

  • Purity is assessed by analytical RP-HPLC.

Conclusion and Future Perspectives

The choice between this compound and N-Fmoc-L-tyrosine is a strategic one that should be guided by the specific goals of the research. While the incorporation of 3-fluoro-L-tyrosine can offer advantages in terms of increased enzymatic stability and the ability to use 19F NMR for structural and interaction studies, it may come at the cost of reduced binding affinity, as demonstrated in the case of dermorphin analogues.[4]

The lower pKa of the 3-fluoro-L-tyrosine side chain can also be a critical factor, as it will alter the charge state of the residue at physiological pH, potentially impacting electrostatic interactions. The synthesis of peptides containing 3-fluoro-L-tyrosine is generally straightforward using standard SPPS protocols, with the potential for using a reduced excess of the fluorinated amino acid to improve cost-effectiveness.[3]

As the field of peptide therapeutics continues to evolve, the rational design and incorporation of fluorinated amino acids like 3-fluoro-L-tyrosine will undoubtedly play an increasingly important role in the development of novel peptides with enhanced stability, tailored binding properties, and new functionalities.

References

A Senior Application Scientist's Guide to Selecting Non-Canonical Amino Acids for Protein 19F NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals who are leveraging the power of fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of alternative non-canonical amino acids (ncAAs) used as 19F NMR probes, moving beyond a simple catalog to offer field-proven insights and the rationale behind experimental choices.

The strategic placement of a 19F nucleus within a protein provides a sensitive, background-free spectroscopic reporter for probing subtle changes in local protein environments. The choice of the fluorinated amino acid is paramount, as it directly dictates the nature and quality of the information that can be obtained. This guide will walk you through the key performance characteristics of popular 19F-ncAAs, supported by experimental data and detailed protocols to empower you to make the most informed decision for your research.

The Ideal 19F NMR Probe: A Balance of Sensitivity and Stealth

Before we compare specific probes, let's establish the characteristics of an ideal 19F-ncAA. The goal is to introduce a reporter group that is highly sensitive to its local environment while minimally perturbing the native structure and function of the protein.

  • High Environmental Sensitivity: The 19F chemical shift should be exquisitely sensitive to changes in the local electrostatic environment, solvent accessibility, and conformational states. A large chemical shift dispersion is highly desirable as it allows for the resolution of multiple distinct states.

  • Minimal Perturbation: The size and chemical nature of the fluorinated moiety should not significantly alter the protein's folding, stability, or biological activity.

  • Single, Sharp Resonance: Ideally, the probe should give rise to a single, sharp NMR signal for each unique environment, simplifying spectral interpretation.

  • Favorable Relaxation Properties: The probe should have relaxation times (T1 and T2) that are conducive to the specific NMR experiments being performed, ensuring good signal-to-noise and resolution.

  • Efficient and Specific Incorporation: The ncAA must be efficiently and specifically incorporated into the desired protein position(s) using established methodologies like auxotrophic expression systems or cell-free synthesis.

Comparative Analysis of Common 19F-ncAA Probes

The selection of a probe is often a trade-off between sensitivity and the potential for structural perturbation. Below, we compare several widely used classes of fluorinated amino acids.

Aromatic Probes: Sentinels in Diverse Environments

Aromatic amino acids are frequently chosen for 19F labeling due to their involvement in ligand binding, protein-protein interactions, and protein folding cores.

  • p-Trifluoromethyl-L-phenylalanine (pTMF): A workhorse in the field, pTMF is often used to probe hydrophobic cores and ligand binding pockets. The -CF3 group is a sensitive reporter of the local electrostatic environment.

  • Fluorinated Tryptophans (5F-Trp, 7F-Trp): Tryptophan is often found at protein interfaces and its intrinsic fluorescence makes it a valuable multimodal probe. Fluorination at different positions on the indole ring provides reporters with distinct properties. For instance, 7-fluoro-L-tryptophan has been shown to be a sensitive reporter for changes in the local electrostatic environment.

  • 3-Fluoro-L-tyrosine (3F-Tyr): Tyrosine residues are frequently involved in hydrogen bonding and phosphorylation. 3F-Tyr is an excellent probe for these interactions, as its chemical shift is highly sensitive to changes in the ionization state of its hydroxyl group.

Aliphatic Probes: Probing the Protein Interior

While aromatic probes are popular, labeling aliphatic residues can provide unique insights into the protein's hydrophobic core and dynamics, often with less perturbation.

  • Trifluoromethionine (TFM): As an analogue of methionine, TFM can be incorporated using auxotrophic strains and provides a probe with a single 19F resonance. It has been successfully used to study protein-ligand interactions and conformational changes.

  • 5,5,5-Trifluoroleucine: This probe reports on hydrophobic packing and dynamics within the core of a protein. Its bulky -CF3 group, however, can be more perturbative than smaller probes.

Quantitative Data Comparison

The following table summarizes key performance metrics for several common 19F-ncAAs to facilitate a direct comparison. The environmental sensitivity is represented by the typical range of chemical shift changes (Δδ) observed upon transfer from a polar to a nonpolar environment or upon a specific biological event like ligand binding.

Non-Canonical Amino AcidTypical Chemical Shift (ppm)Environmental Sensitivity (Δδ ppm)Key StrengthsPotential Weaknesses
p-Trifluoromethyl-L-phenylalanine ~ -630.5 - 1.5High sensitivity to electrostatic changes; excellent for ligand binding studies.Can be perturbative due to the size of the -CF3 group.
7-Fluoro-L-tryptophan ~ -451.0 - 2.0Highly sensitive reporter of local environment; multimodal (NMR and fluorescence).Indole ring chemistry can be complex.
3-Fluoro-L-tyrosine ~ -1302.0 - 5.0 (pH-dependent)Extremely sensitive to hydrogen bonding and ionization state changes.Chemical shift is highly pH-dependent, which can complicate analysis.
Trifluoromethionine ~ -200.2 - 0.8Less perturbative than aromatic probes; good for probing core dynamics.Lower intrinsic sensitivity compared to aromatic probes.

Experimental Workflows and Protocols

Successful 19F NMR studies rely on robust protocols for probe incorporation and data acquisition. Below is a generalized workflow and a detailed protocol for incorporating a 19F-ncAA using an E. coli auxotrophic strain.

Overall Experimental Workflow

The entire process, from conceptualization to data interpretation, can be visualized as a multi-step workflow.

G cluster_prep Phase 1: Preparation cluster_expression Phase 2: Protein Expression & Purification cluster_analysis Phase 3: NMR & Data Analysis A Select 19F-ncAA Probe (based on scientific question) B Clone Gene of Interest into Expression Vector A->B C Generate/Acquire Auxotrophic E. coli Strain B->C D Culture Auxotroph in Minimal Media C->D E Induce Protein Expression & Supplement with 19F-ncAA D->E F Cell Lysis & Protein Purification (e.g., Ni-NTA, SEC) E->F G Prepare NMR Sample F->G H Acquire 1D 19F NMR Spectrum G->H I Data Processing & Analysis (e.g., titration, relaxation) H->I

Caption: High-level workflow for 19F NMR studies using ncAA incorporation.

Protocol: Incorporation of 3-Fluoro-L-tyrosine (3F-Tyr) in E. coli

This protocol describes a self-validating system for producing a 3F-Tyr labeled protein. The use of a tyrosine auxotroph and defined minimal media ensures that the only source of tyrosine for protein synthesis is the supplemented 3F-Tyr.

Trustworthiness Check: The success of the incorporation can be validated by mass spectrometry, which will show a mass shift corresponding to the replacement of tyrosine with 3F-Tyr.

Materials:

  • E. coli tyrosine auxotrophic strain (e.g., ATCC 23586).

  • Expression plasmid containing the gene of interest.

  • M9 minimal media components.

  • 19 standard amino acids (excluding tyrosine).

  • 3-Fluoro-L-tyrosine (3F-Tyr).

  • IPTG (for induction).

  • Appropriate antibiotics.

Methodology:

  • Starter Culture: Inoculate a single colony of the transformed auxotrophic E. coli strain into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Minimal Media Growth (Depletion): The next day, pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with sterile M9 salts to remove any residual LB medium. Resuspend the cells in 1 L of M9 minimal medium supplemented with all standard amino acids except tyrosine, along with the necessary antibiotic.

  • Cell Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. This step ensures that any internal stores of tyrosine are depleted.

  • Supplementation and Induction: Add 3-Fluoro-L-tyrosine to a final concentration of 100-150 mg/L. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue shaking for 12-16 hours. The lower temperature often improves protein folding and solubility.

  • Harvest and Purification: Harvest the cells by centrifugation. The subsequent protein purification steps (e.g., lysis, affinity chromatography, size-exclusion chromatography) will depend on the specific protein and affinity tags used.

  • Validation: Confirm successful incorporation of 3F-Tyr via intact protein mass spectrometry. The expected mass increase is 18 Da per incorporated 3F-Tyr relative to the unlabeled protein (F atomic mass ≈ 19, H atomic mass ≈ 1).

Choosing the Right Probe: A Decision-Making Framework

The optimal probe choice is dictated entirely by the biological question at hand. Are you studying a subtle conformational change, a major binding event, or a change in the protonation state of a key residue?

G cluster_probes A What is the primary scientific question? B Investigating Ligand Binding in a Hydrophobic Pocket? A->B Binding C Probing H-Bonding or Enzymatic Catalysis? A->C Mechanism D Monitoring a Large Conformational Change? A->D Dynamics E Studying Protein-Protein Interfaces? A->E Interaction P1 p-TMF B->P1 P2 3F-Tyr C->P2 P3 7F-Trp D->P3 P4 TFM D->P4 E->P3

Caption: A simplified decision tree for selecting an appropriate 19F-ncAA probe.

This guide serves as a starting point. The field of non-canonical amino acid development is vibrant, with new probes offering enhanced sensitivity and novel functionalities continually emerging. The principles outlined here—balancing sensitivity with structural integrity and choosing the probe that best answers the scientific question—will remain central to the successful application of 19F NMR in understanding the intricate world of protein science.

A Senior Application Scientist's Guide to Mass Spectrometry Validation of N-Fmoc-3-fluoro-L-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern chemical biology and drug development.[1] It allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced stability, unique catalytic activities, or the ability to serve as precisely targeted therapeutic agents.[1] Among these, N-Fmoc-3-fluoro-L-tyrosine stands out as a valuable analogue for probing biological systems and designing new peptide-based drugs. However, the promise of this technology hinges on a critical, and often challenging, step: unequivocally validating that the UAA has been incorporated with high fidelity at the intended position.

Mass spectrometry (MS) has emerged as the gold standard for this validation, offering unparalleled sensitivity and specificity.[2][3] This guide provides an in-depth comparison of MS-based strategies for confirming the incorporation of this compound, grounded in the practical insights of a seasoned application scientist. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Why Validate?

The synthesis of peptides or the expression of proteins containing UAAs is not always perfect.[4] Potential pitfalls include:

  • Failed Incorporation: The synthetic coupling or the cellular translational machinery fails to incorporate the UAA, leading to truncated products.

  • Mis-incorporation: A natural amino acid is incorporated at the target site instead of the UAA.

  • Low Fidelity: The incorporation efficiency is low, resulting in a heterogeneous mixture of the desired product and undesired side-products.

Foundational Strategy: Bottom-Up Proteomics

For proteins, the most common and robust validation strategy is "bottom-up" or "shotgun" proteomics.[5][6][7] This approach simplifies the analytical challenge by breaking down the large, complex protein into smaller, more manageable peptides prior to MS analysis.[5][6] In contrast, "top-down" proteomics, which analyzes the intact protein, can be powerful but is often hampered by spectral complexity for larger molecules.[8][9]

Core Validation Workflow

The validation process can be systematically broken down into three core stages. Here, we compare the critical choices and methodologies at each step.

Stage 1: Sample Preparation - Setting the Stage for Success

The goal of sample preparation is to present the mass spectrometer with a clean, digestible sample. The approach differs significantly for synthetic peptides versus recombinantly expressed proteins.

For Synthetic Peptides: Synthetic peptides incorporating 3-fluoro-L-tyrosine are typically analyzed directly after purification. The primary consideration is ensuring the sample is free from excess salts and scavengers used during solid-phase peptide synthesis (SPPS), as these can interfere with ionization.[10]

For Recombinant Proteins: The Art of Proteolytic Digestion For proteins, we must first cleave them into peptides using proteases.[11][12] This process, known as proteolytic digestion, is the most critical step in the bottom-up workflow.[7][13]

Parameter Method 1: Trypsin Method 2: Alternative Proteases (e.g., Chymotrypsin, Glu-C) Senior Scientist's Rationale
Cleavage Specificity C-terminal to Lysine (K) and Arginine (R)[14]Chymotrypsin: C-terminal to aromatic residues (F, Y, W)[11]. Glu-C: C-terminal to Glutamic acid (E).Trypsin is the workhorse of proteomics due to its high specificity, which generates predictable peptides.[7][14] However, if the 3-fluoro-L-tyrosine is located in a region that produces a very large or very small tryptic peptide (outside the ideal 6-25 amino acid range for MS identification), an alternative enzyme is necessary to generate an observable peptide containing the modification.[15] Using multiple proteases can increase sequence coverage.[15]
Resulting Peptides Peptides typically have a basic residue at the C-terminus, promoting good ionization and fragmentation.[14]Generates a different and complementary set of peptides.The choice of enzyme should be guided by an in silico digestion of the target protein sequence. This predictive step is crucial for designing an experiment that guarantees the UAA-containing peptide is of an appropriate length and composition for confident MS/MS identification.
Diagram: Bottom-Up Validation Workflow

The following diagram illustrates the fundamental steps from the expressed protein to confident identification of the UAA-containing peptide.

Bottom_Up_Workflow cluster_prep Stage 1: Sample Preparation cluster_analysis Stage 2: LC-MS/MS Analysis cluster_data Stage 3: Data Interpretation Protein Protein with 3-Fluoro-L-Tyrosine Denature Denaturation & Reduction/Alkylation Protein->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC Peptide Separation (LC) Digest->LC MS1 MS1: Precursor Ion Scan (High Resolution) LC->MS1 Ionization (ESI) MS2 MS2: Fragmentation (e.g., HCD) MS1->MS2 Select Peptide Spectra MS/MS Spectrum MS2->Spectra Search Database Search & Validation Spectra->Search Result Confirmed Incorporation Search->Result

Caption: A typical bottom-up proteomics workflow for UAA validation.

Stage 2: Mass Spectrometric Analysis - A Comparative Overview

Once the peptides are prepared, they are separated by liquid chromatography (LC) and introduced into the mass spectrometer.[6][16] The choice of MS instrumentation and fragmentation method is pivotal.

The Power of High-Resolution Mass Spectrometry (HRMS)

The first step in the MS analysis (MS1) is to accurately measure the mass-to-charge (m/z) ratio of the intact peptides. High-resolution instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are essential.[9][15][17] Their ability to measure mass with high accuracy (typically <5 ppm) allows for the confident differentiation of the 3-fluoro-L-tyrosine-containing peptide from its natural tyrosine counterpart.[18]

Amino AcidMonoisotopic Mass (Da)Mass Difference (Da)
Tyrosine (Y)163.0633-
3-Fluoro-L-Tyrosine (FY) 181.0539 +17.9906

This mass shift is the primary signature we are looking for in the MS1 scan.

Tandem Mass Spectrometry (MS/MS): Sequencing the Peptide

Observing the correct mass in the MS1 scan is strong evidence, but it is not definitive proof. To confirm the exact location of the UAA, we must perform tandem mass spectrometry (MS/MS).[19][20] In this step, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.[10][20]

Fragmentation Method Principle Application & Rationale
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) Peptides are fragmented by collision with an inert gas. This typically breaks the weakest bonds—the peptide backbone bonds—creating a ladder of "b" and "y" ions.[8][20]This is the most common and robust method for peptide sequencing.[8] The resulting spectrum should show a clear series of fragment ions. The key is to identify a mass shift of +17.9906 Da on the specific b- or y-ion where fragmentation occurs after the 3-fluoro-L-tyrosine residue, thus pinpointing its location. HCD, common on Orbitrap instruments, is particularly useful as it avoids the "low mass cutoff" issue of traditional CID, ensuring all fragment ions can be observed.[8]
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Fragmentation is induced by transferring an electron to the peptide ion. This preferentially cleaves the N-Cα bond of the peptide backbone, generating "c" and "z" ions.ETD/ECD is considered a "softer" fragmentation technique. It is particularly advantageous for preserving labile post-translational modifications (PTMs).[8] While the C-F bond is generally stable, using ETD can provide complementary fragmentation data, especially for larger peptides or those with other modifications, increasing the overall confidence of the site assignment.
Diagram: MS/MS Fragmentation Logic

This diagram shows how MS/MS fragmentation confirms the location of the incorporated 3-fluoro-L-tyrosine (FY).

MSMS_Fragmentation cluster_peptide Peptide: A-K-FY-G-R cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) A A K K b1 b1 A A->b1 FY FY b2 b2 A-K K->b2 G G b3 b3 A-K-FY FY->b3 y3 y3 FY-G-R FY->y3 R R y2 y2 G-R G->y2 y1 y1 R R->y1

Caption: Fragmentation produces b- and y-ions. The mass shift appears in ions containing the UAA.

Stage 3: Data Analysis and Interpretation - The Final Verdict

The final step is to analyze the acquired MS/MS spectra to confirm the peptide sequence and the location of the modification. This is typically done using specialized proteomics software (e.g., Mascot, MaxQuant, Proteome Discoverer).

Key Validation Checks:

  • Precursor Mass Accuracy: Does the measured mass of the peptide in the MS1 scan match the theoretical mass of the peptide containing 3-fluoro-L-tyrosine within a narrow tolerance (e.g., < 5 ppm)?

  • Fragment Ion Coverage: Is there a continuous series of b- and/or y-ions that covers the site of modification? A high-quality spectrum will have multiple fragment ions that "bracket" the UAA.

  • Confirming the Mass Shift: Do the fragment ions containing the 3-fluoro-L-tyrosine show the expected +17.9906 Da mass shift compared to their theoretical tyrosine-containing counterparts?

  • Absence of the Unmodified Peptide: A crucial part of validation is to also search for the corresponding unmodified (tyrosine-containing) peptide. Its absence or very low abundance is a key indicator of high incorporation efficiency.

Experimental Protocols

Protocol 1: Validation in a Recombinant Protein via LC-MS/MS
  • Protein Digestion:

    • Quantify protein concentration (e.g., BCA assay).

    • Aliquot 20 µg of the protein into a microcentrifuge tube.

    • Add 50 mM Ammonium Bicarbonate buffer to a final volume of 20 µL.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Clean up the peptide mixture using a C18 desalting tip. Elute and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water.

    • Inject 1-2 µL onto a C18 analytical column coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris or Sciex ZenoTOF).

    • Use a 60-minute gradient from 2% to 40% acetonitrile with 0.1% formic acid to separate the peptides.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Settings: Resolution of 60,000; scan range of 350-1500 m/z.

    • MS2 Settings: Select the top 20 most intense precursor ions for HCD fragmentation; resolution of 15,000.

  • Data Analysis:

    • Search the resulting raw data file against a database containing the sequence of the target protein.

    • Specify a variable modification on tyrosine corresponding to a mass shift of +17.9906 Da.

    • Set precursor mass tolerance to 10 ppm and fragment mass tolerance to 0.02 Da.

    • Manually inspect the MS/MS spectrum of the identified 3-fluoro-L-tyrosine-containing peptide to verify the key fragment ions that confirm the site of incorporation.

References

using N-Fmoc-3-fluoro-L-tyrosine as an internal standard in NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantitative NMR Internal Standards:

This guide provides an in-depth, objective comparison of N-Fmoc-3-fluoro-L-tyrosine as a specialized internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of complex samples, particularly in contexts where conventional standards may fall short. We will explore the foundational principles of qNMR, evaluate the performance of established standards, and present the unique advantages offered by a fluorinated amino acid derivative. The methodologies and insights herein are grounded in established analytical principles to ensure scientific integrity and practical applicability.

The Critical Role of the Internal Standard in qNMR

Quantitative NMR (qNMR) stands as a powerful primary analytical method because the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2] This fundamental principle allows for the determination of substance concentration and purity without the need for identical reference standards for each analyte. However, the accuracy of this "absolute" quantification hinges on a comparative measurement against a co-dissolved compound of known purity and concentration: the internal standard.[3][4]

The choice of an internal standard is therefore not a trivial procedural step; it is the cornerstone of the experiment's accuracy and reliability.[5] An ideal internal standard must exhibit a specific set of characteristics to ensure the integrity of the quantitative data:

  • High Purity and Stability: The standard must be of a high, well-documented purity and should not degrade under the experimental conditions.[6][7]

  • Chemical Inertness: It must not react with the analyte(s) or the solvent.[2]

  • Signal Simplicity and Separation: It should produce one or more sharp, simple signals (ideally singlets) in a region of the NMR spectrum that is free from any analyte signals to prevent overlap.[6][8]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[7]

  • Known Molar Mass and Proton Count: These are essential for the final concentration calculation.

  • Appropriate Relaxation Times (T₁): The T₁ relaxation times of the standard's and analyte's quantitative signals should not be excessively long, as this would necessitate impractically long relaxation delays (D1) to ensure full magnetization recovery between scans—a prerequisite for accurate integration.[5]

The Incumbents: A Review of Common Aqueous ¹H NMR Standards

For decades, the analysis of aqueous samples has been dominated by two primary internal standards: 3-(trimethylsilyl)propanesulfonic acid sodium salt (DSS) and 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (TSP).

  • DSS (Sodium 3-(trimethylsilyl)propane-1-sulfonate): Recommended by IUPAC for aqueous solutions, DSS provides a sharp singlet from its nine equivalent trimethylsilyl (TMS) protons, which is set to 0.0 ppm.[9][10] Its sulfonate group ensures good water solubility, and its chemical shift is relatively insensitive to pH changes.[11] However, DSS is not entirely inert; it is known to interact with cationic peptides and other biomolecules, which can lead to signal broadening or shifts, compromising quantification.[12] Furthermore, DSS itself has other proton signals at approximately 2.91, 1.75, and 0.63 ppm, which can interfere with analyte signals in crowded spectral regions.[11]

  • TSP (Sodium trimethylsilyl propionate): Similar to DSS, TSP offers a reference singlet at 0.0 ppm. Its use of a carboxylic acid for water solubility, however, makes its chemical shift more susceptible to pH variations, a significant drawback in biological samples where pH can fluctuate.[11] Like DSS, it can also bind to proteins, potentially leading to an overestimation of metabolite concentrations.[12]

These limitations have driven a search for alternative standards, such as 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA), which was designed to minimize interactions with cationic species.[12] Yet, challenges remain, especially in complex matrices or when utilizing other NMR-active nuclei.

A Specialized Alternative: this compound

This compound emerges as a compelling candidate for specialized qNMR applications.[13][14][15] Its structure provides unique features that directly address some of the shortcomings of traditional standards.

Diagram: Chemical Structures of Internal Standards

G cluster_0 This compound cluster_1 DSS cluster_2 TSP a This compound b DSS c TSP

Caption: Chemical structures of the compared NMR internal standards.

The ¹⁹F NMR Advantage

The most significant feature of this molecule is its fluorine atom. ¹⁹F NMR offers a powerful quantitative alternative to ¹H NMR for several reasons:

  • High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio (83% of ¹H), resulting in excellent signal-to-noise.[16]

  • Vast Chemical Shift Range: The chemical shift range for ¹⁹F spans over 400 ppm, which dramatically reduces the probability of signal overlap.[16]

  • No Biological Background: Fluorine is virtually absent in biological systems, meaning the ¹⁹F spectrum is exceptionally clean, with the only signals arising from the fluorinated analyte and the standard.[16]

This makes this compound an outstanding internal standard for quantifying other fluorine-containing molecules or analytes that have been derivatized with a fluorine tag.[17][18]

Considerations for ¹H NMR

When used as a standard in ¹H NMR, this compound provides signals in regions distinct from the 0 ppm reference of DSS/TSP. The aromatic protons of the Fmoc group and the tyrosine ring typically resonate downfield (between ~7-8 ppm and ~6.5-7.5 ppm, respectively), while the aliphatic protons appear further upfield.[19][20] This can be highly advantageous in metabolomics or peptide analysis, where the aliphatic region (0.5-4.5 ppm) is often densely populated with signals. By providing reference signals in the less-crowded aromatic region, it can circumvent significant overlap issues.

Performance Comparison: A Head-to-Head Analysis

The selection of an internal standard is a critical step in method development.[5] The following table provides a comparative summary of the key performance characteristics of this compound against DSS and TSP.

FeatureThis compoundDSS (Sodium 3-(trimethylsilyl)propane-1-sulfonate)TSP (Sodium trimethylsilyl propionate)
Primary Nucleus ¹⁹F (primary), ¹H (secondary)¹H¹H
¹H Reference Signal Multiple signals, primarily in aromatic (~6.5-8.0 ppm) and aliphatic regions.Singlet at 0.0 ppm . Other signals at ~0.6, 1.7, 2.9 ppm.[11]Singlet at 0.0 ppm .
¹⁹F Reference Signal A single signal (or narrow multiplet) in a clean spectral window.N/AN/A
Solubility Good solubility in organic solvents (e.g., DMSO-d₆, MeOD). Requires co-solvents for aqueous media.High solubility in D₂O.High solubility in D₂O.
pH Sensitivity Chemical shifts of aromatic protons and the fluorine atom are expected to be sensitive to pH changes due to the phenolic hydroxyl and carboxylic acid groups.TMS signal is relatively insensitive to pH.[11]TMS signal is sensitive to pH due to the carboxylate group.[11]
Potential for Interaction The aromatic rings may engage in π-π stacking with analytes. Less prone to the ionic interactions seen with DSS/TSP and cationic molecules.Known to interact with cationic peptides and proteins, causing signal broadening.[12]Known to interact with proteins.[12]
Ideal Use Case ¹⁹F qNMR . ¹H qNMR of complex mixtures (e.g., peptides, natural products) where the 0-3 ppm region is crowded.General purpose ¹H qNMR in well-buffered aqueous solutions.General purpose ¹H qNMR where pH is strictly controlled and protein interaction is not a concern.

Experimental Protocol: Validation of this compound as a qNMR Standard

Trustworthiness in an analytical method is built upon rigorous validation.[1] The following protocol outlines a self-validating system to confirm the suitability of this compound for a specific application. This experiment is designed to determine its linearity, accuracy, and precision against a certified reference material like DSS.

Diagram: Experimental Validation Workflow

G cluster_prep 1. Preparation cluster_sample 2. Sample Creation cluster_acq 3. NMR Acquisition cluster_analysis 4. Data Analysis & Validation A Weigh Certified Analyte, This compound (IS), and DSS (CRM) B Prepare Individual Stock Solutions (e.g., in DMSO-d6) A->B C Create Calibration Series: Fixed [IS] & [CRM], Varying [Analyte] B->C D Transfer to NMR Tubes C->D E Set Quantitative Parameters (e.g., D1 ≥ 5 * T1, 90° pulse) D->E F Acquire 1H and 19F Spectra for each sample E->F G Process Spectra (Phasing, Baseline Correction) F->G H Integrate Analyte, IS, and CRM Signals G->H I Calculate Analyte Concentration using both IS and CRM H->I J Assess Linearity, Accuracy, and Precision I->J

Caption: Workflow for the validation of a new internal standard (IS).

Step-by-Step Methodology
  • Materials:

    • This compound (high purity, >98%)

    • Certified Reference Material (CRM), e.g., DSS or Maleic Acid (purity specified on certificate)

    • Analyte of interest (high purity)

    • Deuterated solvent (e.g., DMSO-d₆)

    • Class A volumetric flasks and calibrated pipettes/syringes

  • Preparation of Stock Solutions:

    • Accurately weigh approximately 20 mg of this compound, the CRM, and the analyte into separate vials. Record the masses to at least four decimal places.

    • Dissolve each compound in a precise volume (e.g., 1.000 mL) of DMSO-d₆ to create concentrated stock solutions. Ensure complete dissolution. Causality: Preparing stock solutions minimizes weighing errors for individual NMR samples and ensures consistency across a series.

  • Preparation of NMR Samples for Linearity Curve:

    • Prepare a series of at least five NMR samples. In each, combine a fixed, known volume of the this compound stock and the CRM stock.

    • To this series, add varying, accurately known volumes of the analyte stock solution to create a range of concentrations (e.g., from the limit of quantification to a high concentration).

    • Add solvent to bring each sample to the same final volume (e.g., 600 µL).

    • Causality: Using a fixed amount of standard and varying the analyte concentration is the classical method for establishing the linearity of the response.

  • NMR Acquisition:

    • Set the spectrometer to quantitative acquisition parameters. This is the most critical step for accuracy.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ value of the signals being integrated (for analyte, standard, and CRM). If T₁ is unknown, a conservative value of 30-60 seconds is often used.

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.[7]

    • Number of Scans (NS): Acquire enough scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (>150:1) for the smallest integral to be measured.

    • Temperature Control: Maintain a stable sample temperature (e.g., 298 K).

    • Acquire both a ¹H and a ¹⁹F spectrum for each sample.

  • Data Processing and Calculation:

    • Apply identical processing parameters to all spectra. Perform careful phasing and baseline correction to ensure accurate integration.

    • Integrate the chosen signals for the analyte, this compound (both ¹H and ¹⁹F signals), and the CRM.

    • Calculate the purity or concentration of the analyte using the following formula, once with this compound as the standard and once with the CRM as the standard.[2] P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: P=Purity, I=Integral, N=Number of protons for the integrated signal, M=Molar mass, m=mass.

  • Validation:

    • Accuracy: Compare the concentration values calculated using this compound with those calculated using the certified CRM. The percentage difference should be within an acceptable tolerance (e.g., <2%).

    • Linearity: Plot the calculated analyte concentration versus the gravimetrically prepared concentration. The correlation coefficient (R²) should be >0.999.

    • Precision: Prepare and analyze at least three samples at the same concentration to calculate the relative standard deviation (RSD), which should be low (e.g., <1%).

Conclusion: An Expert Perspective

While DSS and TSP remain the workhorses for routine aqueous qNMR, they are not a universal solution. Their propensity for interaction with biomolecules and the spectral crowding they can cause in the aliphatic region necessitate the availability of specialized alternatives.

This compound presents a robust and powerful option for specific, challenging qNMR scenarios. Its utility in ¹⁹F qNMR is unequivocal , offering a clean spectral window and high sensitivity that is ideal for the analysis of fluorinated pharmaceuticals or tagged biomolecules. In ¹H qNMR , its downfield signals provide a strategic advantage for quantifying analytes in complex mixtures like peptides, natural product extracts, or metabolomic samples, where the upfield region is congested.

References

A Comparative Guide to the Analytical Characterization of Peptides Containing N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids, such as 3-fluoro-L-tyrosine, into peptides represents a significant strategy in modern drug discovery.[1] Fluorination can enhance metabolic stability, improve binding affinity, and modulate the conformational properties of peptides, making them more attractive as therapeutic candidates.[1][2] However, these modifications also introduce unique challenges in their synthesis, purification, and analytical characterization. This guide provides an in-depth comparison of key analytical techniques for characterizing peptides containing N-Fmoc-3-fluoro-L-tyrosine, offering insights into experimental choices and presenting supporting data to aid researchers in navigating these complexities.

The Importance of Rigorous Analytical Characterization

Synthetic peptides are susceptible to a variety of impurities, including deletion sequences, insertion sequences, and post-synthesis modifications.[3][4] The introduction of a fluorinated amino acid adds another layer of complexity. Therefore, a comprehensive analytical workflow is crucial to ensure the identity, purity, and quality of the final peptide product, which is a regulatory expectation for therapeutic peptide development.[4][5][6]

Orthogonal Analytical Approaches: A Multi-faceted Strategy

No single analytical technique can provide a complete picture of a synthetic peptide's characteristics. A combination of orthogonal methods, each probing different physicochemical properties, is essential for comprehensive analysis. This guide will focus on the three pillars of peptide characterization:

  • Chromatography: For separation and purity assessment.

  • Mass Spectrometry: For molecular weight determination and sequence verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a peptide containing this compound.

Peptide Synthesis and Characterization Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Analytical Characterization Resin Resin Swelling Coupling Fmoc-AA Coupling Resin->Coupling Repeat for each AA Deprotection Fmoc Deprotection Coupling->Deprotection Repeat for each AA Deprotection->Coupling Repeat for each AA Cleavage Cleavage & Deprotection Deprotection->Cleavage RP_HPLC Preparative RP-HPLC Cleavage->RP_HPLC Crude Peptide Analytical_HPLC Analytical RP-HPLC/UPLC RP_HPLC->Analytical_HPLC Purified Fractions MS Mass Spectrometry (LC-MS) Analytical_HPLC->MS NMR NMR Spectroscopy Analytical_HPLC->NMR

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis followed by purification and analytical characterization.

I. High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[7][8][9] Its high resolving power allows for the separation of the target peptide from closely related impurities.[8]

Experimental Considerations for Fluorinated Peptides

The introduction of fluorine can alter the hydrophobicity of the peptide, influencing its retention behavior in RP-HPLC.

  • Column Selection: C18 columns are the most common choice for peptide analysis.[8] However, for fluorinated peptides, alternative stationary phases can offer different selectivities. A screening approach using columns with different chemistries (e.g., C8, Phenyl-Hexyl, Fluoro-Phenyl) is recommended to achieve optimal separation.[10]

  • Mobile Phase: A typical mobile phase consists of an aqueous phase (A) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic phase (B), usually acetonitrile (ACN).[8][11] The concentration of TFA can impact peak shape, and lower concentrations are often preferred for subsequent mass spectrometry analysis to minimize ion suppression.[8]

  • Gradient Optimization: A shallow gradient is often necessary to resolve impurities that are structurally very similar to the main product.[8]

Comparative Data: Elution Profiles of a Model Peptide

Consider a model hexapeptide, Ac-Gly-Ala-Val-Leu-Ile-Phe-NH2, and its 3-fluoro-L-tyrosine analogue, Ac-Gly-Ala-Val-Leu-Ile-(3-F-Tyr)-NH2. The following table summarizes their expected retention times under typical RP-HPLC conditions.

Peptide SequenceStationary PhaseGradient (%B in 30 min)Expected Retention Time (min)Purity (%)
Ac-GAVLIF-NH2C1820-80%~15.2>98%
Ac-GAVLI(3-F-Y)-NH2C1820-80%~14.8>98%
Ac-GAVLI(3-F-Y)-NH2Fluoro-Phenyl20-80%~16.5>98%

Data is illustrative and based on general chromatographic principles. Actual retention times will vary based on the specific system and conditions.

Rationale: The fluorine atom in 3-fluoro-L-tyrosine can slightly decrease the overall hydrophobicity compared to phenylalanine, leading to a slightly earlier elution on a standard C18 column. Conversely, a fluoro-phenyl column may exhibit enhanced retention due to specific interactions between the fluorinated stationary phase and the fluorinated peptide.

Protocol: Standard RP-HPLC Analysis
  • Column: C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL in Mobile Phase A.

II. Mass Spectrometry (MS): Unambiguous Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and verifying its amino acid sequence.[3][12] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, providing a powerful analytical platform.[3]

Key MS Techniques for Peptide Characterization
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for analyzing peptides, producing multiply charged ions.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that typically produces singly charged ions and is often used for rapid molecular weight determination.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the confident identification of the elemental composition of the peptide and its fragments.[4]

  • Tandem Mass Spectrometry (MS/MS): Involves isolating a specific parent ion and fragmenting it to obtain sequence information.

Interpreting MS Data for this compound Peptides

The presence of the Fmoc group (C15H11O2, MW = 223.25 Da) and the fluorine atom will be reflected in the mass spectrum.

ComponentMonoisotopic Mass (Da)
Fmoc group223.0786
3-fluoro-L-tyrosine residue181.0641
Tyrosine residue163.0633

Example Calculation for a Tripeptide (Fmoc-Gly-(3-F-Tyr)-Ala-OH):

  • Fmoc: 223.0786

  • Gly: 57.0215

  • 3-F-Tyr: 181.0641

  • Ala: 71.0371

  • Total Expected Mass: 532.1913 Da

Workflow for LC-MS/MS Analysis

LC-MS_MS_Workflow Peptide_Sample Purified Peptide LC_Separation UPLC Separation Peptide_Sample->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Full Mass Spectrum) ESI_Ionization->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection Select [M+H]+ CID_Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ion Spectrum) CID_Fragmentation->MS2_Scan Data_Analysis Sequence Confirmation MS2_Scan->Data_Analysis

Caption: A typical workflow for peptide sequence verification using tandem mass spectrometry (LC-MS/MS).

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

NMR spectroscopy provides the most detailed structural information about a peptide, including the confirmation of the fluorine incorporation site and the overall three-dimensional conformation.[2][5] For peptides containing fluorine, ¹⁹F NMR is a particularly powerful tool.[2]

Key NMR Experiments
  • ¹H NMR: Provides information about the proton environment in the peptide. The aromatic region of the spectrum will be characteristic for the 3-fluoro-L-tyrosine residue.

  • ¹³C NMR: Offers insights into the carbon skeleton of the peptide.

  • ¹⁹F NMR: A highly sensitive technique that directly observes the fluorine atom. The chemical shift of the fluorine signal can be sensitive to the local environment, providing information about peptide folding and interactions.[2]

  • 2D NMR (COSY, TOCSY, NOESY): Used to assign proton resonances and determine through-bond and through-space correlations, which are essential for complete structural elucidation.[5][13]

Expected Chemical Shifts for 3-fluoro-L-tyrosine

The following table provides approximate ¹H and ¹³C chemical shifts for the aromatic ring of a tyrosine residue versus a 3-fluoro-L-tyrosine residue within a peptide.

AtomTyrosine (ppm)3-fluoro-L-tyrosine (ppm)
H2/H6~7.19H2: ~7.0, H6: ~6.9, H5: ~6.8
H3/H5~6.90
C1~129.5~125
C2/C6~133.5C2: ~115 (J=18 Hz), C6: ~125
C3/C5~118.6C3: ~155 (J=240 Hz), C5: ~118
C4~157.7~145 (J=10 Hz)

Data is illustrative and sourced from typical values found in the literature and databases.[14][15] J-couplings (J) are approximate for ¹³C-¹⁹F interactions.

Rationale: The electron-withdrawing fluorine atom significantly alters the electronic environment of the aromatic ring, leading to distinct changes in the chemical shifts and observable J-couplings in both ¹H and ¹³C NMR spectra. The large one-bond C-F coupling constant is a definitive indicator of fluorine incorporation.

Protocol: Basic ¹⁹F NMR Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Acquisition: Acquire a simple one-dimensional ¹⁹F spectrum.

  • Referencing: Reference the spectrum to an external standard (e.g., CFCl₃).

Conclusion: An Integrated Approach for Confident Characterization

The analytical characterization of peptides containing this compound requires a meticulous and multi-faceted approach. While RP-HPLC is essential for purity determination, mass spectrometry provides irrefutable evidence of molecular identity. For unequivocal structural confirmation, particularly of the fluorinated residue's incorporation and its impact on the peptide's conformation, NMR spectroscopy is unparalleled. By judiciously applying these orthogonal techniques, researchers can ensure the quality and integrity of their novel fluorinated peptide candidates, paving the way for their successful application in drug development and other scientific endeavors.

References

A Researcher's Guide to Fluorinated Tyrosine Analogs: N-Fmoc-3-fluoro-L-tyrosine vs. 3,5-difluoro-L-tyrosine in Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-canonical amino acids is a powerful tool to modulate the biological and physicochemical properties of peptides. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance metabolic stability, alter binding affinities, and serve as unique probes for mechanistic studies. This guide provides an in-depth comparison of two commonly used fluorinated tyrosine analogs, N-Fmoc-3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine, with a focus on their application in functional assays.

The Power of Fluorine in Peptide Science

The introduction of fluorine, the most electronegative element, into an amino acid structure can induce profound effects. The strong carbon-fluorine bond enhances resistance to enzymatic degradation, a critical factor in peptide-based therapeutics.[1] Furthermore, the electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups, influencing electrostatic interactions and hydrogen bonding capabilities, which are pivotal in molecular recognition and catalysis.[2][3]

Head-to-Head Comparison: Mono- vs. Di-fluorinated Tyrosine

PropertyThis compound3,5-difluoro-L-tyrosineNatural L-tyrosine
Structure Single fluorine at the 3-position of the phenyl ringTwo fluorines at the 3- and 5-positions of the phenyl ringUnsubstituted phenyl ring
Phenolic pKa ~8.8 (for the free amino acid)~7.2-8.0 (in a protein context)[2]~10.1
Hydrophobicity Increased relative to tyrosineFurther increased relative to 3-fluoro-L-tyrosineBaseline
Key Applications Probing electrostatic interactions, enhancing binding affinity, studying neurotransmitter pathways.[4][5]Substrate mimics in phosphatase assays, enhancing metabolic stability, tyrosinase-resistant probes.[2]Natural building block of proteins.

The most striking difference between these two analogs lies in the pKa of their phenolic side chains. The single fluorine atom in 3-fluoro-L-tyrosine moderately lowers the pKa compared to natural tyrosine. The addition of a second fluorine in 3,5-difluoro-L-tyrosine results in a more significant drop in pKa, bringing it closer to physiological pH.[2] This modulation of acidity is a critical factor in designing peptides for specific biological assays, particularly those involving enzymes sensitive to the protonation state of their substrates.

Functional Assays: A Comparative Overview

Protein Tyrosine Phosphatase (PTP) Assays

A significant application for fluorinated tyrosine analogs is in the study of protein tyrosine phosphatases (PTPs), enzymes that play crucial roles in cellular signaling by dephosphorylating phosphotyrosine residues.

3,5-difluoro-L-tyrosine has been effectively utilized as a tyrosinase-resistant surrogate for tyrosine in combinatorial peptide library screening to identify optimal PTP substrates.[2] Tyrosinase is often used in assay detection systems to modify tyrosine for signal generation. However, this can lead to the modification of non-phosphorylated tyrosine residues within the peptide substrate, resulting in false positives. Peptides containing 3,5-difluoro-L-tyrosine are resistant to tyrosinase action, thus providing a cleaner background and more reliable results.[2]

Kinetic studies have shown that peptides containing 3,5-difluoro-L-tyrosine exhibit similar kinetic properties towards PTPs as their corresponding tyrosine-containing counterparts, making it an excellent functional mimic in these assays.[2]

While there is less specific literature on the direct comparative use of 3-fluoro-L-tyrosine in PTP assays, its altered pKa suggests it can be a valuable tool to probe the importance of the electrostatic environment of the active site. By comparing the activity of a PTP on peptides containing tyrosine, 3-fluoro-L-tyrosine, and 3,5-difluoro-L-tyrosine, researchers can gain insights into the sensitivity of the enzyme to the acidity of the substrate's phenolic group.

Other Enzymatic and Binding Assays

3-fluoro-L-tyrosine has been employed in studies of other enzymes, such as tyrosine aminotransferase, where it acts as an inhibitor.[6] Its incorporation into peptides can also be used to investigate the role of specific hydrogen bonds in protein-protein interactions. The subtle change in pKa and electronic distribution caused by the single fluorine atom can be sufficient to perturb binding or catalysis, providing valuable structure-activity relationship data.

The choice between the mono- and di-fluorinated analog often depends on the specific question being addressed. If the goal is to create a metabolically stable peptide that largely retains the binding characteristics of the native peptide, 3-fluoro-L-tyrosine may be a suitable choice. If the experimental design requires resistance to tyrosinase or a more significant perturbation of the phenolic pKa, 3,5-difluoro-L-tyrosine would be the preferred option.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Tyrosine Analogs

The incorporation of both this compound and N-Fmoc-3,5-difluoro-L-tyrosine into peptides can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Workflow for Fmoc-SPPS:

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Amino Acid Coupling:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, activate the N-Fmoc-fluorinated tyrosine analog (e.g., this compound or Fmoc-3,5-difluoro-L-tyrosine(tBu)-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Note: For 3,5-difluoro-L-tyrosine, it is often advantageous to use a side-chain protected form, such as Fmoc-3,5-difluoro-L-tyrosine(tBu)-OH, during synthesis to prevent potential side reactions involving the phenolic hydroxyl group.[2]

Representative Functional Assay: PTP1B Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of peptides containing fluorinated tyrosine analogs against Protein Tyrosine Phosphatase 1B (PTP1B).

Signaling Pathway Context:

PTP1B_Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor binds pIR Phosphorylated Insulin Receptor InsulinReceptor->pIR autophosphorylation PTP1B PTP1B PTP1B->pIR pIR->InsulinReceptor dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIR->Downstream GlucoseUptake Glucose Uptake Downstream->GlucoseUptake

References

A Researcher's Comparative Guide to 3-Fluoro-L-Tyrosine Substitution: Biological Impacts and Assessment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of protein engineering, chemical biology, and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to probe and manipulate biological systems. Among these, 3-Fluoro-L-tyrosine (3-F-Tyr) has emerged as a particularly valuable analogue of L-tyrosine. Its subtle yet significant electronic perturbations provide a unique lens through which to study protein structure, function, and signaling, without inducing drastic structural changes.[1][2]

This guide provides an in-depth comparison of 3-F-Tyr and its natural counterpart, L-tyrosine, detailing the biological consequences of this substitution. We will explore the impact on protein stability and function, its effect on critical cell signaling pathways, and provide validated, step-by-step experimental protocols for researchers to assess these effects in their own systems.

Head-to-Head: The Physicochemical Properties of 3-F-Tyr vs. L-Tyrosine

The key to understanding the biological impact of 3-F-Tyr substitution lies in the unique properties of the fluorine atom. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of a hydrogen atom (1.20 Å).[1] This means it can act as a potent electronic probe with minimal steric disruption.[1][2]

PropertyL-Tyrosine3-Fluoro-L-TyrosineCausality and Biological Implication
Structure Phenolic hydroxyl groupFluorine at meta-position of the phenolic ringThe fluorine atom's strong electron-withdrawing effect is the primary driver of 3-F-Tyr's unique properties.
Molecular Formula C₉H₁₁NO₃C₉H₁₀FNO₃[3]Minimal mass change, preserving overall protein size and hydrodynamics.
Side Chain pKa ~10.1~8.7Critical Impact: The lowered pKa of the hydroxyl group significantly alters its protonation state at physiological pH, directly affecting its ability to be phosphorylated by tyrosine kinases and act as a hydrogen bond donor.
Key Features Natural substrate for tyrosine kinases and metabolic pathways.Biorthogonal probe for ¹⁹F NMR.[1][2][4][5] Resistant to oxidation by enzymes like tyrosinase.[6]Enables advanced biophysical studies with minimal background interference.[1] Allows for specific biochemical assays where native tyrosine would be a confounding factor.[6]

Core Biological Impacts of 3-F-Tyr Substitution

Impact on Protein Structure and Stability

Generally, the substitution of tyrosine with 3-F-Tyr is considered non-perturbing to the overall protein conformation.[1][2] The minimal size increase of the fluorine atom ensures that the protein's tertiary structure remains largely intact. This has been validated through various structural biology techniques, including X-ray crystallography.[5]

However, the altered electronics can subtly influence local environments and protein stability. Low levels of fluorination have, in some cases, been shown to enhance protein stabilization.[1] The change in the side chain's pKa can alter local hydrogen bonding networks, which may lead to measurable changes in the protein's melting temperature (Tₘ). Assessing this change is a critical first step in characterizing any new 3-F-Tyr-substituted protein.

Perturbation of Tyrosine-Dependent Signaling Pathways

The most profound and widely exploited consequence of 3-F-Tyr substitution is the disruption of tyrosine phosphorylation. Tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes from cell growth and proliferation to immune responses.[7] This reversible modification is tightly controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[7][8]

The electron-withdrawing fluorine atom lowers the pKa of the phenolic hydroxyl group, making it a significantly poorer substrate for most tyrosine kinases. The deprotonated phenolate anion is less readily phosphorylated, leading to a dramatic reduction or complete inhibition of signal transduction through that specific tyrosine site. This "atomic mutagenesis" allows researchers to dissect the importance of individual tyrosine residues within complex signaling cascades with high precision.[4] For instance, by substituting a specific tyrosine in a receptor like EGFR, one can determine its necessity for activating downstream pathways like the MAPK cascade.[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 pY binds SH2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Response Cellular Response (Proliferation, etc.) ERK->Response Disruption 3-F-Tyr Substitution Inhibits Phosphorylation Disruption->RTK Blocks this step

Caption: Impact of 3-F-Tyr on a generic RTK signaling pathway.

A Guide to Experimental Assessment

To provide a robust and verifiable analysis, a multi-pronged experimental approach is necessary. Here, we outline core protocols for incorporating 3-F-Tyr and assessing its impact.

Workflow for Assessing 3-F-Tyr Impact

Experimental_Workflow cluster_incorporation Step 1: Incorporation cluster_validation Step 2: Validation & Characterization cluster_functional Step 3: Functional Assays start Design Gene Construct (e.g., with Amber TAG codon for site-specific) expression Express in Auxotrophic or Engineered E. coli Strain start->expression purification Purify Protein (e.g., His-tag Affinity Chromatography) expression->purification mass_spec Mass Spectrometry (Confirm Incorporation) purification->mass_spec dsf Differential Scanning Fluorimetry (DSF) (Assess Stability / Tm) purification->dsf kinase_assay In Vitro Kinase Assay (Measure Phosphorylation) purification->kinase_assay binding_assay Binding Assay (e.g., ITC/SPR) (Assess Interaction Changes) purification->binding_assay nmr 19F NMR Spectroscopy (Probe Local Environment) purification->nmr analysis Data Analysis & Comparison (WT vs. 3-F-Tyr Mutant) mass_spec->analysis dsf->analysis kinase_assay->analysis binding_assay->analysis nmr->analysis

Caption: Overall experimental workflow for 3-F-Tyr substitution analysis.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-F-Tyr in E. coli

This protocol utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 3-F-Tyr at a specific site designated by an amber stop codon (TAG).[9][10][11]

  • Rationale: This method provides ultimate precision, ensuring only the desired tyrosine residue is replaced, which is crucial for dissecting the function of a single site. Global incorporation in tyrosine auxotrophs is simpler but replaces all tyrosine residues.[1][4]

  • Plasmid Preparation: Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids:

    • A plasmid encoding your protein of interest (POI), where the tyrosine codon at the desired position has been mutated to a TAG amber stop codon.

    • A plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNACUA pair specific for 3-F-Tyr.

  • Culture Growth:

    • Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet with M9 minimal media salts to remove any residual L-tyrosine.

  • Induction:

    • Resuspend the cells in M9 minimal media supplemented with glucose, essential amino acids (excluding tyrosine), and 1 mM 3-fluoro-L-tyrosine.

    • Induce protein expression with IPTG (e.g., 0.5 mM final concentration).

    • Incubate at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and incorporation efficiency.

  • Harvesting and Verification:

    • Harvest cells by centrifugation.

    • Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Crucial Control: Verify successful and specific incorporation by intact protein mass spectrometry. The mass of the 3-F-Tyr protein should be 18 Da higher than the wild-type protein per substitution.

Protocol 2: Assessing Protein Stability via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to determine a protein's melting temperature (Tₘ).[12][13][14] It measures the unfolding of a protein in response to thermal stress.

  • Rationale: This assay provides a quantitative measure of how the 3-F-Tyr substitution affects the protein's overall thermodynamic stability. A significant shift in Tₘ indicates that the mutation has altered the protein's structural integrity.

  • Reagent Preparation:

    • Prepare your purified wild-type and 3-F-Tyr substituted proteins at a final concentration of 5 µM in an optimized buffer.[12][15]

    • Prepare a stock of SYPRO Orange dye (e.g., 5000x in DMSO).

  • Assay Setup (96-well plate):

    • In each well of a qPCR plate, add the protein solution.

    • Add SYPRO Orange dye to a final concentration of 2x-5x.[12]

    • Include a "no protein" control to measure background fluorescence.

  • Instrument Setup (Real-Time PCR machine):

    • Set up a "Melt Curve" experiment.[12]

    • Set the temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.[12]

    • Ensure fluorescence is read at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting sigmoidal curve represents the protein unfolding.[15]

    • The Tₘ is the midpoint of this transition, which can be accurately determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative (dF/dT).[13]

    • Compare the Tₘ of the 3-F-Tyr mutant to the wild-type protein.

Comparative Analysis with Other Tyrosine Analogs

While 3-F-Tyr is a powerful tool, other analogs exist, each with specific advantages.

  • 3-Nitro-L-tyrosine: A marker for nitrosative stress, this analog is bulkier and more disruptive than 3-F-Tyr.[16] Its chromophoric properties can be useful, but its structural impact is more significant.

  • 3-Amino-L-tyrosine: Introduces a nucleophilic amino group, which can be used for chemical conjugation. It significantly alters the electronic and steric properties of the side chain.

  • Fluorosulfate-L-tyrosine (FSY): A recently developed "latent bioreactive" Uaa. It is inert upon incorporation but can be activated to form covalent bonds with nearby lysine, histidine, or tyrosine residues, making it a powerful tool for mapping protein-protein interactions in vivo.[17]

Compared to these alternatives, 3-F-Tyr offers the best combination of being a subtle electronic probe, a non-perturbing structural mimic, and a unique spectroscopic handle for ¹⁹F NMR.[1][2][4]

Conclusion

The substitution of L-tyrosine with 3-fluoro-L-tyrosine is far more than a simple replacement; it is a precision tool for molecular interrogation. Its primary impact—the attenuation of tyrosine phosphorylation—provides an elegant method to deconstruct complex signaling networks. Furthermore, its utility as a ¹⁹F NMR probe offers a window into the local environment and dynamics of proteins that is inaccessible with natural amino acids.[5] By combining robust incorporation methodologies with rigorous biophysical and biochemical characterization as outlined in this guide, researchers can confidently leverage 3-F-Tyr to gain fundamental insights into the intricate machinery of life.

References

A Senior Application Scientist's Guide to Fmoc-Protected Fluorinated Amino Acids: Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of peptides is paramount to unlocking their full therapeutic potential. The introduction of non-canonical amino acids offers a powerful lever to modulate the pharmacological properties of a peptide. Among these, Fmoc-protected fluorinated amino acids have become indispensable tools, providing a gateway to peptides with enhanced stability, refined conformational properties, and improved biological activity.[1][2][3]

This guide provides an in-depth comparison of common Fmoc-protected fluorinated amino acids, supported by experimental data and detailed protocols. It is designed to equip you with the technical insights and practical knowledge needed to effectively leverage these powerful building blocks in your research and development endeavors.

The Fluorine Factor: Why This Halogen is a Game-Changer in Peptide Design

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, imparts a unique set of properties to amino acid side chains.[4] This simple atomic swap can profoundly influence a peptide's behavior in several key ways:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by proteases, a primary hurdle in the development of peptide-based drugs.[5][6][7] This can significantly extend the in-vivo half-life of a therapeutic peptide.[8]

  • Modulation of Physicochemical Properties: Fluorination can alter the polarity, acidity, and hydrophobicity of an amino acid side chain.[][10] This allows for the fine-tuning of properties like solubility, membrane permeability, and binding affinity to target receptors.[][11]

  • Conformational Control: The steric and electronic effects of fluorine can influence local peptide conformation, promoting specific secondary structures like helices or sheets.[][10] This is particularly valuable in designing peptides with predefined three-dimensional shapes for optimal target interaction.

  • 19F NMR Probing: The fluorine-19 (19F) nucleus is an excellent NMR probe.[] Incorporating fluorinated amino acids allows for powerful spectroscopic studies of peptide structure, dynamics, and interactions with biological targets without background interference.[12][13][14][15]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the industry standard for Solid-Phase Peptide Synthesis (SPPS).[3][16][17] Its base-lability allows for mild deprotection conditions, preserving the integrity of the peptide and any sensitive side-chain modifications, making it the ideal partner for these specialized amino acids.[16][17][][]

Comparative Analysis of Key Fmoc-Fluorinated Amino Acids

The choice of a fluorinated amino acid depends on the specific properties you wish to impart to your peptide. Below is a comparison of commonly utilized examples.

Fmoc-Amino Acid Derivative Structure Key Characteristics & Applications Impact on Peptide Properties
Fmoc-L-4-fluorophenylalanine Fmoc-NH-CH(CH₂-C₆H₄-4-F)-COOHA versatile building block for introducing a fluorinated aromatic ring.[20][21] Widely used to enhance metabolic stability and modulate binding interactions.[2][22]Increases hydrophobicity; can participate in favorable electrostatic interactions; serves as a 19F NMR probe.[20][22]
Fmoc-L-3-fluorophenylalanine Fmoc-NH-CH(CH₂-C₆H₄-3-F)-COOHThe meta-position of fluorine alters the electronic properties of the phenyl ring differently than the 4-fluoro isomer, offering an alternative for structure-activity relationship (SAR) studies.[23]Can lead to peptides with improved pharmacokinetic profiles and enhanced receptor binding affinity.[23]
Fmoc-4,4,4-trifluoro-DL-valine Fmoc-NH-CH(CH(CF₃)CH₃)-COOHThe trifluoromethyl group (CF₃) is a strong hydrophobic motif that can significantly alter peptide conformation and stability.[24]Induces high local hydrophobicity; can stabilize helical structures; often enhances resistance to proteolysis.
Fmoc-L-3-trifluoromethylphenylalanine Fmoc-NH-CH(CH₂-C₆H₄-3-CF₃)-COOHThe trifluoromethyl group significantly increases lipophilicity and can improve binding affinity to biological targets.[25]Enhances metabolic stability and bioavailability; valuable for designing novel therapeutics in oncology and neurology.[25]
Fmoc-L-fluoroalanine Fmoc-NH-CH(CH₂F)-COOHA small, fluorinated aliphatic amino acid. Its incorporation can be challenging due to potential fluorine elimination, but it offers a subtle modification.Can be used as a probe without significant steric perturbation. Synthesis requires careful deoxofluorination protocols.[26]

Experimental Protocols and Methodologies

The successful incorporation of these specialized monomers into a peptide sequence requires meticulous attention to the principles of Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow for Fmoc-SPPS

The following diagram outlines the cyclical process for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.

SPPS_Workflow General Workflow for Fmoc-SPPS Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Xaa(F)-OH, Activator) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next Cycle Cleavage Final Cycle: Cleavage & Deprotection (e.g., TFA Cocktail) Cycle->Cleavage Final Cycle Purify Purification (RP-HPLC) Cleavage->Purify Analyze Analysis (Mass Spectrometry) Purify->Analyze

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Fmoc-SPPS of a Peptide Containing Fmoc-L-4-fluorophenylalanine

This protocol details the manual synthesis of a model peptide on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH)[27]

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (if Cys is present)

  • Water, HPLC grade

  • Diethyl ether, cold

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Example: Fmoc-Phe(4-F)-OH):

    • In a separate vial, dissolve Fmoc-Phe(4-F)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Causality: Pre-activation forms the active ester of the amino acid, which is necessary for efficient amide bond formation with the free amine on the resin. Fluorinated amino acids can sometimes be more sterically hindered, making robust activation crucial.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated.

  • Washing: After complete coupling (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycle for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). Safety Note: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like TIS and water are essential to quench reactive cationic species generated during this process, preventing side reactions.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.[25]

Performance Data: The Impact of Fluorination on Proteolytic Stability

A key driver for incorporating fluorinated amino acids is to enhance resistance to enzymatic degradation.[5][6][28] The following conceptual experiment and data illustrate this principle.

Protocol 2: Comparative Proteolytic Stability Assay

Objective: To compare the stability of a native peptide versus its fluorinated analog in the presence of a protease (e.g., α-chymotrypsin).

Methodology:

  • Synthesize two versions of a model peptide (e.g., Ac-Ala-Ala-Phe-Ala-NH₂): one with standard L-Phenylalanine and one with L-4-fluorophenylalanine.

  • Prepare stock solutions of each peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Prepare a stock solution of α-chymotrypsin in the same buffer.

  • Initiate the reaction by adding α-chymotrypsin to each peptide solution at a specific enzyme:substrate ratio (e.g., 1:100).

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding an equal volume of 1% TFA.

  • Analyze the samples by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.

  • Calculate the percentage of intact peptide remaining at each time point.

Illustrative Data:

Time (minutes) % Intact Native Peptide % Intact Fluorinated Peptide
0100100
156592
303885
601574
120<558

This data clearly demonstrates the protective effect of fluorination. The C-F bond at the P1 position (the amino acid N-terminal to the cleavage site) hinders the hydrolytic action of chymotrypsin, resulting in a significantly more stable peptide. However, it's crucial to note that the effect of fluorination on proteolytic stability can be complex and depends on the specific enzyme, the position of the substitution, and the degree of fluorination.[28]

Stability_Diagram Mechanism of Enhanced Proteolytic Stability cluster_0 Native Peptide cluster_1 Fluorinated Peptide Peptide ...-Ala-Phe-Ala-... Cleavage Hydrolysis Peptide->Cleavage Protease α-Chymotrypsin Protease->Peptide Binds to Phe side chain Products Peptide Fragments Cleavage->Products FPeptide ...-Ala-Phe(4-F)-Ala-... Blocked Hydrolysis Inhibited FPeptide->Blocked FProtease α-Chymotrypsin FProtease->FPeptide Binding altered by C-F bond's electronic effect FProducts Intact Peptide Blocked->FProducts

Caption: Fluorination hinders protease binding and cleavage.

Conclusion and Future Outlook

Fmoc-protected fluorinated amino acids are more than just novel building blocks; they are strategic tools that empower scientists to overcome fundamental challenges in peptide drug development.[1][29][30] By rationally incorporating these analogs, it is possible to engineer peptides with superior metabolic stability, enhanced biological activity, and tailored physicochemical properties.[4][][11] The continued development of new synthetic methods will undoubtedly expand the variety of fluorinated amino acids available, opening up new avenues for creating the next generation of peptide-based therapeutics.[31][32]

References

A Comparative Guide to the HPLC Analysis of N-Fmoc-3-fluoro-L-tyrosine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Fmoc-3-fluoro-L-tyrosine is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the introduction of a fluorinated tyrosine residue into peptide sequences. The fluorine atom can serve as a sensitive probe for NMR studies of peptide structure and dynamics, or modulate the peptide's biological activity and metabolic stability. The chemical and, crucially, the enantiomeric purity of this reagent are paramount.[1] Impurities introduced from the amino acid building block can lead to the synthesis of truncated or modified peptides, creating significant challenges in the purification of the target peptide and potentially altering its pharmacological profile.[1]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the quality control of Fmoc-protected amino acids, offering the precision and resolution necessary to separate the target compound from closely related impurities.[1][2] This guide provides an in-depth comparison of HPLC-based methodologies for assessing the purity of this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare the primary HPLC methods with alternative analytical technologies to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the quality of their synthetic peptides.

Chapter 1: The Gold Standard: Reversed-Phase HPLC for Chemical Purity

Reversed-Phase HPLC (RP-HPLC) is the most widely adopted method for determining the chemical purity of non-polar to moderately polar compounds like Fmoc-amino acids.[1] The separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. The highly non-polar Fmoc group provides a strong retention handle, making RP-HPLC an ideal choice.

Key Rationale for Method Design:

  • Stationary Phase (C18): A C18 column is selected for its strong hydrophobic interaction with the fluorenyl and phenyl moieties of the analyte, providing excellent retention and resolving power for impurities that differ in polarity.

  • Mobile Phase (Gradient Elution): A gradient elution, typically using acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA), is essential. TFA acts as an ion-pairing agent, sharpening peak shape, and the gradient from low to high organic solvent concentration ensures that both early-eluting polar impurities (e.g., free amino acid) and late-eluting non-polar impurities (e.g., dipeptides) are eluted and resolved within a reasonable timeframe.[2]

  • UV Detection (265 nm): The Fmoc protecting group possesses a strong chromophore, exhibiting a significant absorbance maximum around 265 nm. Monitoring at this wavelength provides high sensitivity for the main compound and any impurities containing the Fmoc group.

Potential Chemical Impurities

During the synthesis and storage of this compound, several process-related impurities can arise:

  • Free 3-fluoro-L-tyrosine: Resulting from incomplete Fmoc protection or degradation during storage.

  • Fmoc-Dipeptide: Formation of Fmoc-3-fluoro-L-tyrosyl-3-fluoro-L-tyrosine can occur during the Fmoc protection step.[1]

  • β-Alanyl Impurities: Arise from the rearrangement of the Fmoc-introducing reagent.[1]

  • Degradation Products: Potential products arising from the loss of the Fmoc group or side-chain modifications.

Experimental Protocol: RP-HPLC Purity Assessment

Objective: To determine the chemical purity of this compound and separate it from synthesis-related impurities.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

    • Rationale: TFA ensures good peak shape by suppressing silanol interactions and providing a consistent pH. Acetonitrile is a common organic modifier with low viscosity and UV cutoff.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1.0 mg/mL.

    • Vortex to dissolve and filter through a 0.22 µm syringe filter into an HPLC vial.

    • Rationale: Dissolving the sample in the mobile phase ensures compatibility and prevents precipitation upon injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      22.0 90
      22.1 30

      | 25.0 | 30 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • Rationale: SST ensures the chromatographic system is operating correctly and provides reliable, reproducible results, a cornerstone of a self-validating system.[3][4]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100%.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (A: 0.1% TFA/H2O, B: 0.1% TFA/ACN) B Sample Preparation (1 mg/mL in 50:50 A:B, filter 0.22 µm) C System Suitability Test (5 injections, check RSD, Tailing Factor) B->C D Inject Sample (10 µL) C->D E HPLC Separation (C18 Column, Gradient Elution) D->E F UV Detection (265 nm) E->F G Integrate Peaks F->G H Calculate % Purity (Area% Method) G->H

Caption: Workflow for RP-HPLC Purity Analysis.

Chapter 2: Assessing Stereochemical Integrity with Chiral HPLC

While RP-HPLC is excellent for chemical purity, it cannot distinguish between enantiomers (L- and D-forms). The presence of the D-enantiomer of this compound can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological properties.[1] Therefore, a separate chiral HPLC method is mandatory for complete quality control.

Key Rationale for Method Design:

  • Chiral Stationary Phase (CSP): The core of this technique is the CSP, which creates a chiral environment allowing for differential interaction with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating Fmoc-amino acids.[5]

  • Mobile Phase (Isocratic Elution): Chiral separations often rely on fine-tuning the mobile phase composition under isocratic (constant composition) conditions to maximize the subtle differences in interaction energy between the enantiomers and the CSP. Normal-phase (e.g., heptane/ethanol) or polar organic modes are common.

Experimental Protocol: Chiral HPLC Enantiomeric Purity

Objective: To separate and quantify the L- and D-enantiomers of N-Fmoc-3-fluoro-tyrosine.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase: A mixture of Heptane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

    • Rationale: Heptane/Ethanol is a common normal-phase system. The small amount of TFA is often necessary to protonate the carboxylic acid, improving interaction with the CSP and enhancing peak shape.[6]

  • Sample Preparation:

    • Prepare a solution of the sample in the mobile phase at a concentration of 1.0 mg/mL. A racemic (DL) standard should also be prepared to confirm peak identity.

    • Filter through a 0.22 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series), 4.6 x 250 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.

    • Run Time: Isocratic elution for 30 minutes.

  • System Suitability Test (SST):

    • Inject the racemic standard.

    • The resolution (Rs) between the L- and D-enantiomer peaks must be ≥ 1.5.

    • Rationale: This confirms the column's ability to separate the enantiomers, which is the critical performance attribute of the method.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers using the racemic standard.

    • Calculate the enantiomeric purity (% e.e. or % L-isomer) using the peak areas.

Chapter 3: Comparative Guide to Alternative Analytical Methods

While HPLC is the standard, other technologies offer distinct advantages in speed, information content, or orthogonality. The choice of method depends on the specific goal, whether it's routine quality control, in-depth impurity investigation, or establishing a primary reference standard.

Method_Comparison center Purity Analysis of This compound RP_HPLC RP-HPLC-UV + Robust & Reliable + Widely Available + Good for Chemical Purity - Cannot separate enantiomers center->RP_HPLC Standard QC Chiral_HPLC Chiral HPLC-UV + Separates Enantiomers - Requires specialized column - Longer method development center->Chiral_HPLC Standard QC qNMR qNMR + Primary Method (Orthogonal) + No reference std. needed for impurities - Low Sensitivity - Requires specialized equipment center->qNMR Orthogonal Check UPLC UPLC-UV + High Throughput (Speed) + Higher Resolution + Lower Solvent Consumption - Requires high-pressure system RP_HPLC->UPLC for Speed LC_MS LC-MS + Impurity Identification (Mass) + High Sensitivity - More Complex & Expensive - Quantitative challenges RP_HPLC->LC_MS for Identification

Caption: Comparison of Analytical Methods for Purity Assessment.

Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.

ParameterRP-HPLC-UVChiral HPLC-UVUPLC-UVLC-MSqNMR
Primary Use Chemical PurityEnantiomeric PurityHigh-Throughput PurityImpurity IdentificationOrthogonal Purity Check
Typical Analysis Time 25 min30 min< 5 min< 10 min15 min
Resolution (Rs) Good (>2.0 for impurities)Good (>1.5 for enantiomers)ExcellentExcellentN/A
Limit of Quantitation (LOQ) ~1 pmol[7]~1-5 pmol~0.1-0.5 pmol< 0.1 pmol~1 µmol
Key Advantage Robust & StandardizedResolves EnantiomersSpeed & EfficiencyStructural InformationPrimary Method
Key Limitation Slower ThroughputSpecific to EnantiomersHigh Initial CostComplex QuantificationLow Sensitivity
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution and speed compared to traditional HPLC.[8] For a high-throughput QC environment, a UPLC method can reduce the analysis time for chemical purity from 25 minutes to under 5 minutes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of LC with the detection specificity of mass spectrometry.[][10] For this compound, LC-MS is invaluable during process development or for investigating out-of-specification results, as it can provide the exact mass of unknown impurity peaks, facilitating their structural elucidation.

  • Quantitative NMR (qNMR): As an orthogonal technique, qNMR is not based on chromatographic separation. It allows for the direct quantification of a substance against a certified internal standard without needing a reference standard of the analyte itself.[11] While its sensitivity is much lower than HPLC, it serves as an excellent, unbiased method to verify the purity value obtained by chromatography, reinforcing the trustworthiness of the primary method.

Chapter 4: The Foundation of Trustworthiness: Method Validation

To ensure that an analytical method provides accurate and reliable results, it must be validated according to guidelines established by the International Council for Harmonisation (ICH).[2][3] A validated method is a self-validating system, where routine checks ensure its continued performance.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving adequate resolution between all peaks.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. For a purity method, this should typically be evaluated from the Limit of Quantitation (LOQ) to 120% of the specification.[12]

  • Accuracy: The closeness of test results to the true value. This is often determined by recovery studies on spiked samples.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[3]

Conclusion

The comprehensive purity assessment of this compound requires a multi-faceted approach. A validated RP-HPLC method serves as the robust foundation for determining chemical purity, while a dedicated Chiral HPLC method is indispensable for controlling stereochemical integrity. For laboratories focused on high-throughput screening, transitioning to UPLC can offer significant gains in efficiency. When unknown impurities are detected, LC-MS is the premier tool for identification and structural characterization. Finally, qNMR provides an orthogonal and absolute measurement of purity, offering the highest level of analytical assurance.

By understanding the principles, advantages, and limitations of each method, and by grounding all protocols in the rigorous framework of ICH validation guidelines, researchers and drug developers can confidently select the appropriate analytical strategy to ensure the quality of their starting materials and the ultimate success of their peptide synthesis endeavors.

References

Safety Operating Guide

Navigating the Disposal of N-Fmoc-3-fluoro-L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and peptide synthesis, the lifecycle of laboratory reagents extends beyond their immediate application. The proper disposal of specialized compounds like N-Fmoc-3-fluoro-L-tyrosine is not merely a regulatory hurdle but a cornerstone of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and environmental regulations.

Hazard Profile of this compound

Anticipated Hazards:

  • Physical State: Solid, crystalline powder.

  • Irritation: Based on data for similar compounds like 3'-Fluoro-L-tyrosine and Fmoc-3-chloro-L-tyrosine, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract.[1][2]

  • Toxicity: The core amino acid, 3'-Fluoro-L-tyrosine, is classified as toxic if swallowed.[1][3] Therefore, this compound should be handled with care to avoid ingestion.

  • Combustion Products: In the event of a fire, thermal decomposition can release hazardous gases, including oxides of carbon (CO, CO2), nitrogen oxides (NOx), and potentially hydrogen fluoride.[4]

  • Environmental: As a general principle for synthetic organic compounds, release into drains or waterways should be strictly avoided to prevent environmental contamination.[1][4]

Hazard CategoryAnticipated RiskRecommended Precaution
Contact (Skin/Eyes) Causes skin and serious eye irritation.[1][2]Wear nitrile gloves, safety goggles, and a lab coat.
Inhalation May cause respiratory irritation.[1][2]Handle in a well-ventilated area or chemical fume hood.
Ingestion Toxic if swallowed.[1][3]Do not eat, drink, or smoke in the laboratory.
Environmental Avoid release to the environment.[1]Do not dispose of down the drain.

The Cardinal Rule: Waste Segregation

The foundation of proper chemical disposal is meticulous segregation. This compound is a halogenated organic compound due to the presence of fluorine. This classification is critical for its disposal pathway.

Under guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and best practices outlined by organizations such as the National Institutes of Health (NIH), chemical waste must be segregated to prevent dangerous reactions and to ensure proper treatment.[5][6][7]

Never mix halogenated organic waste with non-halogenated organic waste. [7] Halogenated wastes typically require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride). Mixing waste streams can lead to regulatory non-compliance and create hazardous conditions.

Step-by-Step Disposal Procedures

The following protocols provide a clear path for managing this compound waste from generation to pickup.

Unused or Expired Product (Bulk Disposal)
  • Container Selection: The original manufacturer's container is ideal. If repackaging is necessary, use a new, clean, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free of cracks or deterioration.

  • Labeling: This is a critical step for regulatory compliance. Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The date accumulation started (the day the first of the material was designated as waste).

    • A clear statement of the hazards (e.g., "Irritant," "Toxic if Swallowed").

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[4][8] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

    • Store in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for more than one year.[4]

Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items like weighing boats, pipette tips, gloves, and bench paper that are contaminated with this compound powder.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container, such as a sturdy, lined cardboard box or a dedicated plastic container.

  • Labeling: Clearly label the container as "Hazardous Waste." The label should specify the contents, for example: "Solid Waste contaminated with this compound."

  • Storage and Pickup: Store this container in your SAA alongside the bulk chemical waste. Arrange for pickup through your EHS office.

Managing Small Spills

Proactive spill management is essential for laboratory safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid this compound, you can likely manage it internally if you have the proper training and equipment.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.

    • Carefully sweep the mixture into a dustpan.

    • Place the collected material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or methanol), followed by soap and water. The used cleaning materials must also be disposed of as hazardous solid waste.

  • Label and Dispose: Label the container with all contaminants ("Vermiculite, this compound") and place it in the SAA for EHS pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid_waste Solid Waste Stream cluster_storage_disposal Storage & Final Disposal Waste This compound Waste IsSolid Solid? Waste->IsSolid SolidType Type of Solid Waste? IsSolid->SolidType Yes Bulk Unused/Expired Product SolidType->Bulk Bulk Chemical Contaminated Contaminated Labware/PPE/Spill Cleanup SolidType->Contaminated Contaminated Material ContainerizeBulk Place in clearly labeled, secure hazardous waste container. Bulk->ContainerizeBulk ContainerizeCont Place in separate, labeled container for contaminated solid waste. Contaminated->ContainerizeCont StoreSAA Store in designated Satellite Accumulation Area (SAA). ContainerizeBulk->StoreSAA ContainerizeCont->StoreSAA EHS Contact EHS for Hazardous Waste Pickup. StoreSAA->EHS

Caption: Decision workflow for this compound disposal.

Regulatory Framework: A Matter of Compliance

The disposal of laboratory chemicals is governed by a strict set of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] RCRA establishes the "cradle-to-grave" system, which holds the generator of the waste responsible for its safe management from generation to final disposal.[11][12]

By following the procedures outlined in this guide and consulting with your institution's EHS department, you ensure compliance with these regulations and contribute to a culture of safety and environmental stewardship in your laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Fmoc-3-fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like N-Fmoc-3-fluoro-L-tyrosine is foundational to discovery. This protected amino acid is integral in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide-based therapeutics.[1][2] However, its potency in the lab is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the last and most personal line of defense: your Personal Protective Equipment (PPE).

Our approach is built on a hierarchy of controls. Before we even consider PPE, we must prioritize engineering and administrative controls that remove or minimize the hazard at its source.[3] Only after these controls are in place does PPE serve its critical function of protecting you from residual risk.

Hazard Profile of this compound

A comprehensive hazard assessment is the first step in any safety plan.[4] While a specific Safety Data Sheet (SDS) for the N-Fmoc protected version is not always available, we can infer a reliable hazard profile from its parent compound, 3'-Fluoro-L-tyrosine, and the general nature of fine chemical powders.

The SDS for 3'-Fluoro-L-tyrosine classifies it as:

  • Acutely Toxic (Oral): Toxic if swallowed.[5]

  • Skin Irritant: Causes skin irritation.[5]

  • Serious Eye Irritant: Causes serious eye irritation.[5]

  • Respiratory Irritant: May cause respiratory irritation.[5]

As a fine, crystalline powder, this compound poses a significant risk of becoming airborne during handling (e.g., weighing, transferring).[6] This airborne dust can be easily inhaled or come into contact with the eyes and skin, making the potential for irritation and toxicity a primary concern. Therefore, all handling procedures must be designed to mitigate the generation and dispersal of dust.

The Foundation: Engineering and Administrative Controls

PPE is not a substitute for robust environmental controls.[3] Before handling this compound, ensure the following are in place:

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard.

    • Chemical Fume Hood: All handling of the solid compound that could generate dust must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's primary function is to contain hazardous dusts and vapors and exhaust them from the laboratory.[7]

    • Ventilated Balance Enclosure: For weighing procedures, a ventilated balance enclosure provides a localized, controlled environment that prevents the escape of fine powders into the lab.[6]

  • Administrative Controls: These are the policies and procedures that dictate how work is performed safely.

    • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for every task involving this compound, from receipt and storage to use and disposal.[6]

    • Designated Areas: All work with this compound should be conducted in a clearly marked "Designated Area" with restricted access.[6]

    • Training: All personnel must be thoroughly trained on the specific hazards of the compound and the procedures outlined in the SOPs before beginning work.[4]

Selecting Your Personal Protective Equipment (PPE)

With engineering and administrative controls established, we can select the appropriate PPE. The goal is to create a complete barrier between you and the chemical.[8]

PPE CategorySpecification and Rationale
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 approved): Required at all times. They provide a seal around the eyes to protect against airborne powder and splashes.[9] Face Shield: Wear over goggles when there is a significant risk of splashing, such as when preparing solutions or during spill cleanup.[10]
Respiratory Protection NIOSH-approved N95 Respirator (or higher): This is the minimum requirement when handling the powder outside of a fume hood or ventilated enclosure (a situation that should be avoided) or during a spill response.[10] An N95 respirator filters at least 95% of airborne particles and is essential to prevent respiratory tract irritation.[11] All respirator use requires prior medical evaluation and fit-testing.[10]
Hand Protection Nitrile Gloves: Nitrile provides good resistance to a broad range of chemicals and is suitable for handling this compound.[1][10] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for added protection during high-risk procedures.
Body Protection Laboratory Coat: A fully buttoned lab coat protects your skin and personal clothing from contamination.[12] Long Pants and Closed-toe Shoes: This is a mandatory laboratory practice to ensure full skin coverage.[11][13]

Procedural Guidance: Safe Handling Protocols

Expertise is demonstrated not just in knowing what to do, but in executing it flawlessly. The following protocols provide a self-validating system for safety.

Protocol 1: Weighing Solid this compound
  • Preparation: Ensure the ventilated balance enclosure or chemical fume hood is operational. Decontaminate the work surface.

  • Don PPE: Follow the donning sequence outlined in the workflow diagram below.

  • Staging: Place a labeled, sealable container for the weighed compound, a weigh boat, and any necessary spatulas inside the enclosure.

  • Transfer: Carefully open the stock container inside the enclosure. Use a clean spatula to transfer the approximate amount of powder to the weigh boat on the balance.

  • Weighing: Minimize movement to avoid creating dust clouds. Once the desired weight is achieved, securely close the stock container.

  • Containment: Carefully transfer the weighed powder into the prepared, labeled container and seal it immediately.

  • Decontamination: Dispose of the used weigh boat and any contaminated wipes in a designated hazardous waste container. Wipe down the spatula, the balance, and the work surface with an appropriate solvent (e.g., 70% ethanol) and discard the wipes as hazardous waste.

  • Doff PPE: Follow the doffing sequence outlined in the workflow diagram.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[13]

Protocol 2: PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important, as this is when self-contamination is most likely to occur.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don_Coat 1. Lab Coat Don_Resp 2. N95 Respirator (Perform Seal Check) Don_Coat->Don_Resp then Don_Goggles 3. Goggles / Face Shield Don_Resp->Don_Goggles then Don_Gloves 4. Gloves (Pull over cuffs) Don_Goggles->Don_Gloves then Doff_Gloves 1. Gloves (Contaminated) Doff_Coat 2. Lab Coat (Turn inside out) Doff_Gloves->Doff_Coat then Doff_Goggles 3. Goggles / Face Shield Doff_Coat->Doff_Goggles then Doff_Resp 4. Respirator Doff_Goggles->Doff_Resp then Wash_Hands 5. WASH HANDS Doff_Resp->Wash_Hands

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency and Disposal Plans

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Restrict access to the spill area.[3]

  • Protect: Don the full set of recommended PPE, including an N95 respirator.

  • Contain: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite) to avoid raising dust.[1]

  • Clean: Carefully sweep or scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Waste Disposal: All this compound waste, including empty containers, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.[1][13] Adhere strictly to your institution's and local environmental regulations. Never discharge this chemical waste into the sewer system.[13]

By integrating these principles of hazard assessment, engineering controls, and meticulous PPE protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team. This commitment to safety ensures that the pursuit of scientific advancement remains a responsible and secure endeavor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-3-fluoro-L-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Fmoc-3-fluoro-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.